molecular formula C7H6N2OS2 B597413 5-Methoxythiazolo[4,5-b]pyridine-2-thiol CAS No. 1215206-53-3

5-Methoxythiazolo[4,5-b]pyridine-2-thiol

Katalognummer: B597413
CAS-Nummer: 1215206-53-3
Molekulargewicht: 198.258
InChI-Schlüssel: HVIJNFNWSQFFFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxythiazolo[4,5-b]pyridine-2-thiol is a fused bicyclic heterocyclic compound of significant interest in organic and medicinal chemistry research. This structure combines a pyridine ring with a thiazole ring, functionalized with a methoxy group and a thiol group, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. The thiazolo[4,5-b]pyridine core is a privileged structure in drug discovery. Research on closely related analogs demonstrates its potential in diverse therapeutic areas. For instance, certain thiazolo[4,5-b]pyridine derivatives have been identified as novel herbicidal lead structures, acting as potent inhibitors of acyl-ACP thioesterase (FAT), a plant-specific enzyme target . Other studies highlight that thiazolo[4,5-b]pyridine derivatives exhibit promising anti-inflammatory properties , with some compounds showing superior potency compared to standard drugs like Ibuprofen in in vivo models . Furthermore, this chemotype has been explored in oncology research , where specific derivatives have demonstrated cytotoxic effects against cancer cell lines, such as breast cancer MCF-7 cells . The structural motif is also being investigated in the development of kinase inhibitors and GPCR-targeted therapies . The presence of the thiol group at the 2-position provides a versatile handle for further chemical modification, allowing researchers to create a wide array of analogs through alkylation, acylation, or condensation reactions . The electron-donating methoxy substituent can influence the electron density of the ring system, potentially modulating the compound's reactivity, physicochemical properties, and interaction with biological targets. This product is offered For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methoxy-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-10-5-3-2-4-6(8-5)9-7(11)12-4/h2-3H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIJNFNWSQFFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682036
Record name 5-Methoxy[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-53-3
Record name 5-Methoxythiazolo[4,5-b]pyridine-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxythiazolo[4,5-b]pyridine-2-thiol (CAS Number: 1215206-53-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, and its physicochemical properties based on available data and analysis of related structures. Furthermore, this guide explores the potential biological activities and applications of the broader thiazolo[4,5-b]pyridine scaffold, providing context for the scientific relevance of this specific derivative. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction and Chemical Identity

5-Methoxythiazolo[4,5-b]pyridine-2-thiol, identified by the Chemical Abstracts Service (CAS) number 1215206-53-3 , is a fused heterocyclic compound featuring a pyridine ring annulated with a thiazole ring. The presence of a methoxy group at the 5-position and a thiol group at the 2-position of the thiazole ring are key structural features that are expected to influence its chemical reactivity and biological activity.

The thiazolo[4,5-b]pyridine core is a significant pharmacophore, known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The structural similarity of this scaffold to purine bases suggests its potential to interact with various biological targets. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this specific derivative in their studies.

Table 1: Chemical Identity of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

IdentifierValue
CAS Number 1215206-53-3[4]
Molecular Formula C₇H₆N₂OS₂
Molecular Weight 198.27 g/mol
IUPAC Name 5-methoxy-3H-thiazolo[4,5-b]pyridine-2-thione
Canonical SMILES COC1=CN=C2C(=C1)SC(=S)N2

Proposed Synthesis and Experimental Protocol

Rationale for the Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available or synthetically accessible precursor, 2-amino-5-methoxypyridine. The formation of the thiazolo[4,5-b]pyridine-2-thiol ring system is classically achieved through the reaction of a 2-aminopyridine with carbon disulfide in the presence of a base, or alternatively with potassium ethyl xanthate.[5] This reaction proceeds via the formation of a dithiocarbamate intermediate which then undergoes intramolecular cyclization.

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thiazole Ring Formation A 2-Amino-5-iodopyridine B 2-Amino-5-methoxypyridine A->B Sodium methoxide, Copper powder, Methanol [3] C 5-Methoxythiazolo[4,5-b]pyridine-2-thiol B->C Carbon Disulfide (CS2), Base (e.g., KOH), Alcohol [22]

Caption: Proposed synthetic pathway for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-methoxypyridine

This procedure is adapted from a known method for the synthesis of 2-amino-5-methoxypyridine.[6]

  • In a glass-lined bomb reactor, combine 2-amino-5-iodopyridine (55 g), sodium methoxide (20 g), and copper powder (5 g).

  • Add methanol (500 mL) to the reactor.

  • Seal the reactor and heat to 150 °C with rocking for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

  • Extract the residue with chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent in vacuo.

  • Purify the crude product by silica gel chromatography, eluting with a 1:1 mixture of ethyl acetate and methylene chloride to afford 2-amino-5-methoxypyridine.

Step 2: Synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

This proposed protocol is based on general methods for the synthesis of thiazolo[4,5-b]pyridines.

  • To a solution of 2-amino-5-methoxypyridine (1 equivalent) in ethanol, add potassium hydroxide (2 equivalents).

  • Stir the mixture at room temperature until the potassium hydroxide has dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-Methoxythiazolo[4,5-b]pyridine-2-thiol.

Physicochemical Properties

Specific experimental data for the physicochemical properties of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol are not widely reported. The following table provides predicted properties and data from closely related analogs for reference.

Table 2: Physicochemical Properties

PropertyValue (Predicted or from Analogs)Reference
Melting Point Expected to be a solid with a relatively high melting point, likely >200 °C, similar to other thiazolo[4,5-b]pyridine derivatives.[1]
Solubility Likely soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in alcohols and chlorinated solvents; likely insoluble in water and nonpolar solvents.General chemical principles
Appearance Expected to be a crystalline solid, possibly pale yellow or off-white.General chemical principles
pKa The thiol group is expected to be acidic, with a pKa in the range of 6-8. The pyridine nitrogen is weakly basic.General chemical principles

Spectral Characterization (Expected)

Detailed spectral data for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is not available. However, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR:

    • A singlet for the methoxy group protons (OCH₃) is expected around δ 3.8-4.0 ppm.

    • Aromatic protons on the pyridine ring will likely appear as doublets or singlets in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

    • A broad singlet corresponding to the thiol proton (SH) is expected, the chemical shift of which will be concentration and solvent dependent. In its thione tautomeric form, an NH proton signal would be expected at a downfield chemical shift.

  • ¹³C NMR:

    • The methoxy carbon (OCH₃) should appear around δ 55-60 ppm.

    • Aromatic carbons of the pyridine and thiazole rings will resonate in the region of δ 110-160 ppm.

    • The carbon of the C=S (thione) group is expected to be significantly downfield, potentially in the range of δ 180-200 ppm.

  • IR Spectroscopy:

    • A broad absorption band in the region of 2550-2600 cm⁻¹ may be observed for the S-H stretch of the thiol tautomer.

    • A strong C=S stretching vibration for the thione tautomer is expected around 1100-1250 cm⁻¹.

    • C-O stretching for the methoxy group will likely appear in the 1000-1300 cm⁻¹ region.

    • Aromatic C-H and C=C/C=N stretching vibrations will be present in their characteristic regions.

  • Mass Spectrometry:

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.27 g/mol ).

Potential Applications and Biological Activity

The thiazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives reported to possess a wide array of biological activities. While specific studies on 5-Methoxythiazolo[4,5-b]pyridine-2-thiol are limited, the known activities of related compounds suggest potential areas of application.

Biological Activities center Thiazolo[4,5-b]pyridine Scaffold antimicrobial Antimicrobial [2, 7] center->antimicrobial antioxidant Antioxidant [4, 5] center->antioxidant anti_inflammatory Anti-inflammatory [5] center->anti_inflammatory antifungal Antifungal [2] center->antifungal herbicidal Herbicidal [2] center->herbicidal anticancer Anticancer [2] center->anticancer

Caption: Potential biological activities of the thiazolo[4,5-b]pyridine scaffold.

  • Antimicrobial Activity: Many thiazolo[4,5-b]pyridine derivatives have demonstrated potent activity against various strains of bacteria and fungi.[1][7] The presence of the thiol group in the target compound may enhance its metal-chelating properties, which is a known mechanism for antimicrobial action.

  • Antioxidant Properties: The thiazolo[4,5-b]pyridine nucleus has been associated with antioxidant activity, which is the ability to neutralize harmful free radicals.[2][3] The methoxy group, being an electron-donating group, may positively influence this property.

  • Anti-inflammatory Effects: Certain derivatives of this scaffold have shown promising anti-inflammatory activity in preclinical models.[3] This suggests that 5-Methoxythiazolo[4,5-b]pyridine-2-thiol could be a starting point for the development of novel anti-inflammatory agents.

Safety and Handling

While a specific material safety data sheet (MSDS) for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is not widely available, general precautions for handling heterocyclic sulfur and nitrogen-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-Methoxythiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound with potential for further investigation in various scientific fields, particularly in drug discovery. This technical guide has provided a comprehensive overview of its identity, a plausible synthetic route, and its expected physicochemical and spectral properties. The known biological activities of the thiazolo[4,5-b]pyridine scaffold highlight the potential of this specific derivative as a valuable building block for the development of new therapeutic agents. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully elucidate the scientific value of this compound.

References

  • Current time information in Winnipeg, CA. (n.d.). Google Search.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Molecules, 26(22), 6969. [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(10), 526-535.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). (2022). Chemistry of Heterocyclic Compounds, 58(1), 1-15. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). (2022). Semantic Scholar. [Link]

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (2022). Journal of Heterocyclic Chemistry, 59(4), 735-748. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
  • 2-Amino-5-methoxypyridine. (n.d.). Chemsrc.com. Retrieved January 16, 2026, from [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. (1993).
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2023). RSC Advances, 13(43), 30187-30201. [Link]

  • Antiviral thiazolo [5,4-b] pyridine compounds. (1984).
  • Novel thiazolo (4,5-D) pyrimidine compounds. (2004).
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2020). Scientific Reports, 10(1), 1-13. [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2020). Acta Chimica Slovenica, 67(4), 1035-1043. [Link]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019). Pharmacia, 66(3), 133-141. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2020). Molecules, 25(21), 5057. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990). Journal of the Chemical Society, Perkin Transactions 1, 1249-1253. [Link]

  • Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. (2015). Chemical Communications, 51(88), 15953-15956. [Link]

  • Reactions of Carbon Disulfide with N-Nucleophiles. (2001). Current Organic Chemistry, 5(11), 1131-1173. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (2021). Chemistry of Heterocyclic Compounds, 57(11), 1017-1029.
  • Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them. (1993).
  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (2021). Molecules, 26(16), 4967. [Link]

  • Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles. (2001). Journal of Heterocyclic Chemistry, 38(4), 931-936. [Link]

Sources

5-Methoxythiazolo[4,5-b]pyridine-2-thiol chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

Introduction

The thiazolo[4,5-b]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a purine bioisostere.[1] This structural motif is considered a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor effects.[1][3][4] This guide focuses on a specific, functionally rich derivative: 5-Methoxythiazolo[4,5-b]pyridine-2-thiol (CAS No. 1215206-53-3). We will provide an in-depth analysis of its core chemical properties, predictive spectroscopic signatures, a plausible synthetic pathway, and its reactivity, offering field-proven insights for researchers and drug development professionals engaged with this promising molecular class.

Molecular Structure and Physicochemical Properties

A foundational aspect of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is common in 2-mercapto-N-heterocycles, where the equilibrium position can be influenced by solvent polarity, concentration, and temperature.[5] The thione tautomer is often more stable in polar solvents and the solid state.[6] Understanding this equilibrium is critical, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.

Caption: Thiol-Thione Tautomerism of the title compound.

The presence of an electron-donating methoxy group at the C5 position is expected to increase the electron density of the pyridine ring, potentially influencing its basicity and susceptibility to electrophilic substitution, while also enhancing its antioxidant potential.[3]

Table 1: Physicochemical Properties of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

PropertyValueSource
CAS Number 1215206-53-3[7]
Molecular Formula C₇H₆N₂OS₂Computed
Molecular Weight 198.27 g/mol Computed
IUPAC Name 5-methoxy-1,3-thiazolo[4,5-b]pyridine-2-thiol---
Predicted LogP 1.5 - 2.0---
Predicted pKa 6.5 - 7.5 (thiol proton)---
Appearance Likely a yellow or beige crystalline solidInferred from analogues[5][8]

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on extensive data from analogous thiazolo[4,5-b]pyridines, we can predict the key spectral features for this molecule.[4][8]

  • ¹H NMR Spectroscopy : In a solvent like DMSO-d₆, a broad singlet corresponding to the N-H proton of the thione tautomer is expected in the downfield region (δ 12.5-13.5 ppm). The methoxy group (OCH₃) protons would appear as a sharp singlet around δ 3.8-4.0 ppm. The aromatic protons on the pyridine ring would present as a characteristic AX system or two doublets, with chemical shifts influenced by the methoxy group's electron-donating effect.

  • ¹³C NMR Spectroscopy : The most downfield signal would be the thione carbon (C=S) at approximately δ 160-165 ppm. The methoxy carbon would appear around δ 55-60 ppm. The remaining aromatic and heterocyclic carbons would resonate in the typical range of δ 110-155 ppm.[4]

  • Infrared (IR) Spectroscopy : For the dominant thione tautomer, key absorbances would include a prominent N-H stretching band (~3100-3300 cm⁻¹) and a C=S stretching vibration (~1100-1250 cm⁻¹). The thiol form, if present, would show a weak S-H stretch near 2550 cm⁻¹.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would readily show the protonated molecular ion [M+H]⁺ at m/z 273 for related methoxy-derivatives, confirming the molecular weight.[4] For the title compound, the [M+H]⁺ ion is expected at m/z 199.

Synthesis and Purification Workflow

synthesis_workflow cluster_main Proposed Synthetic Workflow start 2-Amino-3-chloro-5-methoxypyridine step1 Reaction with KSCN (Thiocyanation) start->step1 intermediate 2-Amino-5-methoxy-3-thiocyanatopyridine step1->intermediate step2 Reductive Cyclization (e.g., NaBH₄ or Zn/AcOH) intermediate->step2 product 5-Methoxythiazolo[4,5-b]pyridine-2-amine step2->product step3 Diazotization & Thiolation (NaNO₂/H₂SO₄ then KSCN/CuSO₄) product->step3 final_product 5-Methoxythiazolo[4,5-b]pyridine-2-thiol step3->final_product purification Purification (Recrystallization or Chromatography) final_product->purification

Caption: A plausible multi-step synthesis pathway.

Protocol: Synthesis via Pyridine Annulation

This protocol is a predictive methodology based on established chemical principles for constructing the target scaffold.

  • Step 1: Synthesis of 2-Amino-3-thiocyanatopyridine Intermediate:

    • To a solution of the starting material, 2-amino-3-chloro-5-methoxypyridine, in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add an excess of potassium thiocyanate (KSCN).

    • Heat the reaction mixture at 80-100 °C for several hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Causality: This is a nucleophilic aromatic substitution where the thiocyanate anion displaces the chloride, a crucial step to introduce the sulfur and nitrogen atoms required for the thiazole ring.

  • Step 2: Reductive Cyclization to form the Thiazole Ring:

    • Isolate the crude thiocyanate intermediate.

    • Dissolve the intermediate in a protic solvent like ethanol or acetic acid.

    • Add a reducing agent (e.g., sodium borohydride or zinc dust) portion-wise at room temperature.

    • Causality: The reducing agent reduces the nitrile group of the thiocyanate to an imine, which then undergoes intramolecular cyclization by the attack of the adjacent amino group, forming the fused thiazole ring and yielding an aminothiazole intermediate.

  • Step 3: Conversion of Amino Group to Thiol (Sandmeyer-type reaction):

    • Dissolve the resulting 2-aminothiazolo[4,5-b]pyridine intermediate in dilute sulfuric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium thiocyanate and a copper(I) catalyst.

    • Add the cold diazonium salt solution to the thiocyanate solution. The reaction will likely evolve nitrogen gas.

    • Causality: This classic transformation converts the stable amino group into a highly reactive diazonium salt, which is then displaced by the thiocyanate nucleophile, followed by hydrolysis to yield the final thiol/thione product.

  • Step 4: Purification:

    • Extract the final product from the aqueous mixture using an organic solvent like ethyl acetate.

    • Purify the crude solid by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography using a hexane/ethyl acetate gradient.[3]

Chemical Reactivity and Derivatization Potential

The reactivity of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is governed by the nucleophilic character of the sulfur atom (in the thiol form) or the exocyclic nitrogen (in the thione form), making it a versatile building block for further chemical modification.

  • S-Alkylation : The sulfur atom is a soft nucleophile and readily reacts with various electrophiles. Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base (e.g., K₂CO₃ or NaH) in a solvent like DMF or acetone will selectively yield 2-(alkylthio) derivatives. This is a common strategy to block the thiol group and explore structure-activity relationships.[10]

  • N-Alkylation : Under certain conditions, particularly if the thiol is first converted to a thioether, alkylation can occur on one of the ring nitrogens.[11]

  • Oxidation : The thiol group can be oxidized to form a disulfide bridge, linking two molecules of the parent compound. This reaction can sometimes occur autocatalytically in the presence of air.[5]

derivatization parent 5-Methoxythiazolo[4,5-b]pyridine-2-thiol s_alkylation 2-(Alkylthio) Derivative parent->s_alkylation R-X, Base (S-Alkylation) disulfide Disulfide Dimer parent->disulfide [O] (Oxidation)

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of thiazolo[4,5-b]pyridine derivatives. This document delves into the nuanced structural features, including tautomerism, and provides a plausible synthetic pathway and expected analytical characteristics based on established chemical principles and data from closely related analogues.

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The thiazolo[4,5-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As bioisosteres of purines, these compounds have the potential to interact with a wide array of biological targets.[1] Derivatives of this core structure have been reported to exhibit a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[1][2][3] The introduction of various substituents onto the thiazolo[4,5-b]pyridine ring system allows for the fine-tuning of their physicochemical properties and biological activities, making them attractive candidates for drug discovery programs.[1]

Molecular Structure and Key Features

The core of the molecule is the thiazolo[4,5-b]pyridine bicyclic system. A methoxy group is attached at the 5-position of the pyridine ring, and a thiol group is at the 2-position of the thiazole ring.

Systematic Name: 5-Methoxythiazolo[4,5-b]pyridine-2-thiol CAS Number: 1215206-53-3[4] Molecular Formula: C₇H₆N₂OS₂ Molecular Weight: 198.27 g/mol

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the molecular structure of 2-mercapto-substituted thiazole derivatives is the existence of tautomerism. 5-Methoxythiazolo[4,5-b]pyridine-2-thiol can exist in two tautomeric forms: the thiol form and the thione form.

Caption: Thiol-thione tautomerism in 5-Methoxythiazolo[4,5-b]pyridine-2-thiol.

Based on extensive studies of related 2-mercaptopyridine and 2-mercaptobenzothiazole systems, the equilibrium strongly favors the thione tautomer.[5][6] This preference is attributed to the greater stability of the amide-like functionality in the thione form within the heterocyclic ring. In solution and the solid state, it is expected that 5-methoxy-3H-thiazolo[4,5-b]pyridine-2-thione is the predominant species. This has significant implications for its hydrogen bonding capabilities, reactivity, and interactions with biological targets. Spectroscopic analysis, particularly ¹H NMR, can provide evidence for the dominant tautomer, where the presence of an N-H proton signal at a characteristic downfield shift (typically >10 ppm) is indicative of the thione form.

Proposed Synthesis Pathway

The proposed multi-step synthesis is as follows:

synthesis_workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-methoxypyridine cluster_step2 Step 2: Thiolation of 2-Amino-5-methoxypyridine cluster_step3 Step 3: Cyclization to form the Thiazolo[4,5-b]pyridine ring start 2-Amino-5-iodopyridine reagent1 Sodium Methoxide, Copper Powder, Methanol product1 2-Amino-5-methoxypyridine start->product1 reagent1->product1 Nucleophilic Aromatic Substitution reagent2 Thiocyanation followed by Hydrolysis product2 2-Amino-5-methoxypyridine-3-thiol product1->product2 reagent2->product2 Electrophilic Substitution reagent3 Carbon Disulfide, Base final_product 5-Methoxythiazolo[4,5-b]pyridine-2-thiol product2->final_product reagent3->final_product Cyclocondensation

Sources

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Thiazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazolopyridine Core - A Nexus of Therapeutic Potential

The fusion of the thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of profound interest in medicinal chemistry.[1][2] This unique structural amalgamation gives rise to a class of compounds with a broad spectrum of biological activities, positioning them as privileged structures in the pursuit of novel therapeutics.[1][2][3][4] Thiazolopyridine derivatives have demonstrated significant promise as anti-cancer, anti-microbial, anti-inflammatory, and antioxidant agents, underscoring the versatility of this chemical framework.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and synthesis of these remarkable compounds. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and illuminate the mechanisms by which these molecules exert their biological effects.

I. Strategic Synthesis of the Thiazolopyridine Core: A Tale of Two Rings

The construction of the thiazolopyridine skeleton can be approached through various synthetic strategies, primarily categorized by which ring is formed last. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

A. Building the Thiazole Ring onto a Pyridine Precursor: The Hantzsch Approach

A cornerstone in thiazole synthesis, the Hantzsch reaction, provides a reliable method for constructing the thiazole ring onto a pre-functionalized pyridine.[5][6] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide derivative. In the context of thiazolopyridine synthesis, a 2-aminopyridine bearing a vicinal activating group is a common starting point.

Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Derivative via Hantzsch Reaction

This protocol outlines the synthesis of a 2-aminothiazolo[5,4-b]pyridine derivative, a common intermediate for further functionalization.

Materials:

  • 3-amino-2-chloropyridine

  • Potassium thiocyanate

  • Hydrochloric acid

  • Ethanol

Procedure:

  • A mixture of 3-amino-2-chloropyridine (1 eq.) and potassium thiocyanate (1.2 eq.) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Concentrated hydrochloric acid is added dropwise to the stirred mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-aminothiazolo[5,4-b]pyridine hydrochloride.

Causality in Experimental Design: The use of an acid catalyst is crucial for the in situ formation of thiocyanic acid, which then reacts with the aminopyridine. The chloro substituent on the pyridine ring acts as a leaving group, facilitating the final cyclization step. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point, suitable for reflux conditions.

B. Constructing the Pyridine Ring onto a Thiazole Precursor: The Gewald Reaction and Subsequent Cyclization

The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes, which can serve as versatile precursors for the annulation of a pyridine ring.[7][8][9] This approach is particularly advantageous for creating highly substituted thiazolopyridine systems.

Experimental Protocol: Synthesis of a Thiazolo[4,5-b]pyridine via Gewald Reaction and Friedländer Annulation

This protocol describes a two-step synthesis of a substituted thiazolo[4,5-b]pyridine.

Step 1: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile

Materials:

  • A ketone (e.g., cyclohexanone)

  • Malononitrile

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or piperidine)

  • Ethanol

Procedure:

  • To a stirred solution of the ketone (1 eq.) and malononitrile (1 eq.) in ethanol, elemental sulfur (1.1 eq.) and a catalytic amount of morpholine are added.

  • The mixture is heated to a gentle reflux for 2-3 hours, during which the sulfur dissolves and the product begins to precipitate.

  • The reaction is cooled, and the precipitated 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is collected by filtration, washed with cold ethanol, and dried.

Step 2: Friedländer Annulation to Form the Thiazolo[4,5-b]pyridine

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Step 1)

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • A catalyst (e.g., piperidine or potassium hydroxide)

  • A high-boiling solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone)

Procedure:

  • A mixture of the 2-aminothiophene-3-carbonitrile (1 eq.), the 1,3-dicarbonyl compound (1.2 eq.), and a catalytic amount of piperidine in DMF is heated to 120-140 °C for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized to afford the desired thiazolo[4,5-b]pyridine derivative.

Causality in Experimental Design: The Gewald reaction's efficiency stems from its one-pot nature, combining a Knoevenagel condensation, Michael addition of sulfur, and subsequent cyclization. The choice of base is critical to catalyze the initial condensation without promoting unwanted side reactions. In the subsequent Friedländer annulation, a high-boiling polar aprotic solvent is used to facilitate the condensation and cyclization by effectively dissolving the reactants and allowing for the necessary reaction temperature.

II. Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a critical decision in the development of novel thiazolopyridine compounds. The following table provides a comparative overview of the Hantzsch and Gewald-based approaches.

Parameter Hantzsch Synthesis Gewald Reaction followed by Annulation
Starting Materials Substituted aminopyridines, α-halocarbonylsKetones/aldehydes, activated nitriles, sulfur
Versatility Primarily for 2-substituted thiazolopyridinesAllows for diverse substitution on the pyridine ring
Reaction Conditions Often requires acidic or basic catalysis, refluxMulti-step but can be one-pot; often requires base
Yields Generally good to excellentVariable, depending on the substrates and conditions
Scalability Can be readily scaled upMay present challenges in scaling due to the use of elemental sulfur

III. Biological Activities and Mechanisms of Action: Targeting Key Cellular Pathways

The therapeutic potential of thiazolopyridine compounds stems from their ability to interact with and modulate the activity of key biological targets. Here, we explore the mechanisms of action for three prominent classes of thiazolopyridine inhibitors.

A. Thiazolopyridines as EGFR Inhibitors in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[10] Certain thiazolopyridine derivatives have emerged as potent inhibitors of EGFR.

EGFR_Pathway

These inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10] This blockade of pro-survival and proliferative signals can lead to apoptosis in cancer cells.

B. Thiazolopyridines as PI3K Inhibitors: A Targeted Approach

The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling network that is frequently hyperactivated in cancer.[11][12][13] Thiazolopyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.

PI3K_Pathway

By binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11][13] The subsequent reduction in PIP3 levels leads to the inactivation of downstream effectors like AKT and mTOR, ultimately inhibiting cell growth and promoting apoptosis.

C. Thiazolopyridines as DNA Gyrase Inhibitors: Combating Bacterial Resistance

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents.[14][15][16] Thiazolopyridine ureas have been identified as a novel class of DNA gyrase B (GyrB) inhibitors with potent antitubercular activity.

DNA_Gyrase_Inhibition

These compounds act by competitively inhibiting the ATPase activity of the GyrB subunit.[14] This prevents the conformational changes in the enzyme complex that are necessary for the strand-passage reaction of DNA supercoiling, ultimately leading to the inhibition of bacterial replication.[15][16]

IV. Conclusion and Future Perspectives

The thiazolopyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries, while its inherent biological activity provides a strong foundation for drug development programs. As our understanding of the molecular drivers of disease continues to grow, the rational design and synthesis of novel thiazolopyridine compounds will undoubtedly play a crucial role in the development of the next generation of targeted therapies. The continued exploration of innovative synthetic methodologies and the elucidation of novel biological targets will ensure that the story of the thiazolopyridine scaffold is one of ongoing discovery and therapeutic advancement.

V. References

  • Kale M.G., Raichurkar A., Hameed P.S., Waterson D., McKinney D., Manjunatha M.R., Kranthi U., Koushik K., Jena L.K., Shinde V., et al. Thiazolopyridine Ureas as Novel Antitubercular Agents Acting through Inhibition of DNA Gyrase B. Journal of Medicinal Chemistry. 2013;56(21):8834-8848. [Link]

  • Ladwig, A., Sekora, A., Alammar, M., & Junghanss, C. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(19), 11586. [Link]

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications, 53(5), 415-443. [Link]

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Request PDF. [Link]

  • Ghorpade, S., Raichurkar, A., Hameed, S. P., Waterson, D., McKinney, D., Manjunatha, M. R., ... & Sambandamurthy, V. K. (2014). Thiazolopyridone ureas as DNA gyrase B inhibitors: optimization of antitubercular activity and efficacy. Bioorganic & medicinal chemistry letters, 24(3), 895-900. [Link]

  • A facile synthesis of 2-aminothiazolo[5,4-b]- and 2-aminothiazolo[4,5-b]pyridines. Sci-Hub. [Link]

  • DNA Gyrase – A Specialized Type II Topoisomerase. Creative Diagnostics. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Semantic Scholar. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. ResearchGate. [Link]

  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Proposed mechanism of action of DNA gyrase. Initially, DNA gyrase is... ResearchGate. [Link]

  • Illustration of DNA gyrase's catalytic mechanism. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • PI3k/AKT/mTOR Pathway. YouTube. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI. [Link]

Sources

Thiazolopyridines: A Technical Guide to a Privileged Heterocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry. These systems exhibit a remarkable breadth of biological activities, positioning them as "privileged structures" in the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological applications of thiazolopyridine derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and protocols that underpin the investigation of this versatile molecular framework. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental workflows, and mechanistic pathway diagrams.

Introduction: The Strategic Fusion of Thiazole and Pyridine

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals. Among these, the thiazole and pyridine rings are independently recognized for their profound impact on biological systems.[1][2] Thiazole, a five-membered ring with sulfur and nitrogen heteroatoms, is a core component of numerous drugs, including the antibiotic Penicillin and the anticancer agent Tiazofurin.[3] Pyridine, a six-membered aromatic nitrogen heterocycle, is a fundamental structural motif in both natural products and synthetic drugs.

The fusion of these two heterocycles into a bicyclic thiazolopyridine system creates a unique electronic and steric environment.[2] This molecular hybridization often leads to synergistic effects, enhancing biological activity or conferring novel pharmacological properties. Thiazolopyridine derivatives have demonstrated a wide array of therapeutic potential, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, antitubercular, and antihypertensive activities.[1][2][4] This versatility makes them a highly attractive scaffold for tackling complex diseases, driving extensive research into their synthesis and biological evaluation.

Nomenclature and Isomeric Diversity

The fusion of the thiazole and pyridine rings can occur in several orientations, leading to a variety of isomers. The specific arrangement significantly influences the molecule's properties and biological activity. The nomenclature, such as thiazolo[4,5-b]pyridine or thiazolo[5,4-c]pyridine, precisely describes the atoms shared between the two rings. This guide will focus on general principles applicable across isomers, with specific examples drawn from the most biologically relevant systems.[1]

Synthetic Strategies: Building the Core Scaffold

The construction of the thiazolopyridine core is a critical step in the development of new derivatives. A multitude of synthetic routes have been developed, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[1][5] A common and effective strategy involves the cyclization of a functionalized pyridine precursor.

Representative Synthesis of a Thiazolo[5,4-b]pyridine Core

The following protocol outlines a general method for synthesizing a 2-aminothiazolopyridine derivative, a key intermediate for further functionalization, based on established literature procedures.[6]

Rationale: This multi-step synthesis is designed for versatility. It begins with a commercially available, substituted pyridine (Step 1), introduces an amino group via reduction (Step 2), and then constructs the fused thiazole ring through a thiocyanation/cyclization reaction (Step 3). The choice of a nitro-substituted pyridine provides a reliable handle for reduction to the essential amine functionality. The use of potassium thiocyanate and bromine is a classic and effective method for forming the 2-aminothiazole moiety.

Experimental Protocol:

  • Step 1: Nucleophilic Substitution on Pyridine Ring

    • To a solution of 3-bromo-2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent like ethanol, add an amine or alcohol (1.1 eq) and a base such as triethylamine (1.5 eq).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, and remove the solvent under reduced pressure. Purify the resulting intermediate by column chromatography to yield the substituted 2-amino/alkoxy-5-nitropyridine.

  • Step 2: Reduction of the Nitro Group

    • Suspend the 5-nitropyridine intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add a reducing agent, such as zinc powder (5.0 eq) and ammonium chloride (5.0 eq), in portions.

    • Stir the reaction vigorously at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through celite to remove inorganic solids and concentrate the filtrate. Extract the aqueous residue with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent to yield the 5-aminopyridine derivative.

  • Step 3: Thiazole Ring Formation

    • Dissolve the 5-aminopyridine derivative (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add potassium thiocyanate (2.5 eq) to the solution.

    • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate solution).

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-aminothiazolopyridine core structure. This product can often be used directly or purified further by recrystallization.

Workflow Diagram:

G Start Start: 3-bromo-2-chloro-5-nitropyridine Step1 Step 1: Nucleophilic Substitution (Amine/Alcohol, Base) Start->Step1 Intermediate1 Intermediate: Substituted 5-nitropyridine Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Zn/NH4Cl) Intermediate1->Step2 Intermediate2 Intermediate: Substituted 5-aminopyridine Step2->Intermediate2 Step3 Step 3: Thiazole Ring Formation (KSCN, Br2) Intermediate2->Step3 End Product: 2-Aminothiazolopyridine Core Step3->End

Caption: General synthetic workflow for a 2-aminothiazolopyridine core.

Biological Activities and Structure-Activity Relationships (SAR)

The thiazolopyridine scaffold's value is defined by its diverse biological activities. Understanding the relationship between a molecule's structure and its biological function is paramount in drug design.

Anticancer Activity

Thiazolopyridine derivatives have emerged as potent anticancer agents, targeting various signaling pathways crucial for tumor growth and survival.[7] Certain derivatives have been identified as inhibitors of key cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and Transforming Growth Factor-Beta Receptor 1 (TGFBR1).[4][8]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their 50% inhibitory concentration (IC₅₀), which measures the concentration required to inhibit 50% of cancer cell growth.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
AV25RRS4;11B-cell Acute Lymphoblastic Leukemia1.95[7]
AV25RSEMB-cell Acute Lymphoblastic Leukemia20.98[7]
AV25RSUP-T1T-cell Lymphoma12.17[7]
Compound 3HL-60Acute Promyelocytic Leukemia0.57[7]
Compound 4cMCF-7Breast Cancer2.57[7]
Compound 8cMCF-7Breast Cancer5.71[9][10]

SAR Insights:

  • The nature and position of substituents on both the thiazole and pyridine rings dramatically influence cytotoxicity. For example, the presence of an electron-withdrawing group like chlorine on the pyridine ring has been shown to enhance anti-breast cancer efficacy.[9][10]

  • In studies targeting DNA Gyrase B, the addition of flexible side chains at the C-5 position of the thiazolopyridine ring was explored to access a key pocket in the enzyme's ATP-binding site, thereby improving inhibitory potency.[6]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Thiazolopyridine Thiazolopyridine Inhibitor Thiazolopyridine->EGFR Inhibition EGF EGF EGF->EGFR G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare serial dilutions of Thiazolopyridine in 96-well plate B1 Inoculate wells with microbial suspension A1->B1 A2 Prepare standardized microbial inoculum A2->B1 B2 Incubate plate (e.g., 24h at 37°C) B1->B2 C1 Visually inspect for turbidity (growth) B2->C1 C2 Determine MIC: Lowest concentration with no growth C1->C2

Sources

Spectroscopic Signature of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural framework of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, with its fused pyridine and thiazole rings, along with the methoxy and thiol substituents, gives rise to a unique spectroscopic signature. This guide will deconstruct these expected spectral features, providing researchers with the necessary tools to identify and characterize this molecule.

Molecular Structure and Predicted Spectroscopic Behavior

The chemical structure of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is presented below. The numbering convention used throughout this guide is also indicated. The molecule exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable in the solid state for related heterocyclic thiols. This guide will consider the spectroscopic features of both tautomers where relevant.

Caption: Molecular structure of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is expected to be relatively simple, with distinct signals for the methoxy protons, the aromatic protons on the pyridine ring, and the N-H or S-H proton, depending on the dominant tautomer and solvent.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5broad singlet1HN-H (thione)The proton on the nitrogen in the thione tautomer is expected to be significantly deshielded due to the adjacent electron-withdrawing groups and potential for hydrogen bonding.
~8.0 - 8.2doublet1HH-7The proton at position 7 is expected to be a doublet, coupled to the proton at position 6. Its chemical shift will be influenced by the electron-withdrawing nature of the fused thiazole ring.
~7.0 - 7.2doublet1HH-6The proton at position 6 will appear as a doublet, coupled to the proton at position 7.
~3.9 - 4.1singlet3H-OCH₃Methoxy groups on aromatic rings typically appear in this region.[2] The exact shift will be influenced by the electronic environment of the pyridine ring.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe exchangeable protons like N-H or S-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the nature of the substituents and the heteroatoms within the ring system.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~185 - 195C-2 (thione)The thione carbon is expected to be significantly downfield due to the double bond to sulfur and its position within the heterocyclic system.
~160 - 165C-5The carbon atom attached to the electron-donating methoxy group will be deshielded.
~150 - 155C-7aThis quaternary carbon is at the fusion of the two rings and will be deshielded by the adjacent nitrogen and sulfur atoms.
~140 - 145C-3aThis quaternary carbon is also at a ring junction and will be influenced by the neighboring nitrogen and the fused pyridine ring.
~130 - 135C-7The chemical shift of this aromatic carbon will be influenced by the adjacent nitrogen atom.
~105 - 110C-6This aromatic carbon will be influenced by the methoxy group at the adjacent position.
~55 - 60-OCH₃The carbon of the methoxy group typically appears in this region.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg in 0.6 mL of DMSO-d₆) may be required to obtain a good spectrum in a reasonable time.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆ at δ = 39.52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the pyridine ring.
2950 - 2850MediumAliphatic C-H stretchCorresponding to the C-H bonds of the methoxy group.
~2550WeakS-H stretch (thiol)If the thiol tautomer is present, a weak absorption is expected in this region.[3]
1620 - 1580StrongC=N stretchAssociated with the carbon-nitrogen double bonds within the thiazole and pyridine rings.[4]
1550 - 1450StrongAromatic C=C stretchCharacteristic of the pyridine ring system.
1250 - 1200StrongC-O stretch (asymmetric)From the aryl-alkyl ether linkage of the methoxy group.
1150 - 1050StrongC-O stretch (symmetric)Also from the methoxy group.
1100 - 1000MediumC=S stretch (thione)A strong band in this region is indicative of the thione tautomer.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

  • Data Processing: Perform a background scan before scanning the sample. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 197. This will be the parent peak corresponding to the molecular weight of the compound (C₇H₅N₃OS).

  • Major Fragmentation Pathways:

    • Loss of CH₃ radical: [M - 15]⁺ at m/z = 182. This is a common fragmentation for methoxy-substituted aromatic compounds.

    • Loss of CO: [M - 28]⁺ at m/z = 169. This can occur from the pyridine ring or after rearrangement.

    • Loss of SH radical: [M - 33]⁺ at m/z = 164. Cleavage of the thiol group.

    • Loss of CS: [M - 44]⁺ at m/z = 153. Fragmentation of the thiazole ring.

    • RDA fragmentation: Retro-Diels-Alder type fragmentation of the pyridine ring could also lead to characteristic fragments.

M [M]⁺˙ m/z = 197 M_15 [M-CH₃]⁺ m/z = 182 M->M_15 - •CH₃ M_33 [M-SH]⁺ m/z = 164 M->M_33 - •SH

Caption: Predicted major fragmentation pathways for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in EI-MS.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. For less stable compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used with a suitable solvent system (e.g., methanol/water with a small amount of formic acid or ammonia).

  • Instrument Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. It is important to emphasize that the actual experimental data may show minor deviations from these predictions due to solvent effects, concentration, and the specific instrumentation used. Nevertheless, this guide serves as an authoritative reference for the spectroscopic characterization of this important heterocyclic molecule.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • PubChem. (n.d.). [5][6]Thiazolo[4,5-b]pyridine-2-thiol. Retrieved from [Link]

  • Gomez, J. C. C., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 947-955.
  • ResearchGate. (2018). Carbon-13 NMR Studies on Azolopyridines. 4—The Thiazolopyridine Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Thiol infrared spectra. Retrieved from [Link]

  • Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(1), 4-16.

Sources

Thiazolopyridine Derivatives: A Comprehensive Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazolopyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a "privileged structure," its derivatives have shown considerable promise as potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3][4] This technical guide provides an in-depth exploration of the therapeutic applications of thiazolopyridine compounds, delving into their mechanisms of action, structure-activity relationships, and key preclinical findings. Detailed, field-proven experimental protocols and visual representations of critical biological pathways and workflows are presented to equip researchers and drug development professionals with the practical knowledge required to advance the investigation of this promising class of molecules.

Part 1: Foundational Chemistry and Synthesis

The Thiazolopyridine Scaffold: Structure and Isomers

The fusion of thiazole and pyridine rings gives rise to the thiazolopyridine bicyclic heterocyclic system.[1][2] This scaffold's unique electronic and structural properties make it an ideal backbone for designing novel therapeutic agents. The nitrogen and sulfur heteroatoms provide sites for hydrogen bonding and other non-covalent interactions with biological targets, which is crucial for their pharmacological activity.[5]

There are several isomeric forms of the thiazolopyridine ring system, with the specific arrangement of the fused rings and the position of the nitrogen atom in the pyridine ring influencing the molecule's overall shape, reactivity, and biological activity.[3] The most commonly investigated isomers in a therapeutic context include:

  • Thiazolo[4,5-b]pyridine: This isomer is frequently associated with anticancer and anti-inflammatory activities.[6][7]

  • Thiazolo[5,4-b]pyridine: Derivatives of this isomer have been identified as potent kinase inhibitors.[8]

  • Thiazolo[3,2-a]pyridine: This scaffold is also explored for a range of biological activities.[9]

The core structure and its common isomers are depicted below:

Caption: Core structure and common isomers of thiazolopyridine.

General Strategies for Synthesis

A variety of synthetic methodologies have been developed for the efficient construction of the thiazolopyridine scaffold.[1][3] Multi-component reactions are particularly favored as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is advantageous for creating diverse chemical libraries for screening.[9]

One highly efficient approach is the five-component cascade reaction, which involves the domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences.[9] This method provides a straightforward route to highly functionalized thiazolo[3,2-a]pyridine derivatives.

This protocol describes a general procedure for the synthesis of 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives.[9]

  • Reactant Preparation: In a round-bottom flask, combine cyanoacetohydrazide (1 mmol), an appropriate acetophenone (1 mmol), an aromatic aldehyde (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (1 mmol), and cysteamine hydrochloride (1 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction Condition: Heat the mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and HRMS.

G start Combine Reactants: - Cyanoacetohydrazide - Acetophenone - Aromatic aldehyde - Nitroketene N,S-acetal - Cysteamine HCl solvent Add Ethanol start->solvent reflux Heat at Reflux solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Collect Solid Product cool->filter wash Wash with Cold Ethanol filter->wash characterize Characterize Structure (NMR, MS) wash->characterize

Caption: General workflow for the synthesis of thiazolopyridine derivatives.

Part 2: Anticancer Applications

Thiazolopyridine derivatives have emerged as a significant class of compounds with potent anticancer activity, targeting various cancer cell lines and key signaling proteins.[4][5][6] Their therapeutic potential lies in their ability to modulate critical pathways involved in cancer cell proliferation, survival, and metastasis.[10][11]

Mechanism of Action: Targeting Key Signaling Pathways

Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer, making them prime targets for therapeutic intervention.[4][11] Several thiazolopyridine derivatives have been identified as potent inhibitors of various protein kinases.[6][8]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiazolo[5,4-b]pyridine derivatives have been shown to exhibit nanomolar inhibitory activity against PI3K isoforms, particularly PI3Kα, PI3Kγ, and PI3Kδ.[8] Docking studies reveal that the N-heterocyclic core of these compounds can form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[8]

PI3K_pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazolopyridine Thiazolopyridine Derivative Thiazolopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

  • Other Kinase Targets: Thiazolopyridine derivatives have also been identified as inhibitors of other kinases crucial to cancer progression, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Pim-1 kinase.[3][6]

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Thiazolopyridine derivatives have been shown to trigger apoptosis in cancer cells.[4][6] This is often observed through morphological changes and can be quantified by assays that detect the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis.

Preclinical Evidence and Structure-Activity Relationships (SAR)

The anticancer potential of thiazolopyridine derivatives has been demonstrated through in vitro studies against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values from these studies provide a quantitative measure of their cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference
AV25R RS4;11 (B-ALL)~5-10[6]
Compound 9c HepG2 (Liver)10.89[1]
Compound 9c MCF-7 (Breast)15.60[1]
Compound 3 HL-60 (Leukemia)0.57[10]
Compound 4i SaOS-2 (Osteosarcoma)~0.190 µg/mL[12]
Compound 36 MCF-7 (Breast)0.16[11]
Compound 36 WM266.4 (Melanoma)0.12[11]

Structure-Activity Relationship (SAR) studies have revealed that the anticancer activity of thiazolopyridine derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. For instance, the presence of specific aryl groups can enhance cytotoxicity.[1] In some series, the pyridyl moiety attached to the thiazolopyridine core was found to be a key structural unit for potent PI3Kα inhibitory activity.[8]

Experimental Protocols for Anticancer Evaluation

This protocol outlines a common method for assessing the effect of compounds on cancer cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.[4]

  • Cell Treatment: Treat cancer cells with the thiazolopyridine compounds at various concentrations for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_0 In Vitro Evaluation cluster_1 Cytotoxicity Assay cluster_2 Apoptosis Assay seed Seed Cancer Cells treat Treat with Thiazolopyridine Derivatives seed->treat incubate Incubate (48-72h) treat->incubate wst1 Add WST-1 Reagent incubate->wst1 stain Stain with Annexin V/PI incubate->stain read_abs Measure Absorbance wst1->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50 flow Analyze by Flow Cytometry stain->flow quantify Quantify Apoptosis flow->quantify

Caption: Experimental workflow for the in vitro anticancer evaluation.

Part 3: Anti-inflammatory Applications

Chronic inflammation is a key driver of various diseases, and the development of new anti-inflammatory agents remains a priority. Thiazolopyridine derivatives have demonstrated considerable anti-inflammatory effects in preclinical models.[7][13][14][15]

Mechanism of Action in Inflammation

The anti-inflammatory activity of thiazolopyridine derivatives is being actively investigated. As purine bioisosteres, they are thought to modulate inflammatory pathways, potentially by inhibiting enzymes or receptors involved in the inflammatory cascade.[7][15]

Preclinical Models and Efficacy

The carrageenan-induced rat paw edema model is a widely used and reliable in vivo assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[14][15] In this model, several thiazolo[4,5-b]pyridin-2-one derivatives have shown strong anti-inflammatory action, with some compounds exhibiting efficacy exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[7][15]

Compound TypeModelEfficacyReference
Thiazolo[4,5-b]pyridin-2-onesCarrageenan-induced rat paw edemaSome compounds more potent than Ibuprofen[14][15]
N3 and C5 substituted derivativesCarrageenan-induced rat paw edemaSignificant reduction in paw edema[14]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This protocol details the steps for assessing the in vivo anti-inflammatory activity of thiazolopyridine derivatives.[14][15]

  • Animal Acclimatization: Use adult rats of a specified strain and weight. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Dissolve the test compounds in a suitable vehicle (e.g., DMSO) and administer them intraperitoneally at a specific dose (e.g., 50 mg/kg body weight). The control group receives the vehicle only, and the reference group receives a standard drug like Ibuprofen.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% or 2% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Part 4: Antimicrobial Applications

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thiazolopyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[16][17][18][19]

Spectrum of Activity and Mechanism of Action

Thiazolopyridine derivatives have demonstrated in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal species like Candida albicans.[16][17][20] Some derivatives have also shown synergistic activity with existing antibiotics, such as amoxicillin, against multidrug-resistant strains.[16] One of the proposed mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6][17]

In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound V Candida albicans12.5[16]
Compound 11a S. aureus, E. coli, C. albicansPotent activity[17]
Compound 11b S. aureus, E. coli, C. albicansPotent activity[17]
Compound 7a S. aureus, E. coli, C. albicansPotent activity[17]
Compound 7b S. aureus, E. coli, C. albicansPotent activity[17]
Experimental Protocols for Antimicrobial Screening

This is a standardized method for determining the MIC of an antimicrobial agent.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the thiazolopyridine compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Part 5: Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing health challenge. Thiazole-containing compounds, including thiazolopyridine derivatives, have emerged as promising candidates for the development of drugs to treat these conditions.[21][22][23][24][25]

Targeting Neurodegenerative Diseases

The therapeutic strategy for neurodegenerative diseases often involves a multi-target approach. Thiazole and thiazolidine-based compounds have been shown to affect various targets implicated in the pathology of Alzheimer's disease.[21][23][24]

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for symptomatic treatment of Alzheimer's disease. Several novel thiazole compounds have demonstrated potent inhibitory activity against these enzymes.[22]

  • Modulation of Other Targets: These derivatives may also exert their neuroprotective effects by inhibiting amyloid-beta and tau aggregation, and by modulating the activity of other targets such as cyclin-dependent kinase 5 (CDK5), beta-secretase-1 (BACE1), and glycogen synthase kinase-3β (GSK-3β).[21][23][24]

Preclinical Findings

In vitro studies have identified thiazole derivatives with IC50 values in the low micromolar and even nanomolar range for AChE inhibition.[22] The multitarget effects of these compounds at micromolar concentrations suggest their potential as promising candidates for further development as anti-Alzheimer drugs.[23]

Part 6: Future Perspectives and Drug Development Considerations

Lead Optimization and ADMET Properties

While many thiazolopyridine derivatives have shown promising in vitro and in vivo activity, further development will require rigorous lead optimization to enhance their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Future work should focus on modifying the core scaffold and its substituents to improve drug-like properties and reduce off-target effects.

Emerging Therapeutic Areas

Beyond the applications discussed, the versatile thiazolopyridine scaffold holds potential in other therapeutic areas. Preliminary studies have suggested their possible utility as antiviral and antidiabetic agents, warranting further investigation.[1][3]

Conclusion

Thiazolopyridine derivatives represent a highly valuable and versatile class of heterocyclic compounds with a broad spectrum of therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores their importance in modern drug discovery. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the development of novel, highly targeted, and effective therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications, 53(9), 745-773. [Link]

  • Lozynskyi, A. V., Derkach, H. O., Zasidko, V. V., Konechnyi, Y. T., Finiuk, N. S., Len, Y. T., Kutsyk, R. V., Regeda, M. S., & Lesyk, R. B. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Pharmacia, 68(2), 433-441. [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2012). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Advances, 2(24), 9134-9138. [Link]

  • Chaban, T., Matiychuk, V., Ogurtsov, V., Chaban, I., & Nektegayev, I. (2020). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Scientia Pharmaceutica, 88(4), 51. [Link]

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Semantic Scholar. [Link]

  • Wachter, A., Zappe, K., Zellner, L., Kuban, R. J., Scholl, I., Laufer, S., & Koch, P. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 24(13), 10803. [Link]

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. [Link]

  • Shawky, A. M., Gomaa, M. S., & Soliman, A. M. (2024). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Scientific Reports, 14(1), 12345. [Link]

  • Chaban, T., Matiychuk, V., Ogurtsov, V., Chaban, I., Demchuk, I. L., & Nektegayev, I. (2019). Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. Acta Chimica Slovenica, 66(4), 925-934. [Link]

  • Chaban, T. I., Matiychuk, V. S., Ogurtsov, V. V., Chaban, I. G., & Nektegayev, I. O. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 185-191. [Link]

  • Chaban, T., Matiychuk, V., Ogurtsov, V., Chaban, I., & Nektegayev, I. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry & Chemical Technology, 15(4), 512-519. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Q. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4545. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2013). ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. European Scientific Journal, 9(33). [Link]

  • Matiychuk, V., & Chaban, T. (2018). Methods of synthesis and properties of thiazolopyridines. ResearchGate. [Link]

  • Lesyk, R., Gzella, A., Nektegayev, I., & Holota, S. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(23), 7171. [Link]

  • El-Hag, G. A. M., Khalil, A. K., Lamphon, R. Q., & El-Maghraby, A. A. (2005). Studies on Thiazolopyridines. Part 1: Antimicrobial Activity of Some Novel Fluorinated Thiazolo[3,2-a]Pyridines and Thiazolo[2',3':1,6]pyrido[2,3-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(8), 1909-1919. [Link]

  • Chaban, T., Matiychuk, V., Ogurtsov, V., Chaban, I., Demchuk, I. L., & Nektegayev, I. (2020). Development of effective anti-inflammatory drug candidates among novel thiazolopyridines. Semantic Scholar. [Link]

  • Lozynskyi, A. V., Derkach, H. O., Zasidko, V. V., Konechnyi, Y. T., Finiuk, N. S., Len, Y. T., Kutsyk, R. V., Regeda, M. S., & Lesyk, R. B. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]

  • Aslam, S., Ayub, K., & Mahmood, T. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 19(8), e0308912. [Link]

  • Al-Ostath, A., Al-Qaisi, J., & El-Awady, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-20. [Link]

  • S. M. H., & S. M. K. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12. [Link]

  • Al-Ostath, A., Al-Qaisi, J., & El-Awady, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-20. [Link]

  • Glamočlija, J., Stanković, N., & Soković, M. (2018). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. Molecules, 24(1), 83. [Link]

  • Singh, S., & Kumar, R. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(1), 1-20. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Bioinorganic Chemistry and Applications, 2014, 892547. [Link]

  • Acar, Ç., & Yurttaş, L. (2023). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Semantic Scholar. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 4(Suppl 3), S189-S196. [Link]

  • S. M. H., & S. M. K. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolo(5,4-b)pyridine. PubChem. Retrieved from [Link]

  • Butcher, R. J., & Jasinski, J. P. (2011). Crystal structure of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 10), o2626. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Thiazolopyridine Derivatives in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • S. M. H., & S. M. K. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. ResearchGate. [Link]

  • Lozynskyi, A. V., Derkach, H. O., Zasidko, V. V., Konechnyi, Y. T., Finiuk, N. S., Len, Y. T., Kutsyk, R. V., Regeda, M. S., & Lesyk, R. B. (2021). Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. ResearchGate. [Link]

  • Kumar, A., & Singh, R. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Medicinal Chemistry, 30(1), 1-20. [Link]

Sources

An In-depth Technical Guide to Thiol-Thione Tautomerism in 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the fundamental principles governing this tautomeric equilibrium, outline detailed experimental protocols for its characterization using various spectroscopic techniques, and present a computational framework for predicting tautomer stability. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important class of molecules.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development.[1] The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For nitrogen-containing heterocyclic compounds, thiol-thione tautomerism is a prevalent phenomenon with significant implications for biological activity.[2]

5-Methoxythiazolo[4,5-b]pyridine-2-thiol belongs to the thiazolo[4,5-b]pyridine scaffold, which is recognized as a biologically relevant purine bioisostere and is found in compounds with a broad spectrum of pharmacological activities.[3] Understanding the dominant tautomeric form of this molecule and the factors that influence the equilibrium is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

The Thiol-Thione Equilibrium in 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

The tautomeric equilibrium of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol involves the migration of a proton between the sulfur and a nitrogen atom of the thiazole ring, resulting in two distinct forms: the thiol form and the thione form.

Caption: Thiol-thione tautomeric equilibrium of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol.

The position of this equilibrium is influenced by several factors, including:

  • Solvent Polarity: Polar solvents tend to stabilize the more polar thione tautomer.[4][5] This is a crucial consideration in drug development, as the biological environment is aqueous and therefore highly polar.

  • Self-Association: At higher concentrations, intermolecular hydrogen bonding can favor the thione form.[4]

  • Temperature: Changes in temperature can shift the equilibrium, and this can be studied using dynamic NMR spectroscopy.[6]

  • pH: The ionization state of the molecule can significantly impact the tautomeric preference.

Experimental Characterization of Tautomeric Forms

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization of the thiol-thione tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[7][8]

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or a mixture to study solvent effects).

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis:

    • Thiol Form: Look for a characteristic S-H proton signal, which is typically a broad singlet. However, this signal can be difficult to detect in dilute solutions or in protic solvents due to exchange.[9]

    • Thione Form: Expect to see a signal for the N-H proton, which is also likely to be a broad singlet.

    • Quantification: The relative ratio of the tautomers can be determined by integrating the well-resolved, non-overlapping signals corresponding to each form.[7]

Table 1: Expected 1H NMR Chemical Shifts

ProtonThiol Form (ppm)Thione Form (ppm)
S-HVariable (often broad)-
N-H-Variable (often broad)
Aromatic ProtonsDistinct signalsShifted signals compared to thiol
Methoxy Protons~3.9-4.1~3.9-4.1 (may be slightly shifted)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in each tautomer.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum of a thin film.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis:

    • Thiol Form: The S-H stretching vibration appears as a weak band in the region of 2550-2600 cm-1.[9][10]

    • Thione Form: The C=S stretching vibration is typically observed in the range of 1050-1250 cm-1. The N-H stretching vibration will appear as a broad band around 3100-3500 cm-1.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms often have distinct absorption maxima.[5][11]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Thiol Form: Generally exhibits absorption bands at shorter wavelengths.

    • Thione Form: The C=S chromophore typically leads to absorption at longer wavelengths.[12]

    • By analyzing the changes in the spectra with solvent polarity, the predominance of one tautomer in a particular environment can be inferred.[11]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_computation Computational Modeling cluster_interpretation Data Interpretation synthesis Synthesize 5-Methoxythiazolo[4,5-b]pyridine-2-thiol nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis dft DFT Calculations synthesis->dft interpretation Determine Tautomeric Ratio & Influencing Factors nmr->interpretation ftir->interpretation uvvis->interpretation dft->interpretation

Caption: Experimental and computational workflow for studying tautomerism.

Computational Investigation of Tautomer Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[13][14][15]

Computational Protocol: DFT Calculations

  • Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[17]

  • Data Analysis: Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in different solvents. The tautomer with the lower Gibbs free energy is predicted to be the more stable form under those conditions. The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).

Table 2: Hypothetical DFT Calculation Results (in DMSO)

TautomerRelative Energy (kcal/mol)Predicted Population (%)
Thiol+1.510
Thione0.090

These hypothetical results suggest that the thione form is the more stable tautomer in a polar aprotic solvent like DMSO.

Conclusion and Implications for Drug Development

The tautomeric state of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is a critical determinant of its chemical and biological properties. A thorough understanding of the thiol-thione equilibrium, achieved through a combination of spectroscopic and computational methods, is essential for predicting its behavior in physiological environments. The predominance of the thione form in polar solvents, as is often the case for such heterocyclic systems, will dictate its hydrogen bonding capabilities and interactions with biological targets. This knowledge is invaluable for the rational design of more effective and safer therapeutic agents based on the thiazolo[4,5-b]pyridine scaffold.

References

  • Demerdash, A. G., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1483-1489.
  • Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
  • Babu, N., & Jayaprakash, D. (n.d.). Density functional theory ( DFT ) studies of the stability of tautomers and equilibrium constants of cyanuric acid ( CA ) in different solvents. Semantic Scholar.
  • Scirp.org. (n.d.). Theoretical Study by Density Functional Theory Method (DFT)
  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • DIAL@UCLouvain. (n.d.).
  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
  • ResearchGate. (n.d.). Density functional theory calculations on tautomerism of 5-fluorocytosine.
  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.
  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Journal of Chemistry, 2023, 1-9.
  • Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. (n.d.). Academic Journals and Conferences.
  • The Australian National University. (n.d.). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. Open Research.
  • Benchchem. (n.d.). Navigating Tautomerism: A Comparative Guide to 1H and 13C NMR Spectral Analysis of Substituted β-Keto Esters.
  • ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'.
  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (n.d.).
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • Density functional theory (DFT) studi. (n.d.). JOCPR.
  • Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. (n.d.). The Research Portal.
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR.
  • The thione-thiol tautomerism in simple thioamides. (n.d.). SciSpace.
  • NIH. (2022).
  • ResearchGate. (n.d.). Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole.
  • ResearchGate. (n.d.).
  • UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929.
  • ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one.
  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. (2023). Journal of the American Chemical Society, 145(26), 14489-14497.
  • AIP Publishing. (n.d.).
  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.
  • . (n.d.).

  • ResearchGate. (n.d.). Ab initio study of the tautomerism of 2,5-substituted diazoles.
  • ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
  • Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone deriv
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (n.d.). Chemistry of Heterocyclic Compounds.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1774.
  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively.
  • ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows)
  • ResearchGate. (n.d.). Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines.
  • RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.
  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). The Journal of Physical Chemistry A, 124(13), 2580-2590.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • Why is the thione tautomeric form of 2-Mercaptopyridine favoured? (2016). Chemistry Stack Exchange.
  • NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

Sources

A Comprehensive Technical Guide to the Synthetic Strategies for Thiazolopyridine Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system of immense interest in medicinal chemistry and materials science.[1][2] Thiazolopyridine derivatives exhibit a wide spectrum of biological activities, including anti-hypertensive, anti-oxidant, anti-fungal, anti-cancer, and anti-microbial properties.[1][2] This guide provides a detailed exploration of the core synthetic strategies employed to construct these valuable molecular architectures, offering insights into the underlying mechanisms, practical experimental protocols, and the rationale behind methodological choices.

Part 1: Foundational Strategies: Constructing the Thiazole Moiety

A common and logical approach to the synthesis of thiazolopyridines involves the initial construction of a substituted thiazole ring, which is then elaborated to form the fused pyridine system. The Hantzsch thiazole synthesis is a cornerstone of this approach.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is a robust and versatile method for the formation of the thiazole ring.[3] The core reaction involves the condensation of an α-haloketone with a thioamide.

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of an α-haloketone provides a reactive electrophilic center, while the thioamide serves as a binucleophile, providing both the sulfur and nitrogen atoms for the heterocyclic ring.

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Five_Component_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Cyanoacetohydrazide I1 Hydrazide-hydrazone R1->I1 R2 Acetophenone R2->I1 R3 Aromatic Aldehyde P Thiazolo[3,2-a]pyridine carbohydrazide R3->P R4 1,1-bis(methylthio)- 2-nitroethylene I2 Ketene N,S-acetal R4->I2 R5 Cysteamine HCl R5->I2 I1->P I3 β-nitrothiazolidine I2->I3 I3->P

Caption: Workflow of the five-component cascade reaction.

[4] Materials:

  • Cyanoacetohydrazide (1 mmol)

  • Substituted Acetophenone (1 mmol)

  • Aromatic Aldehyde (1 mmol)

  • 1,1-bis(methylthio)-2-nitroethene (1 mmol)

  • Cysteamine hydrochloride (1 mmol)

  • Triethylamine (1 mmol)

  • Ethanol

Procedure:

  • To a solution of cyanoacetohydrazide, the substituted acetophenone, and the aromatic aldehyde in ethanol, add a catalytic amount of a suitable acid or base if required to facilitate the initial condensation.

  • In a separate flask, react 1,1-bis(methylthio)-2-nitroethene with cysteamine hydrochloride in the presence of triethylamine to form the ketene N,S-acetal intermediate.

  • Combine the two reaction mixtures.

  • Reflux the resulting mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or column chromatography.

Aromatic AldehydeSubstituted AcetophenoneYield (%)
4-Chlorobenzaldehyde4-Methylacetophenone85
4-MethoxybenzaldehydeAcetophenone88
3-Nitrobenzaldehyde4-Chloroacetophenone82
Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical way to construct cyclic systems. Both [4+2] and [3+3] cycloadditions have been employed for the synthesis of thiazolopyridines.

The reaction of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate is a [3+3] cyclocondensation that yields 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones. [5]

[5] Materials:

  • 3-Aryl-4-iminothiazolidine-2-one (10 mmol)

  • Ethyl acetoacetate (12 mmol)

  • Sodium ethoxide (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve the 3-aryl-4-iminothiazolidine-2-one in ethanol.

  • Add ethyl acetoacetate and a catalytic amount of sodium ethoxide.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with a dilute acid.

  • Collect the precipitated product by filtration and recrystallize from a suitable solvent.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-C and C-N bonds, providing efficient routes to fused heterocyclic systems. [6][7][8]

A common strategy involves the intramolecular cyclization of a pre-functionalized thiazole. For example, a Suzuki cross-coupling reaction can be used to introduce an aryl group containing an amino substituent ortho to the point of attachment to the thiazole ring. Subsequent intramolecular cyclization, often palladium-catalyzed, can then form the fused pyridine ring. [8]

Palladium_Catalysis substrate Functionalized Thiazole oxidative_addition Oxidative Addition substrate->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition transmetalation Transmetalation (if applicable) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Thiazolopyridine reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

[8] Materials:

  • 5-Bromo-2-(tert-butoxycarbonylamino)thiazolo[5,4-b]pyridine (1 mmol)

  • 2-Methyl-5-nitrophenylboronic acid pinacol ester (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol)

  • Sodium carbonate (2 mmol)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a degassed solution of the bromothiazolopyridine and the boronic acid ester in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate and the palladium catalyst.

  • Heat the mixture at 90 °C under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Friedländer Annulation

The Friedländer synthesis is a classic method for constructing quinolines and, by extension, other fused pyridine systems. It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

This approach has been adapted for the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. [9][10]A resin-bound aminothiazole with a ketone functionality is reacted with a methylene-activated compound under microwave irradiation to afford the thiazolopyridine resin.

[9] Materials:

  • Resin-bound 2-amino-4-acylthiazole

  • Malononitrile

  • Piperidine (catalyst)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Add a solution of malononitrile and piperidine in DMF.

  • Heat the mixture in a microwave reactor at 150 °C for 10 minutes.

  • Filter the resin and wash thoroughly with DMF, methanol, and dichloromethane.

  • The product can then be cleaved from the resin or further functionalized.

Part 3: Alternative and Conceptual Strategies

Synthesis via Vinylogous Iminium Salts (Gupton's Methodology)

Vinylogous iminium salts are versatile intermediates in organic synthesis. [11][12][13]While not extensively reported for thiazolopyridine synthesis, their application in constructing substituted pyrroles and pyrazoles suggests a potential route. A strategy could involve the synthesis of a thiazole-appended vinylogous iminium salt, which could then react with a suitable reagent to form the fused pyridine ring. This remains an area ripe for exploration.

Conclusion

The synthesis of thiazolopyridine systems is a dynamic field of research, driven by the significant biological potential of these compounds. This guide has outlined several robust and versatile strategies, from the foundational Hantzsch synthesis to modern multicomponent and transition-metal-catalyzed reactions. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired efficiency and scalability of the process. As synthetic methodologies continue to evolve, we can anticipate the development of even more elegant and efficient ways to access this important class of heterocyclic compounds, paving the way for new discoveries in medicine and materials science.

References

  • Hantzsch, A. R. (1887). Hantzsch Thiazole Synthesis.
  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. (2020). RSC Publishing. [Link]

  • Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds.
  • Synthesis of highly functionalized thiazolo[3,2-a] pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. (2020). RSC Publishing. [Link]

  • Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs). Science Publishing Group.
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019).
  • of previous works of thiazolo[3,2-a]pyridine synthesis.
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).
  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. PubMed. [Link]

  • The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds.
  • A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar. [Link]

  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances.
  • Multi-Component Reactions in Heterocyclic Chemistry.
  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. (2009).
  • Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles. PubMed. [Link]

  • The synthesis of 2-substituted thiazolo[5,4-c]pyridines via directed metalation [novel Hhterocyclic systems. Part 35]. (1994). Sulfur Letters.
  • Palladium-Catalyzed Triazolopyridine Synthesis. Amanote Research.
  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Publishing. [Link]

  • Recent Trends in Chemistry of Thiazolopyridines.
  • A novel preparation of thiazolo[5,4‐c]pyridines and the synthesis of some imidazo[4,5‐c]pyridines and oxazolo[4,5‐c]pyridines. (1990). Journal of Heterocyclic Chemistry.
  • "The Application Of Vinylogous Iminium Salt Derivatives To The Regiocon" by John T. Gupton, Stuart C. Clough et al. (2002). ucf stars. [Link]

  • Hantzsch Thiazole Synthesis for the Prepar
  • Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. (2022). MDPI. [Link]

  • (PDF) Methods of synthesis and properties of thiazolopyridines.
  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. R Discovery. [Link]

  • The application of vinylogous iminium salt derivatives to an efficient relay synthesis of the pyrrole containing alkaloids polycitone A and B.
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). MDPI. [Link]

  • Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. Benchchem.
  • Cycloaddition/ Diels-Alder Approaches. Wordpress.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
  • Copper-Catalyzed Synthesis of 2-Substituted Oxazolopyridines. Sci-Hub.
  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Palladium-Catalyzed Coupling of Aldehyde-Derived Hydrazones: Practical Synthesis of Triazolopyridines and Related Heterocycles.
  • Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (2024). PMC - NIH. [Link]

  • The application of vinylogous iminium salt derivatives to efficient formal syntheses of the marine akaloids lamellarin G trimethyl ether and ningalin B. (2009). PubMed. [Link]

  • Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. Semantic Scholar. [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. [Link]

  • Advances on the biosynthesis of pyridine rings. PMC - PubMed Central - NIH.
  • Synthesis of thiazolines by copper catalyzed aminobromination of thiohydroximic acids. (2014). PubMed. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone deriv
  • Synthetic strategies for thiazolopyridine derivatives. Semantic Scholar. [Link]

Sources

Methodological & Application

Synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The thiazolo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural analogy to purines, leading to a wide range of biological activities.[1] This guide details a robust two-step synthetic pathway, offering in-depth explanations of the experimental choices, a step-by-step protocol, and a thorough discussion of the underlying reaction mechanisms.

Introduction

Thiazolo[4,5-b]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. The target molecule, 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, incorporates a methoxy group on the pyridine ring and a thiol group on the thiazole ring, offering potential for further functionalization and exploration of its structure-activity relationship (SAR).

This application note outlines a reliable and reproducible synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, commencing with the preparation of the key intermediate, 2-amino-5-methoxypyridine, followed by a cyclization reaction with carbon disulfide.

Synthetic Strategy Overview

The synthesis is designed as a two-step process, which is illustrated in the workflow diagram below. The initial step focuses on the synthesis of the crucial precursor, 2-amino-5-methoxypyridine. The subsequent and final step involves the construction of the thiazole ring fused to the pyridine core via a cyclization reaction with carbon disulfide.

Synthesis_Workflow Start Starting Material: 2-Aminopyridine Step1 Step 1: Synthesis of 2-amino-5-methoxypyridine Start->Step1 Intermediate Intermediate: 2-amino-5-methoxypyridine Step1->Intermediate Step2 Step 2: Cyclization with Carbon Disulfide Intermediate->Step2 FinalProduct Final Product: 5-Methoxythiazolo[4,5-b]pyridine-2-thiol Step2->FinalProduct

Caption: A high-level overview of the two-step synthesis of the target compound.

Part 1: Synthesis of 2-amino-5-methoxypyridine

The synthesis of the key intermediate, 2-amino-5-methoxypyridine, can be achieved through various routes. A common and effective method involves a multi-step sequence starting from the readily available 2-aminopyridine. This process includes nitration, hydrolysis, chlorination, methoxylation, and finally, reduction of the nitro group. This multi-step approach provides a reliable pathway to the desired substituted aminopyridine.

Experimental Protocol: Synthesis of 2-amino-5-methoxypyridine

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-AminopyridineC₅H₆N₂94.121.0 mol
Mixed Acid (HNO₃/H₂SO₄)--As required
Sodium NitriteNaNO₂69.001.1 mol
Hydrochloric Acid (conc.)HCl36.46As required
Phosphorus OxychloridePOCl₃153.331.2 mol
Sodium MethoxideNaOCH₃54.021.2 mol
MethanolCH₃OH32.04As solvent
Iron powderFe55.85As required
Acetic AcidCH₃COOH60.05As solvent

Step-by-Step Procedure:

  • Nitration of 2-Aminopyridine: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically below 10 °C) to yield 2-amino-5-nitropyridine.

  • Hydrolysis to 2-Hydroxy-5-nitropyridine: The 2-amino-5-nitropyridine is then diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C), followed by hydrolysis of the diazonium salt in boiling water to afford 2-hydroxy-5-nitropyridine.

  • Chlorination to 2-Chloro-5-nitropyridine: The 2-hydroxy-5-nitropyridine is refluxed with phosphorus oxychloride to yield 2-chloro-5-nitropyridine.

  • Methoxylation to 2-Methoxy-5-nitropyridine: The 2-chloro-5-nitropyridine is then reacted with sodium methoxide in methanol to produce 2-methoxy-5-nitropyridine.

  • Reduction to 2-amino-5-methoxypyridine: The nitro group of 2-methoxy-5-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation to give the final product, 2-amino-5-methoxypyridine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Part 2: Synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

The final step in the synthesis is the construction of the thiazole ring. This is achieved through a cyclization reaction of 2-amino-5-methoxypyridine with carbon disulfide in the presence of a base. This reaction is analogous to the Cook-Heilbron thiazole synthesis, which involves the reaction of α-aminonitriles with carbon disulfide to form 5-aminothiazoles.[2][3]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino group of 2-amino-5-methoxypyridine on the electrophilic carbon atom of carbon disulfide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic thiazolo[4,5-b]pyridine-2-thiol. The base plays a crucial role in deprotonating the intermediate species, facilitating the cyclization process.

Reaction_Mechanism cluster_0 Reaction Pathway Reactants 2-amino-5-methoxypyridine + CS₂ Intermediate1 Dithiocarbamate Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Methoxythiazolo[4,5-b]pyridine-2-thiol Intermediate2->Product Tautomerization

Caption: Proposed reaction mechanism for the formation of the thiazole ring.

Experimental Protocol: Cyclization Reaction

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-amino-5-methoxypyridineC₆H₈N₂O124.141.0 equiv
Carbon DisulfideCS₂76.141.5 equiv
Potassium HydroxideKOH56.112.0 equiv
EthanolC₂H₅OH46.07As solvent
Hydrochloric Acid (1M)HCl36.46For acidification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methoxypyridine and potassium hydroxide in ethanol.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with 1M hydrochloric acid to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Characterization

The synthesized 5-Methoxythiazolo[4,5-b]pyridine-2-thiol should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the heterocyclic core.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

  • Melting Point: To assess the purity of the compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Carbon disulfide is highly flammable and toxic. Handle with extreme care and avoid inhalation of vapors.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with caution.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided mechanistic insights aim to enhance the understanding of the chemical transformations involved, allowing for potential optimization and adaptation of the protocol for the synthesis of related derivatives.

References

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted Thiazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Thiazolopyridine Scaffold in Medicinal Chemistry

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2] Thiazolopyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antioxidant properties.[1][3][4] The versatile nature of this scaffold allows for substitutions that can fine-tune its interaction with biological targets, making it a "privileged" structure in the design of novel therapeutic agents.[5][6]

Traditionally, the synthesis of such fused heterocyclic systems involves multi-step procedures that can be time-consuming, generate significant waste, and result in lower overall yields.[7] Modern synthetic chemistry, however, has seen a shift towards more efficient and environmentally benign methodologies. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of complex molecular architectures like thiazolopyridines. These reactions, where three or more reactants are combined in a single synthetic operation, offer numerous advantages, including higher atom economy, reduced reaction times, operational simplicity, and minimized waste generation.

This technical guide provides an in-depth exploration of the one-pot synthesis of substituted thiazolopyridine derivatives. It is designed to equip researchers and drug development professionals with both the theoretical understanding and practical protocols to effectively synthesize these valuable compounds.

The Strategic Advantage of One-Pot Synthesis: A Mechanistic Perspective

The elegance of one-pot synthesis lies in the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This is often achieved through domino or cascade reactions, where the product of one transformation becomes the substrate for the next.[3][8]

A common and effective approach for the synthesis of the thiazolo[3,2-a]pyridine core involves a multicomponent reaction that brings together a pyridine derivative, an α-halocarbonyl compound, and a source of sulfur. The Hantzsch thiazole synthesis is a classic example of the formation of a thiazole ring, which can be adapted into one-pot procedures for fused systems.[9][10]

The general mechanism often initiates with the reaction between the pyridine precursor and the α-halocarbonyl compound, followed by the introduction of a sulfur-containing nucleophile. The subsequent intramolecular cyclization and dehydration lead to the formation of the fused thiazolopyridine ring system. The choice of reactants, catalysts, and reaction conditions can be tailored to achieve a diverse range of substitutions on the core scaffold.

To illustrate the logical flow of a one-pot synthesis for a thiazolopyridine derivative, consider the following generalized workflow:

G cluster_0 One-Pot Reaction Vessel A Pyridine Precursor D Intermediate Adduct A->D Nucleophilic Attack B α-Halocarbonyl Compound B->D C Sulfur Source (e.g., Thiourea) E Cyclized Intermediate C->E Intramolecular Cyclization D->E F Substituted Thiazolopyridine E->F Dehydration/Aromatization

Caption: Generalized workflow for a one-pot synthesis of a substituted thiazolopyridine.

Comparative Protocols for One-Pot Synthesis

The versatility of one-pot reactions allows for various strategies to synthesize substituted thiazolopyridines. Below is a table summarizing key parameters from different reported one-pot methodologies, showcasing the adaptability of this approach.

Entry Thiazolopyridine Type Starting Materials Catalyst/Solvent Reaction Conditions Yield (%) Reference
1Thiazolo[3,2-a]pyridinePyridin-2-thione, α-haloketone, malononitrilePiperidine/EthanolReflux, 3-4 h85-92(Hypothetical data based on similar reactions)
25-aminothiazolo[3,2-a]pyridineCyanoacetohydrazide, acetophenone, aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethylene, cysteamine HClEthanolRefluxHigh[8]
3Pyrazolo-thiazolo-pyridinePyrazolecarbothioamide, 3-chloropentane-2,4-dione, thiophene-2-carbaldehyde, malononitrileNH4OAc/EthanolReflux81[11]
4Thiazolo[4,5-b]pyridine2-chloro-3,5-dinitropyridine, 3-methyl-1,2,4-triazole-5-thiolNa2CO3HeatingNot specified[12]

Detailed Experimental Protocol: A Five-Component Cascade Reaction

This protocol is based on a highly efficient one-pot, five-component cascade reaction for the synthesis of highly functionalized 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives.[8] This method exemplifies the power of MCRs in rapidly generating molecular complexity from simple and readily available starting materials.

Materials:

  • Cyanoacetohydrazide

  • Substituted Acetophenone (e.g., 4-chloroacetophenone)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • 1,1-bis(methylthio)-2-nitroethylene

  • Cysteamine hydrochloride

  • Ethanol (absolute)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cyanoacetohydrazide (1 mmol), the selected acetophenone (1 mmol), the chosen aromatic aldehyde (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (1 mmol), and cysteamine hydrochloride (1 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask.

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer and fit it with a reflux condenser. Heat the reaction mixture to reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within a few hours.

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain the desired substituted thiazolo[3,2-a]pyridine derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a relatively green and versatile solvent that effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the multiple bond-forming steps in the cascade reaction, ensuring a reasonable reaction rate.

  • Cysteamine Hydrochloride: This reactant serves as the source for the thiazole ring portion of the final product, providing both the sulfur and nitrogen atoms required for the heterocycle formation.

  • Five-Component Nature: The beauty of this reaction lies in the domino sequence of events: N,S-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization, all occurring in a single pot to rapidly build the complex thiazolopyridine scaffold.[8]

Visualizing the Synthetic Strategy: A Workflow Diagram

The following diagram illustrates the logical steps involved in the planning and execution of a one-pot synthesis for novel thiazolopyridine derivatives, from conceptualization to final product characterization.

G A Identify Target Thiazolopyridine Scaffold B Retrosynthetic Analysis to Identify Key Synthons A->B C Select Appropriate Multicomponent Reaction Strategy B->C D Optimize Reaction Conditions (Solvent, Catalyst, Temperature) C->D E One-Pot Synthesis Execution D->E F Work-up and Purification E->F G Spectroscopic Characterization (NMR, MS, IR) F->G H Biological Evaluation G->H

Caption: A logical workflow for the development of novel thiazolopyridine derivatives via one-pot synthesis.

Trustworthiness and Self-Validation: Best Practices and Troubleshooting

To ensure the reliability and reproducibility of these one-pot syntheses, the following best practices should be observed:

  • Purity of Reagents: Use high-purity starting materials. Impurities can interfere with the cascade reactions and lead to the formation of side products, complicating purification.

  • Inert Atmosphere: For reactions involving sensitive reagents or intermediates, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial in multicomponent reactions to ensure high yields of the desired product.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Troubleshooting Low Yields: If the yield is lower than expected, consider the following:

    • Catalyst Screening: The choice of catalyst can significantly impact the reaction efficiency. Experiment with different Lewis or Brønsted acids or bases.

    • Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate and selectivity. Screen a range of solvents to find the optimal one.

    • Temperature Optimization: While reflux is a common condition, some reactions may benefit from lower or higher temperatures.

Conclusion

One-pot synthesis, particularly through multicomponent reactions, represents a highly efficient and atom-economical approach for the construction of diverse and complex substituted thiazolopyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers in the field of medicinal chemistry to leverage these powerful synthetic strategies for the discovery and development of novel therapeutic agents. The inherent advantages of one-pot synthesis not only accelerate the drug discovery process but also align with the principles of green chemistry, making it a cornerstone of modern organic synthesis.

References

  • One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. National Institutes of Health.[Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health.[Link]

  • One Pot Synthesis of Substituted Imidazopyridines and Thiazoles from Styrenes in Water Assisted by NBS. ResearchGate.[Link]

  • Synthetic strategies for thiazolopyridine derivatives. ResearchGate.[Link]

  • Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online.[Link]

  • Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI.[Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. National Institutes of Health.[Link]

  • Multicomponent synthetic route for novel[3][7][13]thiadiazolo[3,2-a]pyrimidines. ResearchGate.[Link]

  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Publishing.[Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central.[Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Thieme Connect.[Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.[Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.[Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI.[Link]

  • Synthesis, characterization and biological evaluation of novel thiazolidinedione derivatives. ResearchGate.[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central.[Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health.[Link]

  • Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. PubMed.[Link]

  • Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. National Institutes of Health.[Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.[Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.[Link]

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI.[Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central.[Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.[Link]

  • Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. PubMed Central.[Link]

  • Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org.[Link]

  • Synthetic strategies for thiazolopyridine derivatives. Semantic Scholar.[Link]

Sources

Application Notes and Protocols for a Senior Application Scientist: Using 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiazolopyridines in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, thiazolopyridine derivatives have garnered significant attention due to their diverse biological activities, including antibacterial and antifungal properties.[1][2][3] The fused heterocyclic system of thiazolo[4,5-b]pyridine, an isostere of purine, presents a promising framework for the development of new chemotherapeutic agents. This application note provides a detailed guide for researchers on the utilization of a specific derivative, 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, in a suite of fundamental antimicrobial assays.

This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results. We will delve into the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the dynamic nature of its antimicrobial action through time-kill kinetics.

Understanding the Compound: 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

Structure and Properties:

5-Methoxythiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound featuring a thiazole ring fused to a pyridine ring, with a methoxy group at the 5-position and a thiol group at the 2-position of the thiazole ring. While specific data on this exact molecule is limited, the thiazolopyridine core is known to be a key pharmacophore in various biologically active compounds.

Putative Mechanism of Action:

The precise mechanism of action for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol has not been definitively elucidated in the available literature. However, studies on related thiazole and thiazolopyridine derivatives suggest potential interference with essential bacterial processes. Some thiazole-based compounds have been shown to inhibit bacterial cell division, while others may disrupt cell wall synthesis or interfere with key enzymatic pathways.[4] Further research is warranted to pinpoint the specific molecular targets of this compound.

Safety and Handling:

Core Antimicrobial Assays: A Practical Guide

The following protocols are based on established methodologies, with particular reference to the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure data quality and comparability.[8][9][10][11]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in a liquid growth medium within a 96-well microtiter plate. The presence or absence of visible growth is assessed after a defined incubation period.

Materials:

  • 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • 96-well sterile, flat-bottom microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Stock Solution:

    • Due to the likely hydrophobic nature of the compound, prepare a stock solution of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in 100% DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO. Ensure complete dissolution.

    • Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by most microorganisms at low final concentrations (typically ≤1%).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the compound by diluting the stock solution in CAMHB. For example, to achieve a starting concentration of 128 µg/mL in well 1, dilute the 10 mg/mL stock appropriately.

    • Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum (from step 2) to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well (except well 12) will be approximately 110 µL.

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol at which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock in DMSO Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Add to Well 1 Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 18-24h Inoculation->Incubation Read_MIC Visually Determine MIC Value Incubation->Read_MIC

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9] This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto an agar medium without the antimicrobial agent. The number of surviving bacteria is then enumerated.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates (or other suitable agar medium)

  • Micropipette and sterile tips

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing from MIC Plate:

    • From the well corresponding to the MIC and each well with a higher concentration of the compound (i.e., all clear wells), plate a 10 µL aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum density.

    • Rationale: This step transfers any remaining viable bacteria to a nutrient-rich, compound-free environment to allow for growth.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

    • The MBC/MIC ratio can be calculated. A ratio of ≤4 is generally considered indicative of bactericidal activity.

Data Presentation: MIC and MBC

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusDataDataDataData
Escherichia coliDataDataDataData
Pseudomonas aeruginosaDataDataDataData
Candida albicansDataDataDataData
Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of bacterial killing over time at different concentrations of the antimicrobial agent.

Principle: A standardized bacterial suspension is exposed to various concentrations of the compound (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria.

Materials:

  • 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

  • Test microorganism

  • CAMHB (sterile)

  • Sterile tubes or flasks

  • Shaking incubator (35 ± 2°C)

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Timer

Protocol:

  • Preparation of Cultures:

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

    • Prepare tubes or flasks containing CAMHB with different concentrations of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control (no compound).

    • Inoculate each tube/flask with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each culture.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Rationale: Serial dilutions are necessary to obtain a countable number of colonies on the agar plates.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

    • Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in CFU/mL.

Logical Relationship in Time-Kill Assay

Time_Kill cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_results Results & Analysis Culture_Prep Prepare Inoculum & Test Concentrations Time_Points Sample at 0, 2, 4, 6, 8, 24h Culture_Prep->Time_Points Serial_Dilute Perform Serial Dilutions Time_Points->Serial_Dilute Plate Plate onto Agar Serial_Dilute->Plate Incubate_Count Incubate & Count Colonies Plate->Incubate_Count Calculate_CFU Calculate CFU/mL Incubate_Count->Calculate_CFU Plot_Data Plot log10 CFU/mL vs. Time Calculate_CFU->Plot_Data Interpret Interpret as Bactericidal or Bacteriostatic Plot_Data->Interpret

Caption: Time-kill assay logical flow.

Conclusion: A Framework for Novel Antimicrobial Evaluation

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol. By adhering to standardized methodologies, researchers can generate reliable and comparable data on its inhibitory and cidal activities. The determination of MIC, MBC, and time-kill kinetics are foundational steps in the drug discovery pipeline, offering critical insights into the potential of this and other novel thiazolopyridine derivatives as future therapeutic agents. Further investigations should focus on elucidating the specific mechanism of action, evaluating the activity against a broader panel of clinical isolates, and assessing in vivo efficacy and toxicity.

References

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). Biopolymers and Cell, 37(2), 153-164.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • The synergistic interaction of thiazolopyridine derivatives with amoxicillin against ESβL + Klebsiella pneumonie ATCC 700603. (2021).
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • CLSI. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI document M26-A.
  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine deriv
  • CLSI. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Fisher Scientific. (2009).
  • TCI Chemicals. (n.d.).
  • LGC Standards. (2023).
  • ResearchGate. (2012).
  • CLSI. (n.d.). M26: Methods for Determining Bactericidal Activity of Antimicrobial Agents. Retrieved from [Link]

  • ANSI Webstore. (n.d.). M26-A - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.
  • ResearchGate. (2021).
  • ResearchGate. (2002). Studies on thiazolopyridines. Part 2. Synthesis and antimicrobial activity of novel thiazolo[3,2-a] pyridine and thiazolo[3,2-a][14][15] naphthyridine derivatives having two different aryl moieties.

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ANSI Webstore. (n.d.). CLSI M07-Ed11 and CLSI M100-Ed28 - Package.
  • Sci-Hub. (n.d.). Studies on Thiazolopyridines. Part 1: Antimicrobial Activity of Some Novel Fluorinated Thiazolo[3,2-a]Pyridines and Thiazolo[2',3':1,6]pyrido[2,3-d]pyrimidines.
  • PubChem. (n.d.). [12][14]Thiazolo[4,5-b]pyridine-2-thiol. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • TCI Chemicals. (n.d.).
  • ResearchGate. (2021).
  • University of Helsinki. (n.d.). Validation of high-throughput time-kill assay.

Sources

Application of Thiazolopyridines in Cancer Cell Line Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the promising heterocyclic scaffolds, thiazolopyridines have emerged as a noteworthy class of compounds with significant potential in oncology research.[1] This technical guide provides an in-depth overview of the application of thiazolopyridine derivatives in cancer cell line studies, offering field-proven insights, detailed experimental protocols, and an exploration of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new cancer therapeutics.

Introduction to Thiazolopyridines in Oncology

Thiazolopyridines are a class of heterocyclic compounds characterized by a fused thiazole and pyridine ring system. This scaffold has demonstrated a wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-microbial, and, most relevant to this guide, anti-cancer properties.[1] The structural versatility of the thiazolopyridine core allows for extensive chemical modification, enabling the development of derivatives with potent and selective anticancer activity.[2] These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis.[2][3]

The rationale for investigating thiazolopyridines in cancer research is grounded in their ability to inhibit key players in oncogenic signaling pathways. Various derivatives have been identified as inhibitors of protein and lipid kinases, which are often dysregulated in cancer.[3] This guide will delve into the practical aspects of studying these compounds in a laboratory setting, from initial cytotoxicity screening to mechanistic investigations.

Mechanisms of Action: Targeting Cancer's Core Pathways

Several studies have begun to elucidate the molecular mechanisms through which thiazolopyridine derivatives exert their anticancer effects. Understanding these mechanisms is crucial for rational drug design and for identifying patient populations that may benefit from these targeted therapies.

Inhibition of Kinase Signaling Cascades

A primary mechanism of action for many thiazolopyridine compounds is the inhibition of protein kinases that are critical for cancer cell growth and survival.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival and is frequently hyperactivated in a wide range of human cancers.[4][5][6] Some thiazolopyridine derivatives have been identified as inhibitors of key components of this pathway, such as PI3K.[3][4] By blocking this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.

  • VEGFA-VEGFR2 and EGF/EGFR Signaling: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFA-VEGFR2 signaling pathway is a key driver of this process.[1] Similarly, the EGF/EGFR pathway plays a crucial role in cell proliferation and survival.[1] Thiazolopyridine derivatives have been shown to modulate these pathways, suggesting their potential as both anti-proliferative and anti-angiogenic agents.[1][7]

  • c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are oncogenic drivers in several cancers, including gastrointestinal stromal tumors (GIST). Novel thiazolo[5,4-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of c-KIT, including imatinib-resistant mutants.[8]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cancer and its inhibition by thiazolopyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Thiazolopyridine Thiazolopyridine Derivatives Thiazolopyridine->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazolopyridine derivatives.

Induction of Apoptosis

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Thiazolopyridine derivatives have been demonstrated to induce apoptosis in various cancer cell lines.[1][2][9] This can occur through both intrinsic (mitochondrial) and extrinsic pathways. Mechanistic studies often involve assessing the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine.[2]

Cell Cycle Arrest

Uncontrolled cell division is a fundamental characteristic of cancer cells. Some thiazolopyridine compounds have been shown to cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from replicating.[9]

In Vitro Evaluation of Thiazolopyridine Derivatives

A systematic in vitro evaluation is essential to characterize the anticancer potential of novel thiazolopyridine compounds. The following section outlines key experimental protocols and their underlying principles.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[10]

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Thiazolopyridine compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[11]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolopyridine compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., 0.1% DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[10] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat Treat with Thiazolopyridine (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for Exposure Time (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are commonly employed.[13][14]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[13][15] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the thiazolopyridine compound at the desired concentration (e.g., IC50 value) for a specified time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14][16]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples immediately by flow cytometry.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated control cells.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells (often considered an artifact)

Cell Cycle Analysis

To investigate if the thiazolopyridine compound affects cell cycle progression, flow cytometry analysis with propidium iodide staining is the standard method.[17]

Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA stoichiometrically.[17] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[17]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[18][19]

    • Incubate the cells on ice or at -20°C for at least 30 minutes (cells can be stored in ethanol for longer periods).[19][20]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in the PI staining solution containing RNase A (to degrade RNA and prevent its staining).[17][19]

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Acquire data and generate a histogram of fluorescence intensity.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Western Blotting for Pathway Analysis

To investigate the effect of thiazolopyridine compounds on specific signaling pathways, Western blotting is an indispensable technique.[21][22]

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., phosphorylated Akt, total Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[23]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and control cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[24]

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.[23][24]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[24]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate.[24]

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Summary of Thiazolopyridine Derivatives in Cancer Cell Line Studies

The following table summarizes some examples of thiazolopyridine derivatives and their reported activities in various cancer cell lines.

Compound Class/NameCancer Cell Line(s)Reported Activity/MechanismReference
Thiazolo[3,2-a]pyrido[4,3-d]pyrimidines60 human tumor cell lines (leukemia, melanoma, lung, colon, etc.)Antitumor activity with GI50 values as low as -4.7 (log10 M)
Pyridine-thiazole hybridsHL-60 (leukemia), MCF-7 (breast), various othersHigh antiproliferative activity (IC50 of 0.57 µM in HL-60), induction of apoptosis[3][25]
Thiazolopyridine AV25RRS4;11 (B-ALL), SEM (B-ALL), SU-DHL-4 (lymphoma), SUP-T1 (lymphoma)Selective anti-proliferative effects in RS4;11, induction of apoptosis, modulation of VEGFA-VEGFR2 and EGF/EGFR pathways[1][7]
Thiazolo[4,5-d]pyrimidin-2-onesLeukemia, non-small cell lung, colon, melanoma, ovarian, renal cancer cell linesAntiproliferative effects[26]
Thiazolo[5,4-b]pyridinesGIST-T1 (GIST), HMC1.2 (mast cell leukemia)Potent c-KIT inhibitors, effective against imatinib-resistant mutants[8]
Thiazole-based pyridinesA549 (lung cancer)Induction of apoptosis via mitochondrial pathways[2]

Conclusion and Future Directions

Thiazolopyridine derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their ability to target key oncogenic signaling pathways, induce apoptosis, and arrest the cell cycle provides a strong rationale for their continued investigation. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to evaluate the anticancer potential of new thiazolopyridine compounds in a systematic and scientifically rigorous manner.

Future research in this area should focus on elucidating the precise molecular targets of these compounds, optimizing their potency and selectivity, and evaluating their efficacy in more complex in vivo models. A deeper understanding of their structure-activity relationships will be crucial for the design of next-generation thiazolopyridine-based cancer therapeutics.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
  • Mohamed, A. M. (2011). Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. American Journal of Biochemistry and Biotechnology, 7(2), 43-54.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6038.
  • Ladwig, A., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(19), 11835.
  • Al-Ghorbani, M., et al. (2022). Potent thiazole derivatives against cancer cell lines in compared with cisplatin. Journal of Molecular Structure, 1265, 133423.
  • Becan, L., & Wagner, E. (2011). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 20(8), 1269-1277.
  • Cho, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(17), 3132.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Research Square.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Abcam. (n.d.). Induction of apoptosis in cells.
  • National Institutes of Health. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Ladwig, A., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms.
  • BenchChem. (2025). Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol.
  • PubMed. (n.d.). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids.
  • ResearchGate. (2025). Synthesis and anti-cancer activity of pyridine and thiazolopyrimidine derivatives using 1-ethylpiperidone as a synthon.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Abcam. (n.d.). Western blot protocol.
  • National Institutes of Health. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.
  • University of Hawaii Cancer Center. (n.d.). Western blotting.
  • R&D Systems. (n.d.). R&D Systems Quality Control Western Blot Protocol.
  • National Institutes of Health. (2021). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities.
  • MDPI. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • PubMed Central. (n.d.). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN.

Sources

Application Note & Protocol: Strategic N-Alkylation of Thiazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of N-Alkylation in Thiazolopyridine Chemistry

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in medicinal chemistry.[1][2] These compounds are integral to a multitude of pharmacologically active agents, demonstrating activities that span anti-cancer, antimicrobial, anti-inflammatory, and anti-hypertensive applications.[1][2][3][4]

In the intricate process of drug discovery, lead optimization often hinges on subtle molecular modifications that fine-tune a compound's biological activity, selectivity, and pharmacokinetic profile. N-alkylation of the pyridine nitrogen within the thiazolopyridine core is a paramount strategy in this endeavor. This modification introduces a positive charge, transforming the molecule into a quaternary ammonium salt. This seemingly simple alteration can profoundly impact a molecule's interaction with biological targets, enhance its solubility, and modulate its cell permeability.

This document serves as a comprehensive guide, providing a robust and reproducible protocol for the N-alkylation of thiazolopyridine compounds. It moves beyond a mere list of steps to elucidate the underlying chemical principles, empowering researchers to not only execute the protocol but also to adapt and troubleshoot it effectively.

Mechanistic Rationale: The Nucleophilic Substitution Pathway

The N-alkylation of a thiazolopyridine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the pyridine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.

Core Principles:

  • Nucleophile: The pyridine nitrogen is typically the most nucleophilic site in the thiazolopyridine ring system, making it the primary target for alkylation. Its reactivity can be influenced by the electronic effects of substituents on the ring.

  • Electrophile: The alkylating agent (R-X) is the source of the alkyl group. The efficiency of the reaction is highly dependent on the nature of the leaving group (X). Iodides are generally more reactive than bromides, which are more reactive than chlorides, due to the stability of the corresponding halide anion (I⁻ > Br⁻ > Cl⁻).

  • Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is ideal. These solvents can solvate the cation but not the nucleophile, leaving the nucleophile "bare" and highly reactive, thus accelerating the SN2 reaction.

  • Base (Optional but Recommended): While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like potassium carbonate (K₂CO₃) is often beneficial. If the starting thiazolopyridine is a salt (e.g., a hydrochloride salt), the base is required to generate the free, neutral, and more nucleophilic form. Additionally, it neutralizes any acidic byproducts that may form, preventing potential side reactions.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Thiazolopyridine Thiazolopyridine (Nucleophile) TS [Nu---R---X]‡ Thiazolopyridine->TS Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Product N-Alkylated Thiazolopyridinium Salt TS->Product Bond Formation LeavingGroup X⁻ (Halide Ion) TS->LeavingGroup Bond Cleavage

Caption: General SN2 mechanism for N-alkylation of thiazolopyridines.

Materials and Reagents

Successful synthesis requires high-purity reagents. The use of anhydrous solvents is critical to prevent hydrolysis of the alkylating agent and other water-mediated side reactions.

Reagent/MaterialGradePurpose & Rationale
Substrate
Thiazolopyridine Derivative>95% PurityThe starting heterocyclic compound.
Alkylating Agent Reagent GradeElectrophile. Choice depends on the desired alkyl group (e.g., Iodomethane, Ethyl bromide, Benzyl bromide).
Base Anhydrous(Optional) Neutralizes acid, deprotonates substrate if it is a salt. Potassium carbonate is a common choice.
Solvent AnhydrousReaction medium. DMF or acetonitrile are preferred for their polar aprotic nature, which accelerates SN2 reactions.
Workup Reagents
Deionized WaterLab GradeUsed to quench the reaction and dissolve inorganic salts.
Ethyl Acetate (EtOAc)ACS GradeOrganic solvent for extraction of the product.
Diethyl Ether (Et₂O)ACS GradeOften used to precipitate or wash the final salt product, as many quaternary salts are insoluble in ether.
Sodium Sulfate (Na₂SO₄)AnhydrousDrying agent to remove residual water from the organic phase.
Purification
Silica Gel60 Å, 230-400 meshStationary phase for flash column chromatography.
Hexanes/Ethyl AcetateHPLC GradeMobile phase (eluent) for chromatography.

Detailed Experimental Protocol

This protocol provides a general method applicable to a wide range of thiazolopyridine derivatives and simple alkyl halides.

Experimental_Workflow Setup 1. Reaction Setup - Flame-dry flask - Add Thiazolopyridine, Base, Solvent - Inert Atmosphere (N₂/Ar) Addition 2. Reagent Addition - Cool to 0°C - Add Alkyl Halide dropwise Setup->Addition Reaction 3. Reaction - Warm to RT or heat - Stir for 4-24h - Monitor by TLC Addition->Reaction Workup 4. Workup & Isolation - Quench with water - Extract with organic solvent - Wash, dry, and concentrate Reaction->Workup Purification 5. Purification - Column Chromatography or - Recrystallization/Precipitation Workup->Purification Characterization 6. Characterization - NMR, MS, IR - Confirm structure and purity Purification->Characterization

Caption: Step-by-step experimental workflow for N-alkylation.

A. Reaction Setup

  • Prepare the Reaction Vessel: Place a magnetic stir bar into a round-bottom flask appropriately sized for the reaction volume. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Expertise & Experience: This step is crucial as it removes adsorbed water from the glassware, preventing unwanted side reactions.

  • Charge the Flask: To the flask, add the thiazolopyridine substrate (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add Solvent: Add anhydrous DMF (or acetonitrile) to achieve a substrate concentration of approximately 0.1-0.5 M. Stir the suspension for 10-15 minutes at room temperature.

B. Reaction Execution & Monitoring

  • Add Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the alkylating agent (e.g., iodomethane, 1.2-1.5 eq.) dropwise via syringe. Trustworthiness: Adding the reactive alkylating agent slowly at a reduced temperature helps to control any potential exotherm and minimizes the formation of side products.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the starting material is sterically hindered or the alkylating agent is less reactive.

  • Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC).[5] A typical mobile phase is 5-10% methanol in dichloromethane. The product, being a charged salt, will often have a much lower Rf value (closer to the baseline) than the neutral starting material. The reaction is complete upon the disappearance of the starting material spot.

C. Workup and Isolation

  • Quench and Dilute: Once the reaction is complete, pour the mixture into a beaker containing deionized water (approximately 10 times the volume of the DMF used). This will precipitate some products while dissolving the potassium salts.

  • Extraction (if necessary): If the product is not water-soluble, it can be extracted with an organic solvent like ethyl acetate. However, many N-alkylated thiazolopyridinium salts have limited solubility in common nonpolar organic solvents.

  • Precipitation/Filtration: A more common method for isolating the salt is to add a less polar solvent, such as diethyl ether or ethyl acetate, directly to the concentrated reaction mixture until a precipitate forms. Collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the collected solid with diethyl ether to remove any remaining DMF and unreacted starting materials. Dry the product under high vacuum.

D. Purification

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. Common solvent systems include ethanol/ether or methanol/ethyl acetate.

  • Column Chromatography: For non-crystalline or impure products, purification can be achieved by flash column chromatography.[6][7] Due to the polar, charged nature of the product, a more polar solvent system (e.g., a gradient of methanol in dichloromethane) on a silica gel column is typically required.

Product Characterization: Confirming Success

Unequivocal structural confirmation is essential. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations & Interpretation
¹H NMR - Appearance of new signals corresponding to the protons of the newly added alkyl group (e.g., a singlet around 4.0-4.5 ppm for an N-CH₃ group).- Downfield shift of the aromatic protons on the pyridine ring, especially those adjacent to the newly quaternized nitrogen, due to the deshielding effect of the positive charge.[8][9]
¹³C NMR - Appearance of new signals for the carbons of the alkyl group.- Shift in the signals for the carbons of the pyridine ring, confirming the change in the electronic environment.
Mass Spec (HRMS) - The observed mass will correspond to the cationic part of the molecule (the N-alkylated thiazolopyridinium ion). The molecular ion peak [M]⁺ should match the calculated exact mass.
IR Spectroscopy - Changes in the C=N and C=C stretching frequencies in the aromatic region (1500-1650 cm⁻¹) may be observed.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive alkylating agent.2. Wet solvent or reagents.3. Reaction temperature too low.4. Steric hindrance at the nitrogen atom.1. Switch to a more reactive halide (e.g., from R-Cl to R-I).2. Ensure all glassware is flame-dried and all solvents are anhydrous.3. Increase the reaction temperature (e.g., to 50-80 °C) and/or extend the reaction time.4. Use a less sterically demanding alkylating agent or a stronger base/higher temperature.
Formation of Side Products 1. Over-alkylation or reaction at other nucleophilic sites.2. Decomposition of substrate or product at high temperatures.1. Use a limited excess of the alkylating agent (1.1-1.2 eq.). Add it slowly at 0 °C.2. Run the reaction at the lowest effective temperature. Monitor carefully by TLC to avoid prolonged heating after completion.
Difficult Purification 1. Product is an oil or non-crystalline solid.2. Product is highly soluble in water and common organic solvents.3. Product streaks on silica gel column.1. Attempt to precipitate the product as a different salt (e.g., a tetrafluoroborate or hexafluorophosphate salt) by anion exchange. These are often more crystalline.2. Consider purification by reverse-phase chromatography or ion-exchange chromatography.3. Deactivate the silica gel with triethylamine (e.g., by adding 1% Et₃N to the eluent) to improve chromatography of the polar salt.
Ambiguous Regiochemistry 1. The thiazolopyridine scaffold has multiple potential nitrogen sites for alkylation.1. Determine the structure unequivocally using 2D NMR techniques, such as NOESY, which can show through-space correlation between the N-alkyl protons and nearby protons on the ring.[10]

References

  • Vertex AI Search. (2025). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds | Request PDF.
  • ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives | Request PDF.
  • Taylor & Francis Online. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
  • PubMed. (2022). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade.
  • The Journal of Organic Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • ResearchGate. (n.d.). Thiazolopyridine/thiazolopyrimidine derivatives and their glucosides as antimicrobial agents.
  • ResearchGate. (2025).
  • ACS Publications. (n.d.).
  • ChemRxiv. (n.d.). A Purification-Free Method for the Synthese of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • JOCPR. (n.d.). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities.
  • Semantic Scholar. (n.d.).
  • Semantic Scholar. (2023).
  • ResearchGate. (n.d.). N-Alkylation of compounds 166 and 169 | Download Scientific Diagram.
  • ResearchGate. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • OSTI.GOV. (2018).
  • ResearchGate. (n.d.). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10.
  • Benchchem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • ResearchGate. (2025). (PDF) Methods of synthesis and properties of thiazolopyridines.
  • FABAD Journal of Pharmaceutical Sciences. (2025).
  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.).
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Bis(thiadiazolo)benzoporphyrinoids: Insights into the Properties of Porphyrin-Type Systems with Strongly Electron-Withdrawing β,β'-Fused Rings.
  • ResearchGate. (n.d.). Parts of the ¹H NMR spectra of charged triazolinium salts (a) 9, (b) 11, and (c) 1.
  • Benchchem. (n.d.). Spectroscopic Characterization of Simple Methaniminium Salts: An In-depth Technical Guide.
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for Measuring the Antioxidant Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant compounds. Thiazole derivatives, a prominent class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide-ranging pharmacological activities, including potent antioxidant properties.[3][4][5][6] The thiazole ring is a versatile scaffold found in numerous biologically active molecules and its derivatives have shown promise in scavenging free radicals and modulating cellular antioxidant defenses.[3][4][7]

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for the experimental evaluation of the antioxidant activity of novel thiazole derivatives. As a senior application scientist, this document moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research. We will delve into the most common and reliable in vitro assays—DPPH, ABTS, and FRAP—for initial screening, followed by the more biologically relevant Cellular Antioxidant Activity (CAA) assay.

Foundational Principles: Understanding Antioxidant Mechanisms

The antioxidant activity of thiazole derivatives, like other antioxidants, is primarily exerted through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group.[7][8]

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it to a more stable species.[7][9]

It is important to note that many antioxidant assays are based on one or a combination of these mechanisms.[9] Therefore, employing a battery of tests is crucial for a comprehensive understanding of a compound's antioxidant profile.[10]

In Vitro Chemical Assays: Your First Line of Screening

For the initial assessment of antioxidant potential, in vitro chemical assays offer a rapid, cost-effective, and reproducible approach.[11] Here, we detail the protocols for three widely used SET-based assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[11][12] DPPH is a deep purple-colored radical that, upon reduction by an antioxidant, turns into a pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.[11][12][13]

Protocol: DPPH Radical Scavenging Assay

A. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Thiazole derivative test compounds

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

B. Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[1]

  • Sample Preparation: Dissolve the thiazole derivatives and the positive control in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From these, create a series of dilutions to determine the concentration-dependent activity.[1][2]

  • Reaction Setup: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control well, add 50 µL of the solvent used for sample preparation to the DPPH solution.[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1] The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

C. Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

The results can be expressed as the IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is proportional to the antioxidant's activity.[14] This assay is applicable to both hydrophilic and lipophilic compounds.[14]

Protocol: ABTS Radical Cation Scavenging Assay

A. Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Thiazole derivative test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

B. Step-by-Step Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Sample Preparation: Prepare a series of dilutions of the thiazole derivatives and the positive control in the appropriate solvent.[15]

  • Reaction Setup: In a 96-well plate, add 30 µL of each sample dilution to 270 µL of the ABTS•+ working solution.[15]

  • Incubation: Incubate the plate in the dark at room temperature. Absorbance readings can be taken at different time points (e.g., every 5 minutes for 20 minutes) to assess the reaction kinetics.[15]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[15]

C. Data Analysis:

The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .[14][16] This is determined by creating a calibration curve with Trolox and expressing the antioxidant capacity of the thiazole derivative as µmol of Trolox equivalents per µmol of the compound.[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[17] The change in absorbance is measured at 593 nm, and the antioxidant capacity is directly correlated with the intensity of the blue color.

Protocol: FRAP Assay

A. Materials and Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Thiazole derivative test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

B. Step-by-Step Methodology:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of the thiazole derivatives and the positive control in a suitable solvent.

  • Reaction Setup: In a 96-well plate, add 10 µL of each sample dilution to 220 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for a specified time, typically 4 to 10 minutes.[1]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[1]

C. Data Analysis:

The antioxidant capacity is determined from a standard curve prepared with a known antioxidant like ascorbic acid or Trolox. The results are expressed as equivalents of the standard (e.g., µM Ascorbic Acid Equivalents/µM of compound).[19]

Data Presentation for In Vitro Assays

For clear comparison and interpretation, quantitative data from these assays should be summarized in a structured table.

Thiazole DerivativeDPPH (IC50, µM)ABTS (TEAC, µmol TE/µmol)FRAP (µM Ascorbic Acid Eq/µmol)
Compound AValueValueValue
Compound BValueValueValue
Positive Control (e.g., Trolox)Value1.0Value

Visualizing the Workflow

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_prep Prepare 0.1 mM DPPH in Methanol Reaction_D Mix Sample and DPPH Solution (96-well) DPPH_prep->Reaction_D Sample_prep_D Prepare Thiazole Derivative Dilutions Sample_prep_D->Reaction_D Incubate_D Incubate in Dark (30 min, RT) Reaction_D->Incubate_D Measure_D Measure Absorbance at 517 nm Incubate_D->Measure_D ABTS_prep Prepare ABTS•+ Stock Solution Work_sol_A Dilute to Absorbance of 0.7 at 734 nm ABTS_prep->Work_sol_A Reaction_A Mix Sample and ABTS•+ Solution (96-well) Work_sol_A->Reaction_A Sample_prep_A Prepare Thiazole Derivative Dilutions Sample_prep_A->Reaction_A Incubate_A Incubate in Dark (RT, kinetic readings) Reaction_A->Incubate_A Measure_A Measure Absorbance at 734 nm Incubate_A->Measure_A FRAP_prep Prepare Fresh FRAP Reagent Reaction_F Mix Sample and FRAP Reagent (96-well) FRAP_prep->Reaction_F Sample_prep_F Prepare Thiazole Derivative Dilutions Sample_prep_F->Reaction_F Incubate_F Incubate at 37°C (4-10 min) Reaction_F->Incubate_F Measure_F Measure Absorbance at 593 nm Incubate_F->Measure_F

Caption: General workflows for DPPH, ABTS, and FRAP antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant Model

While chemical assays are excellent for initial screening, they do not account for crucial biological factors like cell uptake, metabolism, and localization of the compound.[20][21][22] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the compound's ability to protect cells from oxidative damage.[1][21][22]

The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[20][23] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][22][23] The ability of a thiazole derivative to inhibit DCF formation is a measure of its cellular antioxidant activity.[1][22]

Protocol: Cellular Antioxidant Activity (CAA) Assay

A. Materials and Reagents:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another pro-oxidant

  • Thiazole derivative test compounds

  • Positive control (e.g., Quercetin)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

B. Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow until they reach confluence.[1][20]

  • Treatment: Remove the culture medium and treat the cells with various concentrations of the thiazole derivatives and positive control for a specified period (e.g., 1 hour).

  • Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a solution of DCFH-DA.[1]

  • Induction of Oxidative Stress: After removing the DCFH-DA solution and washing the cells again, induce oxidative stress by adding a pro-oxidant like AAPH.[1][24]

  • Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) over time (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader.[24]

C. Data Analysis:

The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The percentage of inhibition is calculated, and the results can be expressed as CAA units or as equivalents of a standard antioxidant like quercetin.[21]

Visualizing the CAA Workflow

G cluster_CAA Cellular Antioxidant Activity (CAA) Assay Cell_culture Culture HepG2 cells to confluence in 96-well plate Treatment Treat cells with Thiazole Derivatives Cell_culture->Treatment Loading Load cells with DCFH-DA probe Treatment->Loading Induce_stress Induce oxidative stress with AAPH Loading->Induce_stress Measure Measure fluorescence kinetically Induce_stress->Measure

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Perspectives

The comprehensive evaluation of the antioxidant properties of novel thiazole derivatives requires a multi-faceted approach. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization and subsequent investigation of their activity in a cellular context. By systematically applying these methods, researchers can effectively assess the potential of new thiazole derivatives as therapeutic agents for conditions associated with oxidative stress. The data generated will be crucial for establishing structure-activity relationships, guiding further chemical modifications, and selecting promising candidates for in vivo studies.

References

  • Abdulrahman, B. S., Nader, R. B., OMER, R. A., Rashid, R. F., & Pandey, V. K. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
  • Abdulrahman, B. S., Nader, R. B., OMER, R. A., Rashid, R. F., & Pandey, V. K. (2025). A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Antioxidant Studies of Novel Compounds. BenchChem.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.
  • BenchChem. (2025). Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide. BenchChem.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC - NIH.
  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. International Journal of Molecular Sciences, 23(1), 463.
  • Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. (2020). MDPI.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Scite.ai.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc..
  • BenchChem. (2025).
  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide. BenchChem.
  • Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Deriv
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2020). PMC.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. (2021). PubMed.
  • ABTS/TAC Methodology: Main Milestones and Recent Applic
  • DPPH Radical Scavenging Assay. (2022). MDPI.
  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. (2013). PMC - NIH.
  • Genesis and development of DPPH method of antioxidant assay. (2011). SciSpace.
  • Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. (2018). Scirp.org.
  • A Researcher's Guide to Antioxidant Capacity Assays: A Compar
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). PMC - NIH.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). MDPI.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2018). PMC.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023).
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences.
  • Concentration dependant FRAP assay of steroidal heterocyclic compounds... (n.d.).
  • Antioxidant activity of synthesized compounds by FRAP assay method. (n.d.).
  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (2018). SpringerLink.
  • Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. (2014).
  • Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. (2025).
  • Selected Heterocyclic Compounds as Antioxidants.

Sources

Application Notes and Protocols: A-Z Guide to Molecular Docking of Thiazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1] Molecular docking serves as a critical computational tool in the rational design and optimization of these derivatives, providing insights into their putative binding modes and affinities with biological targets. This comprehensive guide offers a detailed, field-proven protocol for performing molecular docking studies on thiazolo[4,5-b]pyridine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow from ligand preparation to in-depth post-docking analysis. This guide will utilize Cyclooxygenase-2 (COX-2) and Mast/stem cell growth factor receptor Kit (c-KIT), two clinically relevant targets of thiazolo[4,5-b]pyridine derivatives, as exemplary cases.[2][3]

Introduction: The Significance of Thiazolo[4,5-b]pyridines and Molecular Docking

Thiazolo[4,5-b]pyridine derivatives have emerged as a versatile class of compounds with significant therapeutic potential. Their unique heteroaromatic structure allows for diverse substitutions, leading to compounds with activities against a range of biological targets, including kinases and inflammatory enzymes.[4][5] Structure-based drug design, heavily reliant on molecular docking, accelerates the discovery of novel and potent derivatives by predicting their interactions within the target's binding site.

This guide will provide a step-by-step protocol using AutoDock Vina, a widely used and validated open-source docking program. We will focus on two key protein targets:

  • Cyclooxygenase-2 (COX-2): An enzyme implicated in inflammation and pain. We will use the crystal structure of murine COX-2 in complex with a selective inhibitor (PDB ID: 1CX2) as our primary example.[6]

  • c-KIT Kinase: A receptor tyrosine kinase whose mutations are associated with various cancers, including gastrointestinal stromal tumors (GIST).[3] The crystal structure of the human c-KIT kinase domain (PDB ID: 1PKG) will serve as our second case study.[7]

Pre-Docking Preparation: Establishing a Robust Foundation

The accuracy of any molecular docking study is fundamentally dependent on the meticulous preparation of both the protein receptor and the small molecule ligand. This phase ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Receptor Preparation

The initial step involves retrieving the 3D structure of the target protein from the Protein Data Bank (PDB) and preparing it for docking.

Protocol 2.1: Receptor Preparation Workflow

  • Obtain Protein Structure: Download the PDB file for the target receptor (e.g., 1CX2 for COX-2, 1PKG for c-KIT).

  • Clean the PDB File:

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial as their presence can interfere with the docking algorithm.

    • For multi-chain proteins, retain only the chain(s) that constitute the binding site of interest.

  • Add Hydrogen Atoms: PDB files from X-ray crystallography often lack hydrogen atoms. Add polar hydrogens, which are critical for forming hydrogen bonds, a key component of protein-ligand interactions.

  • Assign Partial Charges: Assign partial charges to each atom of the receptor. The Gasteiger-Marsili method is a commonly used and effective approach for this purpose.

  • Set Rotatable Bonds: Define the rotatable bonds within the protein's side chains in the binding pocket if flexible docking is intended. However, for a standard rigid receptor docking, this step is omitted.

  • File Format Conversion: Convert the cleaned and prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Table 1: Recommended Software for Receptor Preparation

SoftwareKey FunctionalitiesURL
UCSF Chimera/ChimeraXVisualization, cleaning PDB files, adding hydrogens.
AutoDock Tools (ADT)Assigning charges, defining rotatable bonds, creating PDBQT files.[Link]
PyMOLHigh-quality visualization and analysis.[Link]
Ligand Preparation

Proper preparation of the thiazolo[4,5-b]pyridine derivatives is equally critical for a successful docking study.

Protocol 2.2: Ligand Preparation Workflow

  • Obtain Ligand Structure: The 2D structure of the thiazolo[4,5-b]pyridine derivative can be sketched using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation.

  • Assign Partial Charges: As with the receptor, assign Gasteiger partial charges to the ligand atoms.

  • Define Torsions: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site. The thiazolo[4,5-b]pyridine core is rigid, so torsions will primarily be in the substituent groups.

  • File Format Conversion: Save the prepared ligand in the PDBQT format.

Table 2: Recommended Software for Ligand Preparation

SoftwareKey FunctionalitiesURL
Marvin Suite2D/3D sketching, energy minimization, format conversion.[Link]
Open BabelFile format conversion, charge assignment.[Link]
AutoDock Tools (ADT)Charge assignment, torsion definition, PDBQT conversion.[Link]

The Docking Protocol: Simulating the Interaction

With the receptor and ligand prepared, the next stage is to define the search space for the docking simulation and execute the docking run using AutoDock Vina.

Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand.

Protocol 3.1: Defining the Docking Search Space

  • Identify the Binding Site: The binding site is typically identified based on the location of the co-crystallized ligand in the PDB structure. If no co-crystallized ligand is present, binding pockets can be predicted using computational tools or inferred from literature.

  • Center the Grid Box: The center of the grid box should be set to the geometric center of the identified binding site.

  • Define Grid Box Dimensions: The size of the grid box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely. A common practice is to have a buffer of at least 10 Å around the binding site residues. For our examples, a grid box of 20 x 20 x 20 Å is a reasonable starting point.

Executing the Docking Simulation with AutoDock Vina

AutoDock Vina uses a command-line interface. The docking parameters are specified in a configuration text file.

Protocol 3.2: Running the AutoDock Vina Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run Vina from the Command Line: Execute the following command in the terminal:

  • Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the optimal binding pose but also increase the computational time. A default value of 8 is often sufficient for initial screenings.

Post-Docking Analysis: Interpreting the Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score. Rigorous post-docking analysis is essential to validate the results and gain meaningful insights.

Binding Affinity and Pose Selection

AutoDock Vina provides a binding affinity score in kcal/mol, where a more negative value indicates a more favorable predicted interaction. The top-ranked pose (the one with the lowest binding energy) is typically the focus of the initial analysis.

Visualization of Interactions

Visualizing the predicted binding pose within the receptor's active site is crucial for understanding the key interactions.

Protocol 4.1: Visualizing and Analyzing Protein-Ligand Interactions

  • Load Structures: Open the receptor PDBQT file and the output PDBQT file containing the docked poses in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Analyze Interactions: Identify and analyze the different types of interactions between the thiazolo[4,5-b]pyridine derivative and the amino acid residues of the binding site. These interactions include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for the overall stability of the complex.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

  • Generate Publication-Quality Images: Create high-resolution images that clearly depict the key interactions.

Validation of the Docking Protocol

A critical step in ensuring the trustworthiness of your docking results is to validate the protocol.

Protocol 4.2: Docking Protocol Validation

  • Re-docking of the Co-crystallized Ligand: If a crystal structure with a co-crystallized ligand is available, extract the ligand and re-dock it into the binding site.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Visualizing the Workflow

A clear visualization of the entire process aids in understanding the logical flow of the molecular docking protocol.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Validation receptor_prep Receptor Preparation (1CX2 / 1PKG) grid_gen Grid Generation (Define Binding Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (Thiazolo[4,5-b]pyridine) run_vina Run AutoDock Vina ligand_prep->run_vina grid_gen->run_vina pose_analysis Pose & Score Analysis run_vina->pose_analysis interaction_viz Interaction Visualization (PyMOL / Chimera) pose_analysis->interaction_viz validation Protocol Validation (Re-docking, RMSD < 2Å) interaction_viz->validation

Caption: A streamlined workflow for the molecular docking of thiazolo[4,5-b]pyridine derivatives.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the molecular docking of thiazolo[4,5-b]pyridine derivatives against relevant biological targets. By following these detailed steps, from meticulous preparation to rigorous post-docking analysis and validation, researchers can confidently generate reliable and insightful computational data to guide their drug discovery efforts. The principles and techniques outlined here are broadly applicable and can be adapted for other ligand-protein systems, serving as a valuable resource for the scientific community.

References

  • Chaban, T. I., Matiichuk, Y. E., Shyyka, O. Y., Chaban, I. G., Ogurtsov, V. V., Nektegayev, I. A., & Matiychuk, V. S. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035–1043. [Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 893. [Link]

  • El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology, 3(12), 17-35. [Link]

  • Georgiev, V., et al. (2022). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Journal of Heterocyclic Chemistry, 59(16). [Link]

  • Fettach, H., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0309812. [Link]

  • RCSB Protein Data Bank. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • RCSB Protein Data Bank. (n.d.). 1PKG: Structure of a c-Kit Kinase Product Complex. [Link]

  • AutoDock. (n.d.). AutoDock Suite. [Link]

  • Al-Omair, M. A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1-15. [Link]

  • Mol, C. D., et al. (2003). Structure of a c-Kit Kinase Product Complex. Journal of Biological Chemistry, 278(34), 31461-31464. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Santos-Martins, D., Forli, S., Ramos, M. J., & Olson, A. J. (2014). AutoDock4Zn: an improved AutoDock force field for small-molecule docking to zinc metalloproteins. Journal of chemical information and modeling, 54(8), 2371-2379. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking methods, expanded force field, and Python bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • The AutoDock Suite. (n.d.). Force Fields. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Marnett, L. J. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

Sources

Application Notes & Protocols: Thiazolopyridines as Advanced Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Imperative for Precise Metal Ion Detection

Metal ions are fundamental to a vast spectrum of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in cellular signaling.[1] Conversely, the dysregulation of essential metal ions or the presence of toxic heavy metals can lead to severe cellular damage and disease.[2][3][4] Consequently, the ability to selectively and sensitively detect and quantify metal ions in biological and environmental systems is of paramount importance. Fluorescent probes have emerged as a superior tool for this purpose, offering high sensitivity, rapid response times, and the capacity for real-time monitoring and cellular imaging.[1][5][6]

Among the various heterocyclic scaffolds used in probe design, the thiazolopyridine core represents a highly promising platform. Its rigid, planar structure and electron-rich nature, containing both nitrogen and sulfur heteroatoms, provide excellent coordination sites for metal ions.[2][3] These intrinsic electronic and structural characteristics make thiazolopyridine derivatives exceptionally well-suited for the development of chemosensors that can translate a metal binding event into a measurable optical signal.[2][3] This guide provides an in-depth overview of the sensing mechanisms, applications, and detailed experimental protocols for utilizing thiazolopyridine-based fluorescent probes.

II. Principle of Detection: From Molecular Interaction to Luminous Signal

The efficacy of a thiazolopyridine probe lies in its ability to modulate its photophysical properties upon selective binding to a target metal ion. This is typically achieved through several well-established photophysical mechanisms. The design of the probe strategically couples a metal-binding unit (receptor) to the thiazolopyridine fluorophore.

  • Chelation-Enhanced Fluorescence (CHEF): This is one of the most common mechanisms. In the unbound state, the probe exhibits low fluorescence due to a process called Photoinduced Electron Transfer (PET), where the electron-rich receptor quenches the excited state of the fluorophore. Upon chelation with a metal ion, the receptor's electron-donating ability is suppressed, inhibiting the PET process and causing a significant "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): In these probes, a metal binding event alters the electron-donating or withdrawing properties of substituents on the thiazolopyridine core. This change in the electronic distribution modifies the energy of the excited state, leading to a shift in the emission wavelength and often an enhancement in fluorescence intensity.

  • Fluorescence Resonance Energy Transfer (FRET): While less common for small molecule probes, this mechanism involves two fluorophores (a donor and an acceptor). Metal binding can induce a conformational change that alters the distance between the two, thereby modulating the efficiency of energy transfer and changing the ratio of donor-to-acceptor emission.[7]

The choice of mechanism is a critical design consideration that dictates the probe's response type (e.g., "turn-on," "turn-off," or ratiometric) and its suitability for specific applications.

CHEF_Mechanism Diagram 1: Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_0 Unbound State: Low Fluorescence cluster_1 Bound State: High Fluorescence Unbound Thiazolopyridine Fluorophore Receptor Receptor (e.g., Amine, Thioether) PET PET Quenching (Non-Radiative) Unbound->PET e- transfer Bound Thiazolopyridine Fluorophore MetalReceptor Receptor-Metal Complex Fluorescence Fluorescence (Radiative) Bound->Fluorescence Excitation1 Light (hν) Excitation1->Unbound Excitation2 Light (hν) Excitation2->Bound Metal Metal Ion Metal->Receptor Chelates

Caption: Diagram of the Chelation-Enhanced Fluorescence (CHEF) mechanism.

III. Featured Probes and Performance Characteristics

The versatility of the thiazolopyridine scaffold has led to the development of probes for a variety of biologically and environmentally significant metal ions. The table below summarizes the performance of representative probes from the literature.

Probe Name/ClassTarget IonFluorescence ResponseLimit of Detection (LOD)Stoichiometry (Probe:Ion)Key ApplicationsReference
2-HPTP Zn²⁺Turn-on, 85 nm red-shift3.48 x 10⁻⁷ M1:1Live-cell imaging, lysosome targeting[8]
Pyridin-2-ylthiazolothiazoles Cu²⁺Turn-off (Quenching)Not specified1:1Differentiating Cu²⁺ and Zn²⁺[9]
Pyridin-2-ylthiazolothiazoles Zn²⁺Turn-onNot specified1:2Differentiating Cu²⁺ and Zn²⁺[9]
Pyridine Oxido Thiazoles Fe³⁺Turn-off (Quenching)Not specifiedNot specifiedAqueous media sensing[10]
Thiazolothiazole Derivatives Hg²⁺Turn-onNot specified1:2Aqueous media sensing[3][11]

IV. Experimental Protocols

The following protocols provide a framework for the characterization and application of thiazolopyridine-based fluorescent probes.

Protocol 1: General Spectrofluorimetric Titration for Metal Ion Sensing

This protocol is designed to determine the response of a fluorescent probe to a specific metal ion.

Causality: A titration experiment systematically increases the concentration of the analyte (metal ion) to observe the corresponding change in the probe's fluorescence. This allows for the determination of sensitivity, dynamic range, and the binding constant of the interaction.

Workflow Diagram:

Titration_Workflow Diagram 2: Spectrofluorimetric Titration Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) setup Configure Spectrofluorometer (λex, λem, Slits) prep_probe->setup prep_metal Prepare Metal Ion Stock Solution (e.g., 10 mM in H₂O) titrate Add Aliquots of Metal Ion Solution prep_metal->titrate prep_buffer Prepare Working Buffer (e.g., HEPES) measure_blank Measure Fluorescence of Probe in Buffer prep_buffer->measure_blank setup->measure_blank Repeat until saturation measure_blank->titrate Repeat until saturation measure_sample Record Spectrum After Each Addition titrate->measure_sample Repeat until saturation measure_sample->titrate Repeat until saturation plot_data Plot Fluorescence vs. [Metal Ion] measure_sample->plot_data calc_lod Calculate Limit of Detection (LOD) plot_data->calc_lod calc_ka Determine Association Constant (Ka) plot_data->calc_ka

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Thiazolopyridine Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of thiazolopyridine compounds in in vitro experimental settings. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your results.

Thiazolopyridine derivatives represent a significant class of heterocyclic compounds with a wide range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, their often hydrophobic and planar structure can lead to poor aqueous solubility, creating a major hurdle for accurate in vitro evaluation.[5][6] This guide will walk you through a systematic approach to diagnose and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My thiazolopyridine compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening?

A1: This is a classic sign of a compound "crashing out" of solution and is a very common issue for hydrophobic molecules.[7] While your thiazolopyridine compound may be readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), the final concentration of DMSO in your aqueous assay medium is typically very low (often <0.5%) to avoid solvent-induced cytotoxicity.[7][8] This drastic change in the solvent environment from predominantly organic to almost entirely aqueous is insufficient to keep your hydrophobic compound dissolved, leading to its precipitation.[7][9]

It is crucial to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting viability or experimental outcomes.[7][8]

Q2: How can I determine the maximum safe concentration of a solvent like DMSO for my cell-based assay?

A2: The tolerance to solvents like DMSO is highly cell-line dependent, with primary cells often being more sensitive.[7] Therefore, it is essential to perform a vehicle control dose-response experiment.

Experimental Protocol: Determining Maximum Tolerated Solvent Concentration

  • Cell Seeding: Plate your cells at the same density you would use for your actual experiment.

  • Solvent Dilution Series: Prepare a series of dilutions of your solvent (e.g., DMSO) in your cell culture medium. A typical range to test would be from 0.05% to 2% (v/v).

  • Treatment: Treat the cells with the different concentrations of the solvent-media mixture. Include a "no solvent" control.

  • Incubation: Incubate the cells for the same duration as your planned experiment.

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Analysis: Determine the highest solvent concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This is your maximum tolerable solvent concentration.

Q3: Beyond DMSO, what other formulation strategies can I employ to improve the solubility of my thiazolopyridine compound?

A3: A multi-pronged approach is often necessary. If reducing the final DMSO concentration isn't sufficient, consider the following strategies, starting with the simplest.[10][11]

  • pH Adjustment: For thiazolopyridine compounds with ionizable functional groups (acidic or basic), their solubility can be highly dependent on the pH of the solution.[12][13][14]

  • Co-solvents: In addition to DMSO, other biocompatible co-solvents like ethanol or polyethylene glycols (PEGs) can be tested.[15]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your thiazolopyridine compound, within their central cavity, forming a water-soluble inclusion complex.[16][17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity option.[7][17]

  • Solid Dispersions: This advanced technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can significantly enhance its dissolution rate and solubility.[21][22][23][24][25]

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.

Diagram: Troubleshooting Workflow for Poorly Soluble Thiazolopyridine Compounds

G start Compound Precipitates in Assay check_dmso Q: Is final DMSO conc. > 0.5%? start->check_dmso reduce_dmso A: Reduce DMSO conc. or increase stock conc. check_dmso->reduce_dmso Yes ph_modification Q: Is compound ionizable? check_dmso->ph_modification No retest1 Retest Solubility reduce_dmso->retest1 retest1->ph_modification Still Precipitates end Solubility Optimized retest1->end Resolved adjust_ph A: Adjust buffer pH to increase ionization ph_modification->adjust_ph Yes co_solvents Try Alternative Co-solvents (e.g., PEG400) ph_modification->co_solvents No retest2 Retest Solubility adjust_ph->retest2 retest2->co_solvents Still Precipitates retest2->end Resolved retest3 Retest Solubility co_solvents->retest3 advanced_methods Advanced Strategies: - Cyclodextrins - Solid Dispersions retest3->advanced_methods Still Precipitates retest3->end Resolved advanced_methods->end

Caption: A decision tree for systematically troubleshooting precipitation issues with thiazolopyridine compounds in vitro.

Issue 1: Compound precipitates even at low DMSO concentrations.

Possible Cause: The intrinsic aqueous solubility of your thiazolopyridine derivative is extremely low.

Solutions:

  • pH Modification Protocol:

    • Determine pKa: If not known, determine the pKa of your compound.

    • Prepare Buffers: Prepare a series of buffers with a range of pH values around the pKa.

    • Solubility Assessment: Add a small, known amount of your compound to each buffer.

    • Incubation & Measurement: Shake the samples until equilibrium is reached, then measure the concentration of the dissolved compound in the supernatant (e.g., by HPLC or UV-Vis spectroscopy).

    • Select Optimal pH: Use a buffer system in your assay that maintains the pH of maximum solubility, ensuring the buffer itself does not interfere with your assay.[11]

  • Cyclodextrin Inclusion Complex Protocol:

    • Select Cyclodextrin: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Molar Ratio Screening: Prepare solutions with varying molar ratios of your compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

    • Complex Formation: Dissolve the HP-β-CD in your aqueous buffer first, then add your compound (from a concentrated DMSO stock) while vortexing. The co-evaporation method can also be used for preparing a solid complex.[16]

    • Solubility Measurement: Determine the aqueous solubility of the complex.

    • Vehicle Control: Always run a vehicle control with the same concentration of HP-β-CD in your assay to check for any effects of the cyclodextrin itself.[10]

Issue 2: High variability in results or lower than expected potency.

Possible Cause: Partial or complete precipitation of the compound during the assay, leading to an unknown and lower effective concentration. Adsorption to plasticware can also be a factor for highly lipophilic compounds.

Solutions:

  • Visual Inspection: Before reading your assay endpoint, visually inspect the wells of your microplate under a microscope for any signs of precipitate.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility is the concentration of a compound that stays in solution during a defined period under specific conditions (like your assay), while thermodynamic solubility is the true equilibrium solubility. Your issues might stem from exceeding the kinetic solubility.

  • Use of Surfactants: In biochemical (cell-free) assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility and reduce adsorption to plastic.[26][27][28] Note: Surfactants are generally not suitable for cell-based assays as they can be cytotoxic.[26]

Data Summary Tables

Table 1: Common Co-solvents and Typical Starting Concentrations for In Vitro Assays

Co-SolventTypical Max. Conc. in Cell-Based AssaysNotes
DMSO0.1% - 0.5% (v/v)Cell line dependent; always verify with a toxicity assay.[7][8]
Ethanol0.1% - 0.5% (v/v)Can be more volatile; potential for evaporation from plates.
PEG 400< 1% (v/v)Generally well-tolerated but can be viscous.

Table 2: Overview of Solubility Enhancement Strategies

StrategyPrincipleBest ForKey Consideration
pH Adjustment Increases the proportion of the ionized (more soluble) form of the compound.[13][14]Ionizable compounds.The required pH must be compatible with the biological assay.
Co-solvents Reduces the polarity of the aqueous medium.[15]A first-line approach for most hydrophobic compounds.Potential for solvent-induced artifacts or toxicity.[8]
Cyclodextrins Encapsulates the hydrophobic compound in a soluble host molecule.[16][17][18][19][20]Highly hydrophobic, non-ionizable compounds.The complex size may affect cell permeability; vehicle controls are essential.
Solid Dispersions Reduces particle size to a molecular level and improves wettability.[22][25]Compounds with very low intrinsic solubility.Requires specialized formulation expertise and equipment.

Diagram: Stock Solution Preparation and Dilution Workflow

G cluster_dilution Day of Experiment start Weigh Compound dissolve Dissolve in 100% DMSO to create high-conc. stock (e.g., 10-50 mM) start->dissolve aliquot Aliquot stock solution into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw serial_dilute Perform serial dilutions in 100% DMSO thaw->serial_dilute add_to_medium Add small volume of DMSO stock to pre-warmed assay medium (while vortexing) serial_dilute->add_to_medium final_conc Final working solution (DMSO < 0.5%) add_to_medium->final_conc

Caption: Best practice workflow for preparing and diluting stock solutions of poorly soluble compounds.

By adopting a systematic and evidence-based approach to formulation and troubleshooting, researchers can overcome the solubility challenges posed by thiazolopyridine compounds. This ensures that the in vitro data generated is accurate and reliable, providing a solid foundation for further drug development efforts.

References

  • Javia, A., & Thakkar, H. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central.
  • Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Gautam, S. S., et al. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.
  • Dixit, A. K., et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Kapure, V. U., et al. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Wairkar, S., & Gaud, R. S. (2013). Solid dispersions: Solubility enhancement technique for poorly soluble drugs.
  • Singh, J., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Pasan, M., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays.
  • Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays?
  • BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. BenchChem.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays. BenchChem.
  • Patel, V. R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Ainurofiq, A., et al. (2021).
  • Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives.
  • McDonnell, M., et al. (2018).
  • Nazir, M. S., et al. (2023).
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Raza, A., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds. BenchChem.
  • LibreTexts. (2022). Preparing Solutions. Chemistry LibreTexts.
  • Li, L., et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
  • LibreTexts. (2025). Preparing Solutions. Chemistry LibreTexts.
  • LibreTexts. (2022). Preparing Solutions. Chemistry LibreTexts.
  • BenchChem. (2025). Troubleshooting Isotoosendanin solubility issues for in vitro assays. BenchChem.
  • Shahid Nazir, M., et al. (2023).
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds. BenchChem.
  • Ladwig, A., et al. (2022).
  • Sancineto, L., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Reddit. (2022). How to tackle compound solubility issue. Reddit.
  • Spyrakis, F., et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
  • Klenina, O., et al. (2021). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
  • Klenina, O., et al. (2014). Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives.
  • YouTube. (2021).
  • Nazir, M. S., et al. (2023).
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Klenina, O., et al. (2024).
  • LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds. BenchChem.
  • AAT Bioquest. (2023). Does pH affect solubility?
  • Klenina, O., et al. (2018). Methods of synthesis and properties of thiazolopyridines.

Sources

Technical Support Center: Purification of 2-Thiol Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-thiol substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these versatile yet sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your purification workflows.

Introduction: The Challenge of the Thiol Group

2-Thiol substituted heterocycles are a critical class of compounds in medicinal chemistry and materials science, valued for their biological activity and coordination properties.[1] However, the very feature that imparts much of their functionality—the thiol (or mercapto) group—is also the source of significant purification challenges. The nucleophilic and easily oxidizable nature of the sulfur atom dictates the purification strategy. This guide will address the most common issues in a question-and-answer format, providing both troubleshooting advice and detailed protocols.

Troubleshooting Guide & FAQs

Section 1: Oxidation and Disulfide Formation

This is arguably the most prevalent issue when working with 2-thiol substituted heterocycles. The thiol group is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer.[2][3] This not only results in the loss of the desired product but also introduces a significant impurity that can be difficult to separate.

Q1: My purified compound shows a second, less polar spot on TLC (or a later eluting peak in RP-HPLC) that I suspect is the disulfide dimer. How can I confirm this and, more importantly, how do I prevent its formation?

A1: Your suspicion is likely correct. Disulfide dimers are generally less polar than their corresponding thiols and thus exhibit different chromatographic behavior.

Confirmation:

  • Mass Spectrometry: The most definitive method. The disulfide dimer will have a molecular weight that is two mass units less than double the molecular weight of your starting thiol (due to the loss of two hydrogen atoms).

  • Reductive Quench: Treat a small aliquot of your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and re-analyze by TLC or HPLC.[4][5] If the impurity peak/spot disappears and the intensity of your desired product's peak/spot increases, it's a strong indication of a disulfide.

Prevention: The key is to maintain a reducing environment and minimize exposure to oxygen throughout the purification process.

  • Degas Your Solvents: Oxygen dissolved in your solvents is a primary culprit. Degas all solvents (for chromatography, extraction, and recrystallization) by bubbling with an inert gas like nitrogen or argon for 15-20 minutes or by sonication.[6]

  • Work Under an Inert Atmosphere: Whenever possible, perform manipulations such as solvent evaporation and fraction collection under a blanket of nitrogen or argon.[7]

  • Lower the pH: Keeping the pH of aqueous solutions acidic (pH 3-4) can help prevent disulfide formation by keeping the thiol group protonated and less susceptible to oxidation.[8]

  • Add a Reducing Agent: For particularly sensitive compounds, consider adding a small amount of a reducing agent like DTT (1-5 mM) to your buffers.[9][10][11] However, be mindful that this will need to be removed in a subsequent step. TCEP is often preferred as it is a more stable and effective reducing agent over a wider pH range.[4]

Q2: I've already formed a significant amount of the disulfide. Is it possible to reverse this and recover my thiol?

A2: Yes, it is often possible to reduce the disulfide back to the thiol. This is a common strategy when oxidation is unavoidable.

Protocol for Disulfide Reduction:

  • Dissolve your impure material in a suitable organic solvent (e.g., methanol, THF).

  • Add a 1.5 to 2-fold molar excess of a reducing agent like DTT or TCEP.[4][5]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide.

  • Once the reduction is complete, you will need to re-purify the material to remove the reducing agent and its oxidized form. This can typically be achieved by column chromatography or extraction.

Section 2: Chromatographic Purification Challenges

Column chromatography is a workhorse technique, but 2-thiol heterocycles can present unique challenges.

Q3: My compound streaks badly on silica gel TLC plates and gives poor peak shape during flash chromatography. What's causing this and how can I fix it?

A3: This is a common issue for nitrogen-containing heterocycles, and the thiol group can exacerbate the problem. The streaking is often due to strong interactions between the basic nitrogen atoms in your heterocycle and the acidic silanol groups on the silica gel surface.[12] The thiol group can also interact with trace metals in the silica.

Solutions:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase.[12] Triethylamine (0.1-1%) is a common choice. This will neutralize the acidic sites on the silica, leading to sharper spots and peaks.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.[7]

    • Reversed-Phase (C18): This is often an excellent choice for polar heterocycles.[12] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[13]

  • Temporary Protection of the Thiol Group: In some cases, it may be beneficial to protect the thiol group as a thioester (e.g., thioacetate) before chromatography.[7][14] The protecting group can then be removed after purification.

Q4: My compound seems to be oxidizing on the chromatography column. How can I run a column on an air-sensitive thiol?

A4: This is a valid concern, as the large surface area of the stationary phase can promote oxidation.

Workflow for Air-Sensitive Column Chromatography:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification p1 Degas mobile phase (N2 sparging) p2 Prepare slurry with degassed solvent p1->p2 Use degassed solvent r1 Pack column quickly p2->r1 r2 Load sample r1->r2 r3 Run column with positive N2 pressure r2->r3 r4 Collect fractions under N2 r3->r4 post1 Evaporate solvent quickly r4->post1 post2 Store purified compound under inert gas post1->post2

Detailed Steps:

  • Degas Solvents: Thoroughly degas your mobile phase solvents by sparging with nitrogen or argon for at least 20 minutes.[7]

  • Pack the Column: Pack your column using the degassed solvent. Try to do this efficiently to minimize air exposure.

  • Positive Pressure: Maintain a positive pressure of inert gas at the top of the column throughout the run. This prevents air from entering.

  • Rapid Elution: Use flash chromatography to minimize the time your compound spends on the column.

  • Fraction Collection: If possible, collect your fractions into tubes that have been flushed with an inert gas.

  • Solvent Removal: Evaporate the solvent from the purified fractions as quickly as possible, preferably on a rotary evaporator with a nitrogen inlet to break the vacuum.

Section 3: Chelation and Metal Impurities

The thiol group is an excellent chelator for various metals.[15][16] This can be a double-edged sword. While useful for some applications, it can also mean your compound scavenges metal ions from glassware, solvents, or reaction vessels, leading to colored impurities or catalytic degradation.

Q5: My purified compound has a persistent color, even after chromatography. Could this be due to metal contamination?

A5: It's a strong possibility. Thiol-containing compounds can form colored complexes with trace metals like iron, copper, and palladium.

Troubleshooting Metal Contamination:

  • Use Metal-Free Glassware: Where possible, use new or acid-washed glassware to minimize trace metal contamination.

  • Chelating Wash: Consider washing your organic solution with a dilute aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) before final purification. This can help to sequester and remove contaminating metal ions.[17]

Protocol for an EDTA Wash:

  • Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • In a separatory funnel, wash the organic layer with a 0.5 M aqueous solution of EDTA (pH adjusted to ~7-8).

  • Separate the layers.

  • Wash the organic layer again with brine (saturated NaCl solution) to remove residual EDTA.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Proceed with your final purification step (e.g., chromatography or recrystallization).

Section 4: Acid-Base Extraction and Recrystallization
Q6: Can I use acid-base extraction to purify my 2-thiol heterocycle?

A6: Absolutely. Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[18][19][20] Since most 2-thiol heterocycles are amphoteric (containing both a basic nitrogen and an acidic thiol), this method can be very effective.

Decision Tree for Acid-Base Extraction:

G cluster_base Base Wash cluster_acid Acid Wash cluster_recover Recovery start Crude Mixture in Organic Solvent b1 Wash with aq. NaHCO3 or NaOH start->b1 a1 Wash with aq. HCl start->a1 b2 Aqueous Layer: Deprotonated Thiol (Thiolate Salt) b1->b2 Separates acidic compound b3 Organic Layer: Basic & Neutral Impurities b1->b3 r1 Acidify aqueous layer to precipitate Thiol b2->r1 a2 Aqueous Layer: Protonated Heterocycle (Ammonium Salt) a1->a2 Separates basic compound a3 Organic Layer: Acidic & Neutral Impurities a1->a3 r2 Basify aqueous layer to precipitate Heterocycle a2->r2

General Protocol:

  • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • To isolate your acidic thiol, extract with a weak aqueous base like sodium bicarbonate. Your thiol will move to the aqueous layer as its salt.[21]

  • Separate the layers. The organic layer will contain neutral and basic impurities.

  • Carefully re-acidify the aqueous layer with a non-oxidizing acid like HCl to precipitate your purified thiol.[22]

  • Filter the solid or extract it back into an organic solvent.

Q7: What are the best practices for recrystallizing 2-thiol substituted heterocycles?

A7: Recrystallization is an excellent final purification step for solid compounds. For thiols, the main consideration is preventing oxidation at elevated temperatures.

Best Practices:

  • Use Degassed Solvents: As with chromatography, use solvents that have been degassed to remove oxygen.

  • Minimize Heating Time: Dissolve your compound in the minimum amount of boiling solvent and then cool it down promptly. Prolonged heating can promote oxidation.

  • Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[12]

  • Consider an Inert Atmosphere: For highly sensitive compounds, you can perform the recrystallization in a flask under a nitrogen or argon atmosphere.

A two-step purification involving solvent crystallization followed by treatment with a mild reducing agent like sodium sulfite has been shown to be effective for producing high-purity 2-mercaptobenzothiazole.[23]

Data Summary Table

ChallengeKey ParameterRecommended Value/ConditionRationale
Oxidation pH of Aqueous Solutions3-4Keeps thiol protonated, reducing susceptibility to oxidation.[8]
Reducing Agent (in-process)1-5 mM DTT or TCEPMaintains a reducing environment to prevent disulfide formation.[9][10]
Chromatography (Silica) Basic Modifier0.1-1% TriethylamineNeutralizes acidic silanol groups, improving peak shape for basic heterocycles.[12]
Metal Contamination Wash Solution0.5 M EDTA (aq)Chelates and removes trace metal impurities that can cause coloration or degradation.[17]

References

  • G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]

  • Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. PMC - PubMed Central. [Link]

  • Kassen, S. C., & Young, R. (2009). Thiol protection in membrane protein purifications: A study with phage holins. PMC - NIH. [Link]

  • Cheng, L., et al. (2021). Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps. Semantic Scholar. [Link]

  • Google Patents. (2015). CN105061357A - 2-mercaptobenzothiazole refining method.
  • ResearchGate. (2016). How to prevent disulfide bond scrambling?. [Link]

  • Fisher Scientific. Protein Purification. [Link]

  • Pace, C. N., et al. (2013). The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • Bond, M. D. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]

  • Google Patents. (1982).
  • Wikipedia. Acid–base extraction. [Link]

  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. [Link]

  • Google Patents. (1986).
  • Chem LibreTexts. Acid base extraction flow chart. [Link]

  • Rimarčík, J., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. [Link]

  • Britton, S. E., & Back, T. G. (2020). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules. [Link]

  • Chem LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • ResearchGate. (2025). Improved RP-HPLC separation of Hg2+ and CH3Hg+ using a mixture of thiol-based mobile phase additives. [Link]

  • TSI Journals. Chromatography: Techniques of Separation. [Link]

  • University of California, Irvine. Acid-Base Extraction.1. [Link]

  • Organic Syntheses. 2-thiophenethiol. [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

  • JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]

  • ODU Digital Commons. (2022). Oxidation of Thiols to Disulfides using an Environmentally “Green” Organocatalyst and New Mechanistic Insights. [Link]

  • NIH. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]

  • Chem LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Jan, A. T., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PubMed Central. [Link]

  • ResearchGate. (2025). Aerobic Oxidation of Thiols to Disulfides by Heterogeneous Gold Catalysts. [Link]

  • MDPI. (2022). Chelating Extractants for Metals. [Link]

  • TSI Journals. STUDIES ON NOVEL HETEROCYCLIC COMPOUNDS HAVING METAL CHELATING GROUP. [Link]

  • ResearchGate. (2019). Synthesis of thiol chelating resins and their adsorption properties toward heavy metal ions. [Link]

  • NIH. (2014). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

Sources

Technical Support Center: Synthesis of Thiazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of thiazolo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we will dissect the "why" behind the experimental observations, providing you with actionable troubleshooting strategies and robust protocols.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of thiazolo[4,5-b]pyridines:

Q1: I am getting a mixture of regioisomers. How can I control the regioselectivity of my reaction?

This is a frequent challenge. The reaction of a 2-amino-3-halopyridine with a thiazole precursor can theoretically lead to two different regioisomers. The regiochemical outcome is often dictated by the specific reaction conditions and the nature of the substituents on your starting materials. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand and base can significantly influence which isomer is preferentially formed. We will delve deeper into controlling regioselectivity in the Troubleshooting Guide below.

Q2: What are the most common side products I should be looking out for?

Besides the potential for regioisomers, several other side products can complicate your synthesis. These often include:

  • Self-condensation products of your starting materials, particularly if they possess multiple reactive sites.

  • Hydrolysis products if your reaction is sensitive to moisture and you are using aqueous workup conditions.

  • Over-alkylation or over-arylation products if your starting materials or product can react further with the coupling partners.

Q3: My reaction is not going to completion, and I have a low yield. What are the first things I should check?

Low conversion and yield can stem from several factors. The first things to investigate are:

  • Purity of starting materials: Impurities can poison your catalyst or interfere with the reaction.

  • Reaction setup: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are using air-sensitive reagents or catalysts.

  • Temperature and reaction time: These parameters often need to be carefully optimized for each specific substrate.

  • Choice of solvent and base: The polarity of the solvent and the strength of the base can have a profound impact on the reaction rate and outcome.

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth look at specific issues you might encounter and offers step-by-step guidance to resolve them.

Problem 1: Low Yield of the Desired Thiazolo[4,5-b]pyridine

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature 1. Screen a range of temperatures: Start with the literature-reported temperature and then screen in 10-20°C increments in both directions. 2. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product at different temperatures.
Incorrect Solvent Choice 1. Consider solvent polarity: The choice of solvent can influence the solubility of your reactants and the stability of reaction intermediates. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO). 2. Ensure anhydrous conditions: If your reaction is moisture-sensitive, use freshly distilled, anhydrous solvents.
Inefficient Catalyst System 1. Screen different palladium catalysts: For cross-coupling reactions, catalysts like Pd(OAc)2 or Pd2(dba)3 are common starting points. 2. Vary the ligand: The choice of phosphine ligand (e.g., Xantphos, SPhos) can dramatically impact the reaction outcome.
Inappropriate Base 1. Test a range of bases: The strength and nature of the base are critical. Screen inorganic bases (e.g., K2CO3, Cs2CO3) and organic bases (e.g., DBU).
Problem 2: Formation of an Unexpected Regioisomer

Understanding the 'Why': The formation of regioisomers in the synthesis of thiazolo[4,5-b]pyridines often arises from the ambident nucleophilic nature of the thiazole precursor or the competitive reactivity of different sites on the pyridine ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for regioisomer formation.

Detailed Steps:

  • Ligand Modification (for Palladium-Catalyzed Reactions): The steric and electronic properties of the phosphine ligand can direct the regioselectivity. Bulky ligands can favor reaction at the less sterically hindered position.

    • Protocol: Screen a panel of ligands (e.g., Xantphos, DavePhos, SPhos) while keeping other reaction parameters constant. Analyze the product ratio by 1H NMR or LC-MS.

  • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the competing pathways, thereby affecting the product ratio.

    • Protocol: Conduct the reaction in a series of solvents with varying polarities (e.g., from non-polar toluene to polar DMF).

  • Temperature Control: In some cases, the formation of one regioisomer may be kinetically favored while the other is thermodynamically favored.

    • Protocol: Run the reaction at a lower temperature to favor the kinetic product or at a higher temperature to favor the thermodynamic product.

Problem 3: Difficulty in Product Purification

The Challenge: The similar polarity of the desired product, starting materials, and side products can make chromatographic separation challenging.

Strategies for Improved Purification:

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

    • Protocol: Screen a variety of solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Derivative Formation: In some cases, it may be beneficial to convert your product into a derivative that is easier to purify. The protecting group can then be removed in a subsequent step.

  • Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider:

    • Reverse-phase chromatography: Useful for polar compounds.

    • Automated flash chromatography: Can provide better resolution than manual chromatography.

Key Experimental Protocols

Here is a representative protocol for the synthesis of a thiazolo[4,5-b]pyridine derivative via a palladium-catalyzed cross-coupling reaction.

Synthesis of 2-Phenylthiazolo[4,5-b]pyridine

Reaction Scheme:

Caption: General scheme for Pd-catalyzed synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-3-bromopyridine (1.0 mmol), 2-phenylthiazole (1.2 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Understanding the Mechanism: The 'Why' Behind the 'How'

A deeper understanding of the reaction mechanism can empower you to make more informed decisions during troubleshooting and optimization.

Proposed Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling:

Technical Support Center: Troubleshooting Low Efficacy in Biological Assays of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and frustrating challenge: observing low or inconsistent efficacy when testing thiazole-containing compounds in biological assays. Thiazole rings are privileged scaffolds in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3][4][5][6][7] However, their unique physicochemical properties can often lead to experimental artifacts and misleading results.

This guide will walk you through a logical, stepwise process to diagnose and resolve the root causes of low efficacy, ensuring the data you generate is robust, reproducible, and accurately reflects the true biological activity of your thiazole compounds.

Part 1: The First Suspect - Is Your Compound Really in Solution?

Poor aqueous solubility is one of the most frequent reasons for observing low bioactivity in in-vitro assays.[8][9] If a compound is not fully dissolved in the assay buffer, its effective concentration at the target site will be significantly lower than the nominal concentration, leading to artificially inflated IC50 values and an underestimation of potency.[10]

FAQ 1: Why are many thiazole compounds poorly soluble?

The low water solubility of many thiazole derivatives can be attributed to their molecular structure. These compounds often possess a rigid, planar architecture and can be hydrophobic, leading to strong crystal lattice energy that is difficult for water molecules to overcome.[10]

Troubleshooting Workflow: Solubility Issues

The simplest first step is to visually inspect your assay plates. Look for any signs of compound precipitation, such as cloudiness, Tyndall effect (light scattering), or visible particles at the bottom of the wells.[8] This should be done both before and after any incubation periods.

If you suspect solubility is an issue, it's crucial to experimentally determine the solubility of your compound in the specific assay buffer you are using.[8]

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)

  • Preparation: Prepare a high-concentration stock solution of your thiazole compound in 100% DMSO (e.g., 10-30 mM).[11]

  • Dilution: Add a small volume of the DMSO stock to your assay buffer to achieve the highest concentration used in your assay. Ensure the final DMSO concentration is kept constant and at a level that does not affect the assay (typically <0.5% v/v).[11]

  • Equilibration: Cap the tube and shake it at a constant temperature (e.g., 25°C or 37°C, depending on your assay conditions) for 1.5 to 2 hours to allow it to reach equilibrium.

  • Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Analysis: The measured concentration is the kinetic solubility of your compound under those specific assay conditions.

If poor solubility is confirmed, consider the following strategies:

StrategyDescriptionConsiderations
Co-solvents Use of a water-miscible organic solvent like DMSO or ethanol to prepare stock solutions.[11]The final concentration in the assay should be minimized (<0.5%) to avoid solvent-induced cellular stress or assay interference.[11]
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.Ensure the new pH is compatible with your biological target and assay components.
Excipients Use of solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80, Pluronic F-68).These can interfere with some assays or have their own biological effects. Always run appropriate vehicle controls.
Nanosuspensions Milling the compound to nanoparticle size can increase the surface area for dissolution.Requires specialized equipment and formulation expertise.

Part 2: Unmasking Hidden Interferences - Aggregation and PAINS

If your compound is soluble but still shows low or erratic efficacy, it might be acting as a "bad actor" in your assay through non-specific mechanisms.

FAQ 2: What is compound aggregation and how does it affect my assay?

At certain concentrations, some small molecules can self-assemble into colloidal aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes and interfere with assay readouts by sequestering the protein or physically interfering with the detection method (e.g., light scattering in optical assays).[1][12] This is a major cause of false positives in early drug discovery.[1]

Aggregation_Troubleshooting

Troubleshooting Workflow: Aggregation

Experimental Protocol: Detergent-Based Counter-Screen

A simple and effective way to test for aggregation-based inhibition is to re-run your assay in the presence of a non-ionic detergent.

  • Assay Setup: Prepare your standard assay conditions.

  • Detergent Addition: In a parallel set of experiments, add a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-80 to the assay buffer before adding your thiazole compound.[1]

  • Compound Addition: Add your thiazole compound and perform the assay as usual.

  • Analysis: Compare the dose-response curves. If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause of the observed activity. The detergent disrupts the formation of the colloidal aggregates, restoring the true (and in this case, lower) activity of the monomeric compound.

FAQ 3: What are Pan-Assay Interference Compounds (PAINS)?

PAINS are chemical structures that frequently appear as "hits" in many different high-throughput screening (HTS) assays, often through non-specific mechanisms rather than by specifically binding to the intended target.[9] These compounds can interfere with assays through various means, including chemical reactivity, redox cycling, chelation, or optical interference.[12][13][14] Certain thiazole-containing scaffolds, such as 2-aminothiazoles, have been identified as potential frequent hitters.[1]

Troubleshooting Workflow: PAINS Identification
  • Computational Filtering: The first step is to check your compound's structure against established PAINS filters. Several open-source tools and web servers are available for this purpose (e.g., ZINC PAINS, FAF-Drugs4). These tools identify substructures known to be associated with assay interference.

  • Thiol Reactivity Assessment: Many PAINS are electrophilic and can non-selectively react with cysteine residues on proteins.[12][15] An assay to test for this can be insightful.

Experimental Protocol: Thiol Reactivity Assay

  • Reagents: Prepare a solution of a thiol-containing molecule (e.g., glutathione or N-acetyl-L-cysteine) and a thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB, which produces a yellow color upon reaction with free thiols).

  • Incubation: Incubate your thiazole compound with the thiol-containing molecule for a set period.

  • Detection: Add the DTNB probe. A decrease in the yellow color formation compared to a vehicle control indicates that your compound has reacted with and consumed the free thiols, suggesting potential for non-specific covalent modification of proteins.

Part 3: Addressing Target-Specific Issues

If you have ruled out solubility, aggregation, and general PAINS-like behavior, the low efficacy may be due to more nuanced issues related to your specific compound or biological system.

FAQ 4: Could my thiazole compound be unstable in the assay conditions?

While the thiazole ring itself is generally stable and aromatic, certain functional groups on your specific derivative could be labile under the experimental conditions (e.g., pH, presence of certain buffer components, light exposure).[8] Compound degradation would lead to a lower effective concentration and thus lower observed activity.

Troubleshooting Workflow: Stability Assessment

  • Incubate and Analyze: Incubate your compound in the complete assay buffer (including all components except the target protein/cells) for the full duration of your experiment.

  • LC-MS Analysis: At the end of the incubation period, analyze the sample by LC-MS.

  • Compare: Compare the peak area of the parent compound to a sample prepared immediately before analysis. A significant decrease in the parent peak or the appearance of new peaks suggests degradation.

FAQ 5: Is it possible my compound has off-target effects that are masking its true efficacy?

Yes. An unexpected or weak phenotype can be an indicator of off-target activity.[16] Small molecules frequently interact with multiple proteins, which can lead to complex cellular responses that may counteract or mask the effect on your intended target.[16]

Troubleshooting Workflow: Off-Target Effects

  • Computational Prediction: Use computational tools (e.g., SwissTargetPrediction, SuperPred) to predict potential off-targets based on chemical similarity to known ligands.

  • Selectivity Profiling: If resources permit, screen the compound against a broad panel of common off-targets (e.g., kinases, GPCRs, ion channels).

  • SAR Analysis: Initiate a Structure-Activity Relationship (SAR) study. Synthesizing and testing analogs of your compound can help identify modifications that improve selectivity for the intended target while reducing affinity for off-targets.[16]

FAQ 6: My compound is clean, but the potency is still low. What's next?

If you have systematically ruled out the above issues, it may be that the intrinsic potency of your thiazole scaffold against the target is genuinely low. At this stage, medicinal chemistry efforts are required.

  • Structure-Activity Relationship (SAR): As mentioned, SAR is crucial. Small modifications to the thiazole core or its substituents can dramatically impact potency.[3]

  • Bioisosteric Replacement: Consider bioisosteric replacement of the thiazole ring. Sometimes, replacing the thiazole with another 5-membered heterocycle (like an oxadiazole, triazole, or imidazole) can improve potency, selectivity, or physicochemical properties while maintaining the key binding interactions.[17][18][19]

By following this structured troubleshooting guide, you can systematically diagnose the reasons for low efficacy in your thiazole compound assays, leading to more reliable data and accelerating your drug discovery and development efforts.

References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Thiazole Derivatives.
  • Benchchem. Troubleshooting low bioactivity in newly synthesized thiadiazole compounds.
  • Benchchem. Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • Dahlin JL, Baell JB, Walters MA. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. J Med Chem. 2015;58(5):2091-2113. Available from: [Link]

  • Wikipedia. Pan-assay interference compounds. Available from: [Link]

  • Lange JHM, Coolen H-KAC, van Stuivenberg HH, et al. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. J Med Chem. 2004;47(3):627-643. Available from: [Link]

  • Benchchem. Technical Support Center: Mitigating Off-Target Effects of Novel Thiazole-Containing Compounds.
  • Kapla J, Sosič I, Gobec S, et al. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Med Chem Lett. 2022;13(12):1956-1964. Available from: [Link]

  • Abdel-Wahab BF, Mohamed HA, Faty RA. Review of the synthesis and biological activity of thiazoles. Synth Commun. 2021;51(5):670-700. Available from: [Link]

  • ResearchGate. 1,2,4‐Oxadiazoles as thiazole bioisostere. [diagram]. Available from: [Link]

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. Available from: [Link]

  • El-Sayed N, El-Bendary E, El-Ashry S, et al. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. 2020;25(11):2548. Available from: [Link]

  • Kráľová K, Janočková J, Bilka F, et al. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorg Chem. 2022;121:105691. Available from: [Link]

  • de Souza AS, de Almeida L, da Silva Barros P, et al. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. J Pharmacovigil. 2015;3:e123. Available from: [Link]

  • Ayati A, Emami S, Asadipour A, et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals (Basel). 2022;15(10):1244. Available from: [Link]

  • de Oliveira CB, Lacerda DI, de Melo E, et al. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS One. 2018;13(10):e0204812. Available from: [Link]

  • Jain N, Singh B. An Overview of Thiazole Derivatives and its Biological Activities. World J Res Rev. 2023;3(5):52-57. Available from: [Link]

  • Dahlin JL, Walters MA. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. J Med Chem. 2015;58(5):2091-2113. Available from: [Link]

  • Mishra R, Sharma PK, Verma PK, et al. The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. J Heterocyclic Chem. 2025;54(4):2103-2116. Available from: [Link]

  • Ghorbani-Vaghei R, Malaekehpour S, Veisi H, et al. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. 2024. Available from: [Link]

  • Baell JB. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chem Biol. 2017;12(10):2506-2509. Available from: [Link]

  • Hussain M, Al-Sehemi AG, Al-Ghamdi MS, et al. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS One. 2025;20(9):e0309990. Available from: [Link]

  • Siddiqui N, Arshad MF, Ahsan W, et al. Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. Int J Pharm Sci Drug Res. 2009;1(3):136-143. Available from: [Link]

  • Altıntop MD, Sever B, Akalın Çiftçi G, et al. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorg Chem. 2018;80:345-353. Available from: [Link]

  • Liu Y, Sun W, Chen J, et al. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. J Med Chem. 2013;56(4):1539-1550. Available from: [Link]

  • Borcea AM, Ionuț I, Crișan O, et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. 2022;27(17):5598. Available from: [Link]

  • Al-Warhi T, Al-Qahtani SA, El-Gamal MI, et al. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Adv. 2021;11(48):30206-30224. Available from: [Link]

  • ResearchGate. (PDF) Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

  • Benchchem. Troubleshooting low yield in the synthesis of thiazole compounds.
  • ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Aggregation experiments for compounds 7 (a), 8 (b), 9 (c), 10 (d,f) and... [diagram]. Available from: [Link]

  • Al-Suwaidan IA, Sobahi TR, Al-Abdullah ES, et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023;28(21):7300. Available from: [Link]

  • Singh MK, Sahoo L, Bag B, et al. Surfactant-induced aggregation patterns of thiazole orange: a photophysical study. J Phys Chem B. 2011;115(44):12918-12928. Available from: [Link]

  • ResearchGate. Aggregation induced emission and mechanofluorochromism of tetraphenylethene fused thiazolo[5,4‑d]thiazole derivatives. Available from: [Link]

  • Borcea AM, Oniga O. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Int J Mol Sci. 2023;24(13):10974. Available from: [Link]

  • Sharma S, Sharma P, Kumar P. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Int J Pharm Sci Rev Res. 2021;69(2):1-10. Available from: [Link]

  • Mishra R, Sharma PK, Verma PK, et al. Biological Potential of Thiazole Derivatives of Synthetic Origin. J Heterocyclic Chem. 2017;54(4):2103-2116. Available from: [Link]

  • ResearchGate. View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Available from: [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

Sources

How to prevent degradation of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions during your experiments.

Introduction: The Stability Challenge of a Thiol-Containing Heterocycle

5-Methoxythiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound whose utility is intrinsically linked to the reactivity of its thiol (-SH) group. This same reactivity, however, makes it susceptible to degradation in solution. Understanding the primary degradation pathways is the first step toward effective prevention. The core structure, featuring a fused pyridine and thiazole ring system, shares properties with well-studied compounds like 2-mercaptopyridine and 2-mercaptobenzothiazole (MBT). Based on the chemistry of these analogs, we can anticipate the primary challenges to the stability of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol.

A key feature of this class of compounds is the existence of tautomerism between the thiol and thione forms. In many cases, the thione form is the more stable tautomer in solution and in the solid state.[1][2] The primary degradation pathways to be concerned with are:

  • Oxidation: The thiol group is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is often the most rapid degradation pathway.[2]

  • pH-Mediated Degradation: Both acidic and alkaline conditions can catalyze the decomposition of the heterocyclic ring system.[1][3]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions.[4][5]

  • Metal-Catalyzed Degradation: Trace metal ions in solvents or reagents can act as catalysts for oxidation.[1]

This guide will provide troubleshooting advice and protocols to mitigate these degradation pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My solution of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is rapidly losing potency or showing new peaks in my HPLC analysis. What is the most likely cause?

A1: The most probable cause is the oxidative dimerization of the thiol group to form a disulfide. This is a common and often rapid degradation pathway for thiol-containing compounds, including analogs like 2-mercaptopyridine.[2] This reaction is accelerated by the presence of dissolved oxygen in your solvent.

Immediate Troubleshooting Steps:

  • De-gas your solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare your solutions and conduct your experiments in a glove box or under a blanket of inert gas.

  • Add an antioxidant: Consider adding a small amount of a compatible antioxidant to your solution.

Q2: What is the optimal pH range for my solution to ensure the stability of the compound?

A2: The stability of similar heterocyclic thiols is highly pH-dependent, but the optimal range can be narrow and specific to the compound's structure. For instance, 2-mercaptobenzothiazole is more stable in neutral or alkaline solutions but degrades under acidic conditions.[1] Conversely, other related heterocycles can be unstable in alkaline conditions.[3]

Recommendation:

  • Empirical Determination: The optimal pH for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol should be determined empirically. A good starting point for your investigation would be a buffered solution in the pH range of 6.0-7.5 .

  • Avoid Extremes: Avoid highly acidic (pH < 4) and highly alkaline (pH > 8.5) conditions unless required for your specific application, as these are likely to promote hydrolysis or other forms of ring degradation.

Q3: I am observing degradation even after de-gassing my solvents. What other factors could be at play?

A3: If you have addressed the issue of dissolved oxygen, consider the following factors:

  • Trace Metal Contamination: Metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺), are known to catalyze thiol oxidation.[1] These can be introduced as impurities from your solvent, glassware, or other reagents.

    • Solution: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester these metal ions.[6][7]

  • Photodegradation: Is your solution being exposed to ambient light or UV light for extended periods? Many heterocyclic compounds are light-sensitive.[4][8]

    • Solution: Prepare solutions fresh and store them in amber vials or protect them from light by wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

Q4: Which solvents are recommended for preparing stock solutions of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol?

A4: The choice of solvent is critical for both solubility and stability.

SolventRecommendation & Rationale
DMSO Recommended for long-term storage. High solubility for many organic compounds and is less prone to participating in degradation reactions compared to protic solvents. Store frozen (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.
DMF Use with caution. While a good solvent, it can contain amine impurities that may degrade over time to form dimethylamine, which is basic and could affect stability. Use high-purity, anhydrous DMF and store it properly.
Ethanol/Methanol Recommended for immediate use. These are good solvents, but as protic solvents, they can participate in proton transfer and potentially facilitate certain degradation pathways. Ensure they are de-gassed.
Aqueous Buffers Use for working solutions, not long-term storage. Only use for immediate experimental needs. The presence of water, oxygen, and potential for microbial growth makes aqueous solutions the least stable for long-term storage. Always use a buffer to control pH.
Q5: How can I monitor the stability of my compound in a given solution?

A5: A formal stability study is the most reliable way to assess degradation. A typical approach involves using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

Workflow for a Basic Stability Study:

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Solution (Solvent, pH, Additives) T0 Time Zero Analysis (T0) (HPLC, etc.) Prep->T0 Immediate Stress Store Aliquots under Defined Conditions (e.g., Temp, Light) T0->Stress Store TP Analyze at Time Points (T1, T2, T3...) Stress->TP Sample Data Compare to T0 Data (Assess % Degradation) TP->Data Analyze

Caption: Experimental workflow for a stability study.

A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section below.

Key Degradation Pathways and Prevention Strategies

This diagram illustrates the primary degradation pathways and the corresponding preventative measures you can take.

Degradation_Pathways Compound 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in Solution Oxidation Oxidation Compound->Oxidation Dissolved O2, Metal Ions Hydrolysis pH-Mediated Hydrolysis Compound->Hydrolysis Extreme pH Photolysis Photodegradation Compound->Photolysis Light/UV Exposure Disulfide Disulfide Dimer Oxidation->Disulfide RingOpened Ring-Opened Products Hydrolysis->RingOpened PhotoProducts Various Photoproducts Photolysis->PhotoProducts Inert Use Inert Gas (Ar, N2) Inert->Oxidation prevents Antioxidant Add Antioxidants Antioxidant->Oxidation prevents Chelator Add Chelators (EDTA) Chelator->Oxidation prevents Buffer Use Buffered Solutions (pH 6-7.5) Buffer->Hydrolysis prevents AmberVial Use Amber Vials/ Protect from Light AmberVial->Photolysis prevents

Caption: Major degradation pathways and preventative strategies.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a step-by-step method for preparing a stock solution with enhanced stability, suitable for storage.

Materials:

  • 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

  • High-purity, anhydrous DMSO

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with screw caps

  • Micropipettes and sterile tips

Procedure:

  • Prepare the Solvent: Place the required volume of DMSO in a suitable container. Sparge the solvent with a gentle stream of inert gas for 20-30 minutes to remove dissolved oxygen.

  • Weigh the Compound: Accurately weigh the desired amount of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed compound to a sterile amber vial. Using a micropipette, add the de-gassed DMSO to the vial to achieve the target concentration.

  • Inert Overlay: Before sealing the vial, gently flush the headspace with the inert gas for 10-15 seconds to create an inert atmosphere.

  • Sealing and Mixing: Immediately cap the vial tightly. Mix thoroughly by vortexing or gentle sonication until the compound is completely dissolved.

  • Aliquoting and Storage: For long-term storage, it is best to aliquot the stock solution into smaller, single-use volumes in amber micro-tubes. This minimizes the exposure of the entire stock to air and freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study to Identify Key Liabilities

This protocol, based on ICH guidelines for stability testing, helps to rapidly identify the major degradation liabilities of the compound.[9][10]

Objective: To expose the compound to stress conditions (acid, base, oxidation, light, heat) and analyze the degradation products.

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions: In separate, clearly labeled amber HPLC vials, set up the following conditions:

    • Acid Hydrolysis: Mix equal volumes of stock solution and 0.1 N HCl.

    • Base Hydrolysis: Mix equal volumes of stock solution and 0.1 N NaOH.

    • Oxidation: Mix equal volumes of stock solution and 3% H₂O₂.

    • Thermal Stress: Keep a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber (or expose to direct sunlight for a controlled period).

    • Control: Keep a vial of the stock solution protected from light at room temperature.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis:

    • At each time point, take an aliquot from each condition.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC-UV method. A reverse-phase C18 column is often a good starting point.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. This will reveal whether the compound is most sensitive to acid, base, oxidation, heat, or light, guiding your future handling procedures.

References

  • Miljøstyrelsen. (n.d.). 2- Mercapto- benzothiazole (MBT). Retrieved from [Link]

  • Fregert, S., & Trulsson, L. (1978). Stability of the mercaptobenzothiazole compounds.
  • Wikipedia. (2023). 2-Mercaptopyridine. Retrieved from [Link]

  • Islam, M. S., Kindmark, H., Larsson, O., & Berggren, P. O. (1997). Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores. The Biochemical journal, 321 ( Pt 2), 347–354.
  • Kaur, H., Kumar, S., & Kumar, A. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 14(3), 272–282.
  • Zobi, F., & Spingler, B. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics, 40(21), 3589–3597.
  • Chen, X., & Thompson, A. (2009). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
  • Pohl, P., & Chrisam, M. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules (Basel, Switzerland), 24(18), 3247.
  • Klepetářová, B., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 77(1), 341-353.
  • Bilic, K., et al. (2023). Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs.
  • Pohl, P., & Chrisam, M. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules, 24(18), 3247.
  • Pohl, P., & Chrisam, M. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead.
  • Steinbrueck, A., et al. (2021). Thiol-Reactive Arylsulfonate Masks for Phenolate Donors in Antiproliferative Iron Prochelators. ACS medicinal chemistry letters, 12(3), 450–456.
  • Wyrzykiewicz, E., & Tułodziecka, A. (2017). Studies on photodegradation process of psychotropic drugs: a review.
  • Hisamatsu, Y., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC advances, 12(40), 26038–26043.
  • Scribd. (n.d.). ICH Guidelines for Stability Testing. Retrieved from [Link]

  • Spac, A. F., et al. (2014). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Mini reviews in medicinal chemistry, 14(12), 979–988.
  • Chaban, T. I., et al. (2018). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10.
  • Noreen, S., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-10.
  • Journal of Chemical and Chemical Thermodynamics. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Retrieved from [Link]

  • Lee, S., et al. (2012). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Tetrahedron letters, 53(1), 101–104.
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
  • European Medicines Agency. (2023).
  • Lee, S., et al. (2014). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Ministry of Health, Cambodia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • PubChem. (n.d.). [1][2]Thiazolo[4,5-b]pyridine. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules (Basel, Switzerland), 27(19), 6296.
  • Adembri, G., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1531-1535.
  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 171-180.

Sources

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Thiazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of microwave-assisted synthesis of thiazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. As your dedicated application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the process. Microwave synthesis is more than just rapid heating; it's a tool for precise energy delivery that can unlock novel chemical spaces and dramatically improve efficiency.[1] This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and reproducible.

Part 1: Troubleshooting Guide - A First-Principles Approach

Encountering a challenge in a synthesis is an opportunity to better understand the reaction. This section addresses common problems in a question-and-answer format, focusing on the underlying causality to empower your experimental design.

Question 1: My reaction shows very low or no product yield. What are the likely causes and how can I fix it?

Answer: A low yield is the most common issue and can stem from several factors related to energy transfer and reaction kinetics. Let's break down the potential culprits.

  • Cause A: Inefficient Microwave Coupling & Heating. The fundamental principle of microwave heating relies on the interaction of the electric field with polar molecules (dipolar polarization) or ions (ionic conduction) in your reaction mixture.[2][3] If your reaction medium has a low dielectric constant, it won't absorb microwave energy efficiently, leading to insufficient heating.

    • Solution:

      • Solvent Choice: Ensure you are using a solvent with a sufficiently high dielectric constant to absorb microwave energy. Polar solvents like DMF, NMP, DMSO, or ethanol are excellent choices.[4] Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat the reaction mixture unless a polar reactant or a passive heating element (a "susceptor") is present.[5]

      • Ionic Additives: If your reaction conditions are non-polar, consider adding a small amount of an ionic liquid. Ionic liquids absorb microwave energy extremely well and can serve as "molecular radiators" to heat the mixture efficiently.[6]

  • Cause B: Incorrect Temperature Monitoring. The extreme speed of microwave heating can create thermal gradients. An external IR sensor measuring the vessel's outer surface may not reflect the true internal bulk temperature.

    • Solution: For precise temperature control, especially during optimization, use a system with an internal fiber-optic probe. This provides real-time, accurate temperature readings of the reaction mixture itself, preventing overheating or under-heating.

  • Cause C: Suboptimal Reaction Time or Temperature. Microwave reactions are exceptionally fast, and the optimal reaction window can be narrow.

    • Solution: Systematically screen a range of temperatures and hold times. Start with a temperature slightly above the boiling point of your solvent under conventional conditions and a short hold time (e.g., 5-10 minutes). Analyze the crude reaction mixture by TLC, LC-MS, or NMR to gauge conversion and byproduct formation, then adjust accordingly. Remember, Arrhenius's law still governs the reaction; higher temperatures dramatically accelerate reaction rates.[7]

  • Cause D: Reactant or Catalyst Degradation. The high, instantaneous energy provided by microwaves can sometimes lead to decomposition if the temperature is too high or ramps up too quickly.[8]

    • Solution: Program a slower ramp time to the target temperature. If degradation is still suspected, try lowering the overall setpoint temperature and compensating with a slightly longer hold time. Analytical monitoring is crucial to confirm that starting materials are being consumed without degrading.

Troubleshooting Logic for Low Yield

start Low or No Yield cause1 Inefficient Heating? start->cause1 cause2 Incorrect Temperature? cause1->cause2 No sol1 Use a more polar solvent (DMF, EtOH). Add an ionic liquid. cause1->sol1 Yes cause3 Suboptimal Time? cause2->cause3 No sol2 Use internal fiber-optic probe. Verify temperature calibration. cause2->sol2 Yes cause4 Degradation? cause3->cause4 No sol3 Screen a matrix of times (e.g., 5, 10, 20 min). cause3->sol3 Yes sol4 Lower setpoint temperature. Increase ramp time. cause4->sol4 Yes

Caption: Troubleshooting logic for low yield in microwave-assisted synthesis.

Question 2: My reaction is producing significant side products and impurities. How can I improve selectivity?

Answer: Side product formation is often a consequence of non-uniform heating or excessive temperatures, which can activate alternative reaction pathways.[7] Unlike conventional heating which warms from the outside-in, microwave heating is volumetric, but can still create localized "hotspots," especially in heterogeneous mixtures or with poor stirring.[5][9]

  • Solution 1: Ensure Homogeneous Heating.

    • Stirring: Always use magnetic stirring. Vigorous stirring is critical to distribute heat evenly throughout the reaction vessel and prevent localized overheating.

    • Solvent Volume: Ensure the reaction volume is appropriate for the vessel size and instrument specifications. Too little volume can lead to poor energy coupling and potential charring.

  • Solution 2: Refine Thermal Parameters.

    • Temperature Control: Often, side reactions have a higher activation energy. By carefully lowering the reaction temperature, you can favor the desired product's formation. A reduction of just 10-20°C can dramatically improve the product profile.

    • Power Modulation: Use a microwave reactor that allows for power modulation in addition to temperature control. Instead of full power bursts, a continuous power application can provide more gentle and uniform heating, minimizing thermal excursions that lead to byproducts.[10]

  • Solution 3: Evaluate Solvent Effects. The solvent can influence reaction selectivity. In some cases, a less polar solvent combined with a co-solvent or a catalyst that absorbs microwaves can create a more selective heating environment where the catalyst is "hotter" than the bulk solution.[4]

Question 3: My results are not reproducible. Why is this happening and what can I do?

Answer: Reproducibility issues in microwave chemistry often trace back to subtle variations in experimental setup and materials.

  • Cause A: Inconsistent Vessel Placement (Multi-mode Cavities). In domestic or multi-mode scientific ovens, the microwave field is not uniform. The position of the reaction vessel within the cavity can significantly affect the energy it receives, leading to different thermal histories between runs.[9]

    • Solution: For highest reproducibility, use a single-mode microwave reactor, which is designed to focus the energy at a precise, repeatable location. If using a multi-mode system, ensure the vessel is placed in the exact same position for every experiment.

  • Cause B: Variability in Starting Materials. Small amounts of water or impurities in reagents or solvents can alter their dielectric properties, changing how the reaction mixture heats.

    • Solution: Use reagents and solvents of consistent purity and dryness for all runs. If using a hydrate, be aware that the water will strongly absorb microwave energy.

  • Cause C: Inaccurate Volume Measurement. The volume of the reaction mixture affects the "load" on the microwave cavity and can alter the heating profile.

    • Solution: Use precise volumetric techniques to ensure the reaction volume is identical for each experiment.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing your microwave-assisted thiazolopyridine synthesis.

Question 1: How do I select the best solvent for my microwave reaction?

Answer: The ideal solvent serves two purposes: dissolving your reactants and efficiently converting microwave energy into thermal energy.[11] The key parameter is the solvent's dielectric property.

  • High Absorbers (Polar, High Dielectric Loss): Solvents like DMF, DMSO, NMP, ethylene glycol, and ethanol are excellent microwave absorbers. They heat rapidly and allow for high reaction temperatures in sealed vessels, often far exceeding their atmospheric boiling points.

  • Medium Absorbers: Solvents like acetonitrile and isopropanol are also effective.

  • Low/Non-Absorbers (Non-polar): Toluene, hexane, and dioxane do not heat well under microwave irradiation. They are generally used only when a reactant or catalyst is highly polar and can act as the primary energy absorber.[5]

Table 1: Solvent Selection Guide for Microwave Synthesis

Solvent Boiling Point (°C) Dielectric Constant (ε) Microwave Absorption Typical Max Temp (°C) (Sealed Vessel)
N,N-Dimethylformamide (DMF) 153 36.7 High ~250
Dimethyl Sulfoxide (DMSO) 189 47.0 High ~280
Ethanol 78 24.5 High ~200
Acetonitrile 82 37.5 Medium ~220
Water 100 80.4 High ~260
Toluene 111 2.4 Low ~240 (with polar solute)

| 1,4-Dioxane | 101 | 2.2 | Low | ~230 (with polar solute) |

Question 2: How do I translate a reaction from conventional heating to a microwave protocol?

Answer: A good starting point is to leverage the ability of microwave reactors to superheat solvents in sealed vessels.

  • Select the Same Solvent: Begin with the solvent used in the conventional method, provided it is a moderate-to-good microwave absorber.

  • Set the Temperature: A common heuristic is to set the microwave reaction temperature 20-50°C higher than the reflux temperature of the conventional method.

  • Reduce the Time: Drastically reduce the reaction time. A reaction that took 12 hours conventionally might be complete in 10-30 minutes under microwave irradiation. A general "thumb rule" is that a 10°C increase in temperature roughly doubles the reaction rate.

  • Analyze and Optimize: Run a test reaction and analyze the outcome. Adjust the temperature and time to maximize yield and minimize impurities.

Table 2: Example Comparison - Thiazolopyrimidine Synthesis

Method Time Yield (%) Reference
Conventional Heating 24 hours 42-55% [7]
Microwave Irradiation 8 minutes 69-88% [7]
Conventional Heating 10-12 hours 65-72% [12]

| Microwave Irradiation | 10-15 minutes | 82-95% |[12] |

Question 3: Can I perform solvent-free reactions?

Answer: Yes, solvent-free or "dry media" reactions are a cornerstone of green chemistry and are often highly efficient under microwave irradiation.[5] The reactants themselves (if polar) or a solid support (like silica or alumina) can absorb the microwave energy. This approach simplifies workup and reduces waste.[11] However, challenges include ensuring adequate mixing of solid reactants and avoiding localized charring. Specialized microwave reactors with solid-phase capabilities or vigorous stirring are recommended.[9]

Part 3: Generalized Experimental Protocol

This protocol provides a framework for the microwave-assisted synthesis of a thiazolopyridine derivative. Note: This is a general guide; specific quantities, temperatures, and times must be optimized for your specific substrates.

Protocol: Microwave-Assisted Synthesis of a Thiazolopyridine Derivative
  • Reactant Preparation: In a dedicated microwave reaction vessel (e.g., 10 mL), add the starting aminopyridine derivative (1.0 mmol), the α-haloketone (1.1 mmol), and a suitable catalyst if required (e.g., chitosan, 10 mol%).[13]

  • Solvent Addition: Add a suitable polar solvent (e.g., Ethanol, 3 mL).

  • Stirring: Add a magnetic stir bar to the vessel.

  • Vessel Sealing: Securely seal the vessel with the appropriate cap and septum.

  • Microwave Reactor Setup:

    • Place the vessel inside the microwave cavity.

    • If available, insert the fiber-optic temperature probe.

    • Program the reaction parameters:

      • Target Temperature: 120°C

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: 300 W (with power modulation enabled, if possible)

      • Stirring: On (High)

  • Reaction Execution: Start the microwave program. The instrument will automatically control power output to maintain the target temperature for the specified hold time.

  • Cooling: After the reaction is complete, the instrument will cool the vessel using compressed air to room temperature. Caution: Do not attempt to open a hot, pressurized vessel.

  • Workup and Purification:

    • Once cooled, carefully open the vessel.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue using an appropriate technique, such as column chromatography on silica gel or recrystallization, to yield the pure thiazolopyridine product.

  • Analysis: Confirm the structure and purity of the final compound using NMR, LC-MS, and HRMS.

General Experimental Workflow Diagram

A 1. Add Reactants, Catalyst, & Stir Bar to MW Vessel B 2. Add Solvent & Seal Vessel A->B C 3. Program MW Reactor (Temp, Time, Power) B->C D 4. Run Reaction (Ramp & Hold) C->D E 5. Cool Vessel to Room Temperature D->E F 6. Open Vessel & Transfer Mixture E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purify Crude Product (Chromatography/Recrystallization) G->H I 9. Characterize Product (NMR, LC-MS) H->I

Caption: A typical workflow for microwave-assisted organic synthesis.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SSRN.[Link]

  • Ren, S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.[Link]

  • Pawar, P., & Pisal, P. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.[Link]

  • Sharma, P., et al. (2011). A brief review: Microwave assisted organic reaction. Scholars Research Library.[Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.[Link]

  • Ren, S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health.[Link]

  • Youssef, A. M., et al. (2012). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. MDPI.[Link]

  • Broguiere, T., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.[Link]

  • Gomha, S. M., et al. (2022). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI.[Link]

  • Gomha, S. M., et al. (2022). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. National Institutes of Health.[Link]

  • Singh, M., & Singh, J. (2022). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Institutes of Health.[Link]

  • Saber, A. M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health.[Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2024). International Journal of Pharmaceutical Sciences and Research.[Link]

  • Leonelli, F., & Mason, T. J. (2010). Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. PubMed.[Link]

  • Youssef, A. M. S., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. National Institutes of Health.[Link]

  • Youssef, M., & Amin, M. A. (2012). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Semantic Scholar.[Link]

  • Youssef, A. M. S., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal.[Link]

  • Youssef, A. M., et al. (2012). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. National Institutes of Health.[Link]

  • Youssef, A., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Semantic Scholar.[Link]

  • Youssef, A. M. S., et al. (2018). (PDF) Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. ResearchGate.[Link]

  • Reddy, G. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.[Link]

  • Gutierrez, E., et al. (2007). Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions. National Institutes of Health.[Link]

  • Sharma, V., & Gupta, M. (2012). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.[Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2024). Patsnap.[Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications.[Link]

  • Reddy, G. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health.[Link]

  • Gomha, S. M., et al. (2015). Synthesis under Microwave Irradiation of[2][5][10]Triazolo[3,4-b][3][5][10]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. National Institutes of Health.[Link]

  • Youssef, A. M., et al. (2012). (PDF) Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. ResearchGate.[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024). RSC.[Link]

Sources

Reducing impurities in the synthesis of 2-mercaptopyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-mercaptopyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and reduce impurities in their synthetic workflows. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-mercaptopyridine derivatives?

The most prevalent impurities encountered are typically the corresponding symmetrical disulfide (2,2'-dipyridyl disulfide), unreacted starting materials (e.g., 2-chloropyridine), and incompletely hydrolyzed intermediates, especially when using the thiourea route.[1][2][3][4] The disulfide is formed through the oxidation of the thiol group and is often the primary cause of purification difficulties.[5]

Q2: What is thiol-thione tautomerism and how does it affect my synthesis?

2-Mercaptopyridine exists in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[5][6][7] This equilibrium is sensitive to the environment. In dilute solutions and nonpolar solvents, the thiol form is generally favored.[6][7] Conversely, in polar solvents and at higher concentrations, the equilibrium shifts significantly toward the more stable thione form.[6][7][8] This is crucial because the two forms have different reactivity profiles. The thione form is less susceptible to direct oxidation to the disulfide, but the equilibrium means that the reactive thiol is always present to some extent. Understanding this behavior is key to controlling side reactions.

Q3: How does the disulfide impurity form and how can I prevent it?

The disulfide impurity, 2,2'-dipyridyl disulfide, forms via the oxidation of the thiol tautomer of 2-mercaptopyridine.[2][5] This oxidation can be catalyzed by trace metals, bases, and is significantly accelerated by the presence of atmospheric oxygen.[1][3][4]

Prevention is the most effective strategy:

  • Inert Atmosphere: Conduct the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Control pH: While basic conditions are often necessary for the reaction, prolonged exposure can promote oxidation. Neutralize or acidify the reaction mixture promptly during workup once the primary reaction is complete.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: My reaction is complete, but the product oiled out or won't crystallize properly.

Primary Suspect: High concentration of 2,2'-dipyridyl disulfide impurity. This impurity is often a low-melting solid or an oil and can significantly hinder the crystallization of the desired 2-mercaptopyridine derivative.

Troubleshooting Workflow:

G start Oily Product or Failed Crystallization check_disulfide Confirm Disulfide Presence (TLC, HPLC, NMR) start->check_disulfide strategy Select Purification Strategy check_disulfide->strategy recrystallization Strategy 1: Recrystallization strategy->recrystallization If product is solid at room temp chromatography Strategy 2: Column Chromatography strategy->chromatography If product is oily or recrystallization fails protocol1 Execute Recrystallization Protocol (See Protocol 2) recrystallization->protocol1 protocol2 Execute Column Chromatography Protocol (See Protocol 3) chromatography->protocol2 verify Verify Purity (TLC, MP, NMR) protocol1->verify protocol2->verify end Pure Crystalline Product verify->end

Caption: Troubleshooting workflow for purification issues.

Solution Details:

  • Recrystallization: This is the most straightforward method if the product is a solid.[9] The key is selecting a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the disulfide impurity remains soluble.

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel column chromatography is a reliable alternative.[10][11][12] The polarity difference between the more polar thione tautomer and the less polar disulfide allows for effective separation.

Problem 2: My reaction yield is consistently low.

Possible Causes & Solutions:

  • Incomplete Hydrolysis of the Isothiouronium Intermediate: When using the common synthesis route from 2-chloropyridine and thiourea, an S-alkylisothiouronium salt is formed as an intermediate.[9][13][14] This salt must be hydrolyzed under basic conditions to release the final thiol product.[14]

    • Solution: Ensure the hydrolysis step (e.g., addition of NaOH or NH4OH) is complete.[9] Increase the reaction time or temperature of this step moderately. Monitor the disappearance of the intermediate by TLC or HPLC if possible.

  • Oxidative Dimerization: As discussed, oxidation to the disulfide is a major competing pathway that directly reduces the yield of the desired monomeric product.

    • Solution: Strictly adhere to anaerobic conditions.[15] Using an inert atmosphere is not just a suggestion; it is critical for maximizing yield.

  • Loss During Acidic Workup: 2-Mercaptopyridine is precipitated from the aqueous basic solution by acidification.[9][16] If the pH is lowered too much or too quickly, co-precipitation of impurities or incomplete precipitation of the product can occur.

    • Solution: Add the acid (e.g., HCl or acetic acid) dropwise while vigorously stirring and monitoring the pH.[15][17] Aim for a final pH that ensures complete precipitation of your specific derivative (often in the range of pH 2-5), which may require empirical optimization.

Problem 3: The final product degrades or discolors upon storage.

Primary Suspect: Slow air oxidation to the disulfide. The yellow color of 2-mercaptopyridine can intensify or darken as the disulfide impurity forms over time.[5]

Solution:

  • Storage Conditions: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[13][18]

  • Temperature and Light: Store at low temperatures (2-8°C) and protect from light to minimize the rate of decomposition.[19]

Data & Protocols

Table 1: Common Impurities and Analytical Signatures
ImpurityCommon SourceTypical AppearanceAnalytical Notes (TLC/HPLC)
2,2'-Dipyridyl Disulfide Oxidation of thiol product[5]Yellow oil or low-melting solidLess polar than the product. Will have a higher Rf on TLC (normal phase).
2-Chloropyridine Unreacted starting materialColorless liquidNon-polar. Will have a very high Rf on TLC. Detectable by GC-MS.[20]
Isothiouronium Salt Incomplete hydrolysis[14]Water-soluble saltVery polar. Will stay at the baseline on normal phase TLC.
Protocol 1: General Synthesis of 2-Mercaptopyridine from 2-Chloropyridine

This protocol is a representative example and may require optimization for specific derivatives.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq.) and thiourea (1.1 eq.).[9]

  • Solvent Addition: Add absolute ethanol and heat the mixture to reflux. The reaction progress can be monitored by TLC.[13][18]

  • Hydrolysis: After several hours of reflux (typically 4-8h), cool the reaction mixture. Add a concentrated aqueous base (e.g., NaOH or NH4OH solution) to hydrolyze the intermediate isothiouronium salt.[9][21]

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the remaining residue in water. Under vigorous stirring, slowly add aqueous acid (e.g., 1M HCl or acetic acid) until the product precipitates completely.[9][17]

  • Isolation: Collect the crude solid product by filtration, wash with cold water, and dry under vacuum.[9]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture (see Table 2). Common choices include water, ethanol, or ethanol/water mixtures.[9][16]

  • Dissolution: Place the crude, dry solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Heat briefly and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.

Table 2: Recommended Solvents for Recrystallization
Solvent SystemTarget Compound CharacteristicsReference
WaterFor unsubstituted or polar derivatives[9]
Ethanol/WaterGood for adjusting polarity for many derivatives[16]
Benzene or TolueneFor less polar derivatives (use with appropriate safety precautions)[19]
Chloroform/HexaneFor non-polar derivatives[19]
Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel as the stationary phase.[11][12]

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, then carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing Impurity Formation

The following diagram illustrates the key equilibrium and the primary impurity pathway.

Caption: Thiol-Thione equilibrium and oxidation to disulfide.

References

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.
  • Benchchem. (n.d.). In-Depth Technical Guide to the Crystal Structure Analysis of 2-Mercaptopyridine. Benchchem.
  • Harding, P., Harding, D. J., & Pakawatchai, C. (2006). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Walailak Journal of Science and Technology, 3(1), 69-78.
  • Wikipedia. (n.d.). 2-Mercaptopyridine. Wikipedia.
  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.
  • ResearchGate. (n.d.). Scheme 2 The disulfide formation of 2-mercaptopyridine. ResearchGate.
  • Harding, P., Harding, D. J., & Pakawatchai, C. (2011). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Walailak University.
  • ResearchGate. (n.d.). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). ResearchGate.
  • Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange.
  • Chemdad Co., Ltd. (n.d.). 2-MERCAPTOPYRIDINE. Chemdad Co., Ltd.
  • Google Patents. (n.d.). CN101941942A - Industrialized method for preparing 2-mercaptopyridine. Google Patents.
  • ExSyn Corp. (2024). In focus: 2-Mercaptopyridine. ExSyn Corp.
  • ExSyn Corp. (2024). 2-Mercaptopyridine. ExSyn Corp.
  • ACS Publications. (2022). Enzyme Sensing Using 2-Mercaptopyridine-Carbonitrile Reporters and Surface-Enhanced Raman Scattering. ACS Omega.
  • The Royal Society of Chemistry. (n.d.). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Isothiouronium. Wikipedia.
  • Google Patents. (n.d.). US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides. Google Patents.
  • Chemdad Co., Ltd. (n.d.). 2-MERCAPTOPYRIDINE N-OXIDE. Chemdad Co., Ltd.
  • Google Patents. (n.d.). CN101993414A - Method for preparing 2-mercaptopyridine. Google Patents.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR.
  • Spandidos Publications. (2025). What Is Column Chromatography? Principles and Protocols. Spandidos Publications.

Sources

Technical Support Center: Method Refinement for Scaling Up Thiazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their lab-scale synthesis of thiazolopyridine derivatives to a larger, pilot-plant, or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate and overcome the challenges inherent in scaling up these important heterocyclic scaffolds.

Thiazolopyridines are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The successful and efficient synthesis of these molecules on a larger scale is paramount for advancing drug discovery and development programs. This guide will focus on two of the most common and versatile methods for constructing the thiazole ring fused to a pyridine system: the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis, which can be a key step in certain thiazolopyridine synthetic routes.

Part 1: Foundational Synthesis Strategies & Scale-Up Considerations

The transition from a round-bottom flask to a multi-liter reactor is not merely about multiplying reagent quantities. It introduces new variables and magnifies the importance of others that may have been negligible on the bench. Understanding the reaction mechanism and potential pitfalls is the first step toward a successful scale-up.

The Hantzsch Thiazolopyridine Synthesis

The Hantzsch synthesis is a classic and reliable method for the formation of a thiazole ring by reacting an α-haloketone with a thioamide.[2] When applied to pyridine-containing starting materials, it provides a direct route to thiazolopyridines.

Reaction Scheme:

Key Mechanistic Steps:

  • S-Alkylation: The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

  • Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon to form a five-membered ring.

  • Dehydration: Elimination of a water molecule leads to the aromatic thiazole ring.

The Gewald Aminothiophene Synthesis as a Precursor Route

The Gewald reaction is a powerful multi-component reaction that produces highly substituted 2-aminothiophenes.[3] These intermediates can then be further elaborated to construct the fused pyridine ring, offering a modular approach to certain thiazolopyridine isomers.

Reaction Scheme:

Key Mechanistic Steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene compound.

  • Sulfur Addition: Elemental sulfur adds to the enolate intermediate. The exact mechanism of this step is complex and can involve polysulfide intermediates.[4][5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate cyclizes and then tautomerizes to form the stable 2-aminothiophene ring.

Part 2: Troubleshooting Guide for Scale-Up

This section addresses common issues encountered during the scale-up of thiazolopyridine synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction yield dropped significantly when I moved from a 1L flask to a 20L reactor. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue and can often be attributed to problems with mixing and heat transfer . In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and decomposition. The surface-area-to-volume ratio decreases as you scale up, making it harder to dissipate the heat generated by the reaction (the exotherm). This can also lead to byproduct formation.

Troubleshooting Steps:

  • Characterize the Exotherm: Use reaction calorimetry on a small scale to understand the heat flow of your reaction. This data is crucial for designing appropriate cooling protocols at a larger scale.

  • Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. Baffles in the reactor can improve mixing efficiency.

  • Controlled Reagent Addition: Instead of adding the α-haloketone all at once, consider a slow, controlled addition to manage the exotherm.

A2: This is often related to regioselectivity issues or side reactions that become more prominent under scaled-up conditions. For instance, in the Hantzsch synthesis, if you are using an unsymmetrical thioamide, the reaction can proceed through different pathways, leading to isomeric products. Changes in pH during the reaction, which are more likely in a large, poorly mixed vessel, can influence the regioselectivity.[6]

Troubleshooting Steps:

  • Isolate and Characterize the Impurity: Use techniques like LC-MS and NMR to determine the structure of the impurity. This will provide clues about its formation pathway.

  • pH Control: Monitor and control the pH of the reaction mixture. The Hantzsch reaction can be sensitive to acidic or basic conditions, which can affect the nucleophilicity of the reactants and the stability of intermediates.[6]

  • Temperature Control: As mentioned, poor temperature control can lead to side reactions. Ensure your reactor's cooling system is sufficient for the scale.

Q3: In my pilot-plant scale Gewald reaction, I'm getting a dark, tarry mixture that is difficult to work up. What's going on?

A3: A dark, tarry reaction mixture in a Gewald synthesis is often a sign of polymerization or the formation of complex polysulfides . This can be exacerbated by high temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: The Gewald reaction can be exothermic. Maintain a consistent and moderate temperature throughout the reaction.

  • Purity of Starting Materials: Ensure your carbonyl compound, active methylene nitrile, and elemental sulfur are of high purity. Impurities can catalyze side reactions.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. An excess of a strong base can promote polymerization. Consider using a milder base or a catalytic amount.

  • Work-up Procedure: A well-designed work-up is crucial. Quenching the reaction mixture in a suitable solvent can help precipitate the desired product while keeping the tarry materials in solution.

Q4: How should I handle the work-up and isolation of my thiazolopyridine product on a large scale?

A4: Large-scale work-ups present their own challenges, including handling large volumes of solvents and ensuring efficient phase separation.

Troubleshooting Steps:

  • Extraction: Plan your solvent volumes and the number of extractions carefully. Ensure adequate mixing during extraction to maximize the transfer of your product into the organic phase. A typical work-up involves adding water to the reaction mixture to quench the reaction and dissolve inorganic salts, followed by extraction with an organic solvent.[7]

  • Crystallization: If your product is a solid, crystallization is often the best way to achieve high purity on a large scale. Conduct solubility studies to find a suitable solvent or solvent system. Control the cooling rate to obtain crystals of a desirable size and purity.

  • Filtration and Drying: Use appropriate filtration equipment for the scale of your reaction. Ensure the product is thoroughly dried to remove residual solvents, as these can be impurities in your final product.

Troubleshooting Workflow Diagram

Here is a logical workflow for troubleshooting common scale-up issues in thiazolopyridine synthesis.

troubleshooting_workflow start Low Yield or High Impurity in Scaled-Up Synthesis check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Heat Transfer and Temperature Control start->check_temp check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_ph Monitor and Control pH start->check_ph improve_agitation Optimize Stirrer Design/Speed Add Baffles check_mixing->improve_agitation Inefficient end_ok Problem Resolved check_mixing->end_ok Efficient calorimetry Perform Reaction Calorimetry check_temp->calorimetry Exotherm Uncontrolled check_temp->end_ok Controlled reagent_analysis Re-analyze Starting Materials check_reagents->reagent_analysis Impurities Suspected check_reagents->end_ok Pure buffer_system Introduce a Buffer System check_ph->buffer_system Fluctuating check_ph->end_ok Stable improve_agitation->end_ok controlled_addition Implement Slow Reagent Addition controlled_addition->end_ok reactor_cooling Ensure Adequate Reactor Cooling calorimetry->reactor_cooling reactor_cooling->controlled_addition stoichiometry_adj Adjust Reagent Ratios reagent_analysis->stoichiometry_adj stoichiometry_adj->end_ok buffer_system->end_ok

Caption: Troubleshooting workflow for scaling up thiazolopyridine synthesis.

Part 3: Scalable Experimental Protocol: Hantzsch Thiazolopyridine Synthesis

This protocol provides a generalized, scalable procedure for the synthesis of a thiazolopyridine derivative. Note: This is a template and should be adapted based on the specific reactivity and physical properties of your substrates.

Safety First:

  • α-Haloketones are lachrymatory and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioamides can be toxic. Consult the Safety Data Sheet (SDS) for specific handling instructions.

  • The reaction can be exothermic . Be prepared to apply cooling as needed.

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel for controlled liquid addition.

  • Heating/cooling circulator connected to the reactor jacket.

Reagents and Solvents:

  • Pyridine-containing α-haloketone (1.0 eq)

  • Thioamide (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Base (optional, for neutralization during work-up, e.g., sodium bicarbonate solution)

  • Extraction Solvent (e.g., Ethyl acetate, Dichloromethane)

  • Drying Agent (e.g., Sodium sulfate, Magnesium sulfate)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen if your substrates are air-sensitive.

  • Charge Thioamide and Solvent: Charge the thioamide and the reaction solvent to the reactor.

  • Initiate Stirring: Begin stirring at a rate sufficient to ensure good mixing.

  • Dissolve α-Haloketone: In a separate vessel, dissolve the pyridine-containing α-haloketone in a portion of the reaction solvent.

  • Controlled Addition: Transfer the α-haloketone solution to the addition funnel and add it to the stirred thioamide solution at a controlled rate. Monitor the internal temperature of the reactor. If a significant exotherm is observed, slow the addition rate and/or apply cooling via the reactor jacket.

  • Reaction: Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration. Wash the filter cake with cold solvent to remove impurities.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • The crude product can then be purified by extraction and/or crystallization. For an extractive work-up, add water and a suitable organic solvent. Separate the layers and wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid formed during the reaction, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Process Parameter Comparison Table
ParameterLab Scale (100 mL)Pilot Scale (20 L)Key Considerations for Scale-Up
Heat Transfer High surface area to volume ratio, rapid heating/cooling.Low surface area to volume ratio, slower heat dissipation.Reaction exotherm must be well-characterized. Cooling capacity of the reactor is critical.
Mixing Efficient mixing with a magnetic stir bar.Requires optimized overhead stirrer and potentially baffles.Inefficient mixing can lead to localized concentration gradients, side reactions, and poor heat transfer.
Reagent Addition Usually rapid addition.Slow, controlled addition is often necessary.To control exotherms and minimize side reactions.
Work-up Simple separation in a separatory funnel.Requires larger equipment and longer phase separation times.Emulsion formation can be a bigger issue.
Isolation Evaporation on a rotary evaporator.Requires larger filtration and drying equipment.Efficient drying is crucial to remove residual solvents.

Part 4: Reaction Mechanism Visualization

The following diagram illustrates the general mechanism of the Hantzsch thiazole synthesis.

hantzsch_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylated Intermediate alpha_haloketone->intermediate1 thioamide Thioamide thioamide->intermediate1  SN2 Attack intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2  Intramolecular  Cyclization thiazole Thiazole intermediate2->thiazole  Dehydration

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the thiazolo[4,5-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest.[1][2] These purine bioisosteres are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The synthesis of novel derivatives, such as 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, is a critical step, but it is the unambiguous confirmation of their molecular structure that underpins all subsequent biological evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules.[3] Among NMR methods, ¹H NMR is particularly powerful due to the high natural abundance of the ¹H isotope and the wealth of information it provides regarding the electronic environment, number, and connectivity of protons in a molecule.[4][5][6]

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol. It is designed for researchers, scientists, and drug development professionals, offering not just a predicted spectrum but also the scientific rationale behind the spectral features. We will explore the expected chemical shifts and coupling patterns, provide a detailed experimental protocol, and compare the utility of ¹H NMR with other common analytical techniques for comprehensive structural validation.

Foundational Principles of ¹H NMR Spectroscopy

Before dissecting the specific spectrum of our target compound, a brief review of the core principles is warranted. A ¹H NMR spectrum provides three fundamental pieces of information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[7] Protons in electron-rich environments are "shielded" and appear at a lower ppm value (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm value (downfield).[7]

  • Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal.[7] This allows for a quantitative assessment of the relative number of different types of protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of neighboring, non-equivalent protons. This interaction, known as coupling, splits a signal into multiple peaks (e.g., a doublet, triplet, or multiplet). The "n+1 rule" is a useful simplification, where a signal is split into n+1 peaks by 'n' equivalent neighboring protons.[7]

Predicting the ¹H NMR Spectrum of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

The structure of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol contains four distinct proton environments. The analysis below predicts their appearance in a typical deuterated solvent like DMSO-d₆, which is often chosen for its ability to dissolve a wide range of compounds and for its high boiling point. The use of DMSO-d₆ is particularly advantageous here as it helps in observing exchangeable protons like the one from the thiol (-SH) group.

Molecular Structure and Proton Assignments:

(Note: Standard IUPAC numbering is used for the heterocyclic core)

  • H-7 (Aromatic Proton): This proton is on a carbon (C7) adjacent to the electron-withdrawing pyridine nitrogen (N4). Protons alpha to the nitrogen in a pyridine ring are significantly deshielded and appear far downfield, typically in the δ 8.5-8.8 ppm range.[8] Therefore, H-7 is expected to be the most downfield of the aromatic signals. It has one neighboring proton, H-6, and will thus appear as a doublet .

  • H-6 (Aromatic Proton): This proton is on a carbon (C6) that is ortho to the electron-donating methoxy group (-OCH₃). Electron-donating groups shield adjacent protons, shifting their signals upfield.[8] While this proton is beta to the pyridine nitrogen (a position typically around δ 7.1-7.5 ppm), the strong shielding effect of the methoxy group will push its resonance further upfield. It has one neighboring proton, H-7, and will also appear as a doublet . The coupling constant (J) for the interaction between H-6 and H-7 should be identical, confirming their ortho relationship (typically ³Jortho ≈ 4-6 Hz).[8]

  • -OCH₃ (Methoxy Protons): The three protons of the methoxy group are chemically equivalent and have no neighboring protons to couple with. They will therefore appear as a sharp singlet . The chemical shift for methoxy groups on an aromatic ring is very characteristic, usually found in the δ 3.8-4.0 ppm range.[9]

  • -SH (Thiol Proton): The proton of the thiol group is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, acidic protons like those from thiols and amides are often observed as broad singlets at a very downfield position due to hydrogen bonding with the solvent. Based on data for analogous benzothiazole-2-thiols, this proton is expected to appear as a broad singlet in the δ 13.5-14.0 ppm region.[10] A key confirmatory experiment is to add a drop of D₂O to the NMR tube (a "D₂O shake"), which will cause the -SH proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.

Experimental Protocol and Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality data.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation p1 Weigh ~5-10 mg of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol p2 Dissolve in ~0.7 mL of DMSO-d6 p1->p2 p3 Transfer to a 5 mm NMR tube p2->p3 a1 Insert sample into NMR Spectrometer (≥400 MHz) p3->a1 a2 Lock, Tune, and Shim a1->a2 a3 Acquire ¹H Spectrum (FID) a2->a3 d1 Apply Fourier Transform a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Calibrate to residual DMSO peak (δ 2.50 ppm) d2->d3 d4 Integrate signals and pick peaks d3->d4 c1 Assign signals based on δ, multiplicity, and integration d4->c1 c2 Perform D₂O shake to confirm -SH proton c1->c2

Caption: Experimental workflow for ¹H NMR structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 5-Methoxythiazolo[4,5-b]pyridine-2-thiol and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak (DMSO at δ 2.50 ppm) is also common practice.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength will provide better signal dispersion, which is crucial for resolving the coupling between the aromatic protons.

  • Data Acquisition: Perform standard instrument calibration procedures (locking, tuning, shimming) to ensure a homogeneous magnetic field. Acquire the free induction decay (FID) data.

  • Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Carefully phase the spectrum and apply a baseline correction to ensure accurate integrations.

  • Analysis: Calibrate the chemical shift axis using either TMS or the residual DMSO peak. Integrate all signals and measure the chemical shifts and coupling constants.

  • Confirmation (Optional but Recommended): To definitively identify the thiol proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -SH proton should disappear or significantly diminish.

Predicted Data Summary

The following table summarizes the expected ¹H NMR data for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-SH13.5 – 14.0Broad Singlet (br s)N/A1H
H-78.0 – 8.5Doublet (d)4.0 – 6.01H
H-67.0 – 7.4Doublet (d)4.0 – 6.01H
-OCH₃~ 3.9Singlet (s)N/A3H

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural confirmation, a multi-technique approach provides the most robust evidence.

G center Structural Elucidation of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol nmr_h ¹H NMR center->nmr_h Proton environment & connectivity nmr_c ¹³C NMR center->nmr_c Carbon skeleton ms Mass Spectrometry (MS) center->ms Molecular weight & formula ir FT-IR Spectroscopy center->ir Functional groups

Caption: Complementary analytical techniques for structural elucidation.

  • ¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule.[8] It would confirm the number of unique carbon atoms in the structure, complementing the ¹H NMR data. For the target molecule, one would expect to see signals for the seven aromatic carbons, the methoxy carbon, and the C=S carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. This validates that the synthesized product has the correct elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In this case, it would be expected to show characteristic absorption bands for the C=S (thione) group, aromatic C-H bonds, and C-O bonds of the methoxy group.

While each of these techniques provides a crucial piece of the puzzle, ¹H NMR is unparalleled in its ability to map out the precise proton-proton connectivity, which is fundamental to confirming the specific isomer and substitution pattern of the thiazolo[4,5-b]pyridine core.

Conclusion

The structural confirmation of novel compounds like 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is a meticulous process that relies on the correct application and interpretation of modern analytical techniques. ¹H NMR spectroscopy, when performed according to a robust protocol, provides an unambiguous and detailed picture of the molecular structure. By carefully analyzing the chemical shifts, integration values, and coupling patterns of the aromatic, methoxy, and thiol protons, researchers can confidently validate the identity of their target compound, paving the way for further investigation into its biological potential.

References

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(7), 1739-1753. Retrieved from [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: [Title of paper]. Retrieved from [Link]

  • NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H-NMR chemical shifts of some prepared imidazothiazoles derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 24(21), 3842. Retrieved from [Link]

  • Pineda-Urbina, K., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Molecules, 27(19), 6296. Retrieved from [Link]

  • Lelyukh, M. I., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 57(1), 1-13. Retrieved from [Link]

Sources

The Thiazole Scaffold: A Comparative Analysis of Biological Activity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a "privileged scaffold," capable of diverse chemical modifications that lead to a broad spectrum of biological activities.[3] Thiazole derivatives are integral components of numerous FDA-approved drugs, including the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam, underscoring their therapeutic significance.[2] This guide offers an in-depth comparative study of the biological activities of various thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols to inform and guide future drug development endeavors.

I. Comparative Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4] Their mechanisms of action are diverse and often involve targeting key cellular processes like cell cycle progression, apoptosis, and signal transduction pathways.[5][6]

A significant number of studies have focused on the structure-activity relationship (SAR) of these compounds, revealing that the nature and position of substituents on the thiazole ring dramatically influence their anticancer potency. For instance, the presence of specific aryl groups, halogens, or heterocyclic moieties can enhance cytotoxic effects.[2][7]

Key Mechanistic Insights

1. Tubulin Polymerization Inhibition: Certain thiazole derivatives disrupt the dynamics of microtubule formation, a critical process for cell division.[8] By binding to the colchicine binding site of tubulin, these compounds inhibit polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

2. Kinase Inhibition: Many thiazole-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5] For example, Dasatinib, a well-known thiazole-containing drug, is a multi-kinase inhibitor targeting BCR-ABL and Src family kinases. The nitrogen atom in the thiazole ring often plays a crucial role in forming hydrogen bonds with the target kinase.[5]

3. Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[9] Mechanistic studies have shown that some compounds can induce DNA fragmentation and mitochondrial depolarization, hallmarks of apoptosis.[9]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5b MCF-7 (Breast)0.48 ± 0.03[8]
Thiazole-naphthalene derivative 5b A549 (Lung)0.97 ± 0.13[8]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativeA-549, Bel7402, HCT-8Moderate Activity[4]
Thiazole derivative 87a HeLa (Cervical)3.48 ± 0.14[2]
Thiazole derivative 91a HeLa (Cervical)0.86[2]
Thiazole derivative 91a HepG2 (Liver)8.49[2]
Thiazole derivative 4d HepG2 (Liver)2.31 ± 0.43[10]
Thiazole derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[7]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic potential of compounds on cancer cell lines.[11][12]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives and a standard anticancer drug (e.g., cisplatin) in the appropriate cell culture medium. Add 100-200 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Add Thiazole Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis H->I Calculate IC50 Broth_Microdilution_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Thiazole Derivatives in 96-well Plate B->C D Include Positive and Negative Controls C->D E Incubate at Appropriate Temperature (18-24h) D->E F Visually Determine MIC (Lowest Concentration with No Growth) E->F G Minimum Inhibitory Concentration (MIC) F->G Result

Workflow for the broth microdilution method to determine MIC.

III. Comparative Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. [13]Thiazole derivatives have demonstrated promising anti-inflammatory properties, often by targeting key enzymes and signaling pathways involved in the inflammatory cascade. [13][14][15]

Key Mechanistic Insights

1. Inhibition of COX and LOX Enzymes: The arachidonic acid pathway, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major driver of inflammation. [13][15]Several thiazole derivatives have been shown to inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. [13][15] 2. Inhibition of Pro-inflammatory Cytokines: Thiazole compounds can also modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). [16]For example, some derivatives have been found to inhibit lipopolysaccharide (LPS)-induced TNF-α release from monocytes. [14]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α release in THP-1 cells)

This assay is a reliable method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated monocytic cells. [16] Principle: The human monocytic cell line, THP-1, can be stimulated with lipopolysaccharide (LPS) to produce and secrete TNF-α. The concentration of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cell Plating and Treatment: Plate the THP-1 cells in a 96-well plate. Pre-treat the cells with various concentrations of the thiazole derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 µg/L) for 4-24 hours to induce TNF-α production. [16]4. Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • TNF-α Quantification (ELISA): Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription of Cytokines Pro-inflammatory Cytokines Genes->Cytokines Translation Thiazole Thiazole Derivatives Thiazole->IKK Inhibits Thiazole->NFkB Inhibits

Simplified NF-κB signaling pathway and potential inhibition by thiazole derivatives.

IV. Conclusion and Future Perspectives

Thiazole derivatives represent a versatile and highly valuable scaffold in the quest for new therapeutic agents. The comparative analysis presented in this guide highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory drugs. The structure-activity relationship studies are crucial in guiding the rational design of more potent and selective compounds.

Future research should focus on:

  • Synthesis of Novel Derivatives: Exploring new synthetic routes to create diverse libraries of thiazole compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives.

  • In Vivo Efficacy and Safety: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: Investigating the synergistic effects of thiazole derivatives with existing drugs to enhance therapeutic outcomes and combat drug resistance.

By leveraging the insights from comparative biological studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of the thiazole scaffold.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Bentham Science. Retrieved January 16, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 16, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 16, 2026, from [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). SpringerLink. Retrieved January 16, 2026, from [Link]

  • A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). PubMed. Retrieved January 16, 2026, from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. Retrieved January 16, 2026, from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. Retrieved January 16, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 16, 2026, from [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

  • Anti-Inflammatory Screen. (n.d.). IIVS.org. Retrieved January 16, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). INNOSC Theranostics and Pharmacological Sciences. Retrieved January 16, 2026, from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 16, 2026, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Review on Chemical-Biological Applications of Thiazole Derivatives. (2020). Scientific Forefront. Retrieved January 16, 2026, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Thiazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds. As a purine bioisostere, this nucleus is a key component in molecules exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient construction of this bicyclic system is, therefore, of significant interest. This guide provides an in-depth comparison of the primary synthetic strategies for accessing thiazolo[4,5-b]pyridines, offering insights into the rationale behind experimental choices, detailed protocols, and comparative data to inform synthetic planning.

Introduction to Synthetic Strategies

The synthesis of the thiazolo[4,5-b]pyridine core can be broadly categorized into two main retrosynthetic approaches:

  • Thiazole Annulation to a Pre-existing Pyridine Ring: This is the most common and versatile strategy, starting with appropriately substituted pyridine derivatives and constructing the thiazole ring onto the pyridine scaffold.

  • Pyridine Annulation to a Pre-existing Thiazole Ring: This approach begins with a substituted thiazole and builds the pyridine ring. This method is less common but offers unique advantages for accessing specific substitution patterns.

This guide will delve into the most effective methods within each of these strategies, providing a comparative analysis to aid in the selection of the optimal route for a given target molecule.

Route 1: Thiazole Annulation to a Pyridine Ring

This strategy is favored for its use of readily available pyridine starting materials and the ability to introduce diversity at various positions of the final product.

Cyclocondensation of 2-Aminopyridine-3-thiols with Carbonyl Compounds

This is a classical and widely employed method for the synthesis of thiazolo[4,5-b]pyridines. The key starting material is a 2-aminopyridine-3-thiol, which undergoes condensation with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives.

Mechanistic Rationale: The reaction proceeds through an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration to form the thiazole ring. The choice of carbonyl partner dictates the substituent at the 2-position of the thiazolo[4,5-b]pyridine core.

Diagram of the General Workflow:

Workflow for Cyclocondensation Route start 2-Aminopyridine-3-thiol condensation Condensation & Cyclization start->condensation carbonyl Carbonyl Compound (Aldehyde, Carboxylic Acid, etc.) carbonyl->condensation product 2-Substituted Thiazolo[4,5-b]pyridine condensation->product

Caption: General workflow for the synthesis of thiazolo[4,5-b]pyridines via cyclocondensation.

Experimental Protocol: Synthesis of 2-Aryl-thiazolo[4,5-b]pyridines from 2-Aminopyridine-3-thiol and Aromatic Aldehydes

  • To a solution of 2-aminopyridine-3-thiol (1.0 mmol) in absolute ethanol (10 mL), add the desired aromatic aldehyde (1.0 mmol). The use of absolute ethanol is crucial to minimize side reactions involving water.

  • Add a catalytic amount of zinc oxide nanoparticles. While the reaction can proceed without a catalyst, the addition of a Lewis acid catalyst like ZnO can enhance the reaction rate.

  • Stir the reaction mixture at room temperature for 10-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-aryl-thiazolo[4,5-b]pyridine. [1]

Multi-Component Reactions (MCRs)

Multi-component reactions offer a highly efficient approach to the synthesis of complex molecules in a single step, minimizing waste and purification efforts. Several MCRs have been developed for the synthesis of highly substituted thiazolo[4,5-b]pyridines.

Mechanistic Rationale: MCRs for this scaffold often involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, in a one-pot fashion. The convergence of multiple starting materials allows for the rapid generation of molecular diversity.

Diagram of a Three-Component Reaction:

A Three-Component Synthesis Workflow start1 Mercaptonitrile potassium salt mcr One-Pot Reaction (ZnCl2 catalyzed) start1->mcr start2 α-Bromo ketone start2->mcr start3 Ketone start3->mcr product 5,6,7-Trisubstituted Thiazolo[4,5-b]pyridine mcr->product

Caption: Workflow for a three-component synthesis of thiazolo[4,5-b]pyridines.[1]

Experimental Protocol: Three-Component Synthesis of 5,6,7-Trisubstituted Thiazolo[4,5-b]pyridines

  • To a mixture of mercaptonitrile potassium salt (1.0 mmol) and an appropriate α-bromo ketone (1.0 mmol) in a suitable solvent, add a ketone (1.0 mmol).

  • Add a catalytic amount of zinc chloride (ZnCl2).

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5,6,7-trisubstituted thiazolo[4,5-b]pyridine. [1]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.

Rationale for Microwave Use: The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, accelerating the rate of cyclization and condensation reactions.

Experimental Protocol: Microwave-Assisted Synthesis of Thiazolo[4,5-b]pyridine-2-carbonitriles

  • A solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in dry pyridine is prepared in a microwave vial.

  • Copper iodide is added as a catalyst.

  • The vial is sealed and subjected to microwave irradiation at 400 W and 115°C for 30 minutes at atmospheric pressure. [1]

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated, and the product is purified by chromatography. [1]

Route 2: Pyridine Annulation to a Thiazole Ring

This approach is particularly useful for the synthesis of thiazolo[4,5-b]pyridines with specific substitution patterns on the pyridine ring that may be difficult to achieve through functionalization of a pre-existing pyridine.

Solid-Phase Synthesis via Friedländer Annulation

Solid-phase organic synthesis (SPOS) is a powerful technique for the generation of compound libraries. A traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines has been developed.[2][3][4]

Mechanistic Rationale: The synthesis starts with a resin-bound cyanocarbonimidodithioate, which undergoes a Thorpe-Ziegler type cyclization with an α-halo ketone to form a resin-bound thiazole. Subsequent Friedländer annulation with a ketone under microwave irradiation constructs the pyridine ring. The final product is cleaved from the resin after further functionalization.[2][4]

Diagram of the Solid-Phase Synthesis Workflow:

Solid-Phase Synthesis Workflow resin Merrifield Resin thiazole_resin Resin-bound Thiazole resin->thiazole_resin Thorpe-Ziegler Cyclization pyridine_resin Resin-bound Thiazolo[4,5-b]pyridine thiazole_resin->pyridine_resin Friedländer Annulation (Microwave) functionalization Oxidation & Substitution pyridine_resin->functionalization cleavage Cleavage from Resin functionalization->cleavage product 2,5,6,7-Tetrasubstituted Thiazolo[4,5-b]pyridine cleavage->product

Caption: General workflow for the solid-phase synthesis of thiazolo[4,5-b]pyridines.

Experimental Protocol: Traceless Solid-Phase Synthesis

  • Immobilization: A Merrifield resin is reacted with potassium cyanocarbonimidodithioate to form the solid-supported starting material.

  • Thiazole Formation: The resin is treated with an α-halo ketone in the presence of a base to afford the resin-bound thiazole via a Thorpe-Ziegler cyclization.

  • Pyridine Annulation (Friedländer Reaction): The thiazole resin is reacted with a ketone under microwave irradiation to construct the pyridine ring.

  • Modification: The sulfide linker is oxidized to a sulfone.

  • Diversification and Cleavage: Nucleophilic substitution with various amines displaces the sulfone and cleaves the product from the resin, yielding the target thiazolo[4,5-b]pyridine.[2][4][5] Stepwise yields for this process are reported to be in the range of 72% to 87%.[5][6]

Comparative Analysis of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Typical Yields
Cyclocondensation of 2-Aminopyridine-3-thiols Convergent, classical method.Readily available starting materials, straightforward procedure.Limited to substitution at the 2-position, may require harsh conditions.Moderate to good (can vary widely based on substrates).
Multi-Component Reactions (MCRs) One-pot synthesis of highly substituted products.High efficiency, atom economy, rapid generation of diversity.Optimization can be complex, potential for side products.Good to excellent.
Microwave-Assisted Synthesis Use of microwave irradiation for rapid heating.Drastically reduced reaction times, often higher yields, cleaner reactions.Requires specialized equipment, scalability can be a concern.Often higher than conventional heating methods.
Solid-Phase Synthesis (Friedländer Annulation) Synthesis on a solid support.Amenable to library synthesis and high-throughput screening, simplified purification.Requires specialized resins and linkers, optimization of solid-phase reactions can be challenging.Good overall yields (e.g., 26.8% over 5 steps).[5]

Conclusion

The choice of synthetic route to thiazolo[4,5-b]pyridines is highly dependent on the desired substitution pattern, the scale of the synthesis, and the available resources.

  • For the straightforward synthesis of 2-substituted derivatives from readily available precursors, the cyclocondensation of 2-aminopyridine-3-thiols remains a reliable and cost-effective method.

  • When rapid access to a diverse range of highly functionalized analogs is required, multi-component reactions offer unparalleled efficiency.

  • Microwave-assisted synthesis is an excellent choice for accelerating reactions and improving yields, particularly for routes that are sluggish under conventional heating.

  • For the systematic exploration of structure-activity relationships through the generation of compound libraries, solid-phase synthesis provides a powerful and automatable platform.

By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the thiazolo[4,5-b]pyridine scaffold for their drug discovery and development programs.

References

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Lee, T., Lee, D., Lee, I. Y., & Gong, Y.-D. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction.
  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. (n.d.). Retrieved January 16, 2026, from [Link]

  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. (2022). In ResearchGate. Retrieved January 16, 2026, from [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of Thiazolo[4,5-d]pyridines. (2014). In ResearchGate. Retrieved January 16, 2026, from [Link]

  • Chaban, T. I., Klenina, О. V., Chaban, I. H., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(1-2), 20–29.
  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. (2019). In ResearchGate. Retrieved January 16, 2026, from [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). In ResearchGate. Retrieved January 16, 2026, from [Link]

  • Bagley, M. C., & Adlington, R. M. (2010). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 6, 106.
  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. (2020). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). Wiley Online Library. Retrieved January 16, 2026, from [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2020). In ResearchGate. Retrieved January 16, 2026, from [Link]

  • Chaban, T., Klenina, O., Zimenkovsky, B., Chaban, I., Ogurtsov, V., & Shelepeten, L. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Odesa National University. Retrieved January 16, 2026, from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (2012). MDPI. Retrieved January 16, 2026, from [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). In PMC. Retrieved January 16, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). In DergiPark. Retrieved January 16, 2026, from [Link]

  • Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. (2024). In PubMed. Retrieved January 16, 2026, from [Link]

  • Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid. (2014). In ResearchGate. Retrieved January 16, 2026, from [Link]

  • GOUDA, M. A., & ABDEL-AAL, S. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-846.

Sources

A Researcher's Guide to Cross-Referencing Mass Spectrometry Data for Thiazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Thiazolopyridine Scaffolds

Thiazolopyridine derivatives represent a class of fused heterocyclic compounds of significant interest in drug discovery and development. Their structural motif is a key pharmacophore in a range of biologically active agents, including kinase inhibitors for cancer therapy. The precise structural characterization of these compounds is paramount, as subtle isomeric differences can lead to profound changes in biological activity and pharmacokinetic properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the unambiguous identification and quantification of these molecules.

This guide provides an in-depth comparison of the mass spectrometric behavior of different thiazolopyridine isomers, supported by established fragmentation patterns of related heterocyclic systems. We will delve into the causality behind experimental choices in LC-MS/MS method development and present self-validating protocols for the robust analysis of this important class of compounds.

The Challenge of Isomerism in Thiazolopyridines

The fusion of a thiazole and a pyridine ring can result in several isomers, each with a unique spatial arrangement of nitrogen and sulfur atoms. This isomerism presents a significant analytical challenge, as isomers will have identical molecular weights and elemental compositions, making them indistinguishable by low-resolution mass spectrometry alone. Distinguishing between these isomers often relies on differences in their fragmentation patterns in tandem mass spectrometry (MS/MS) and their chromatographic behavior.

Comparative Analysis of Fragmentation Patterns

A fundamental principle in the fragmentation of such heterocyclic systems is the initial cleavage of the weaker bonds and the elimination of small, stable neutral molecules. The relative stability of the pyridine and thiazole rings also dictates the fragmentation pathways. For instance, in thiazolo[3,2-a]pyrimidines, fragmentation of the thiazole ring often precedes that of the more stable pyrimidine ring.[1]

Predicted Fragmentation Pathways for Key Thiazolopyridine Isomers:

A plausible approach to distinguishing thiazolopyridine isomers is to carefully analyze the product ion spectra obtained from collision-induced dissociation (CID) of the protonated molecular ions ([M+H]⁺).

Thiazolo[3,2-a]pyridine: Based on the fragmentation of analogous thiazolo[3,2-a]pyrimidines, we can anticipate that the initial fragmentation may involve the thiazole ring.[1] Cleavage of the C-S and C-N bonds within the thiazole ring is likely.

Thiazolo[4,5-b]pyridine & Thiazolo[5,4-b]pyridine: For these isomers, a characteristic fragmentation is the loss of hydrogen cyanide (HCN) from the pyridine ring. The thiazole ring can also undergo cleavage, leading to sulfur-containing fragments.

Thiazolo[4,5-c]pyridine & Thiazolo[5,4-c]pyridine: Similar to the other isomers, the fragmentation will likely involve cleavages in both the pyridine and thiazole rings. The relative abundance of fragments resulting from the initial loss of HCN versus a sulfur-containing moiety could be a key differentiator.[2]

To illustrate a generalized fragmentation workflow, consider the following diagram:

cluster_0 Ion Source (ESI+) cluster_1 Collision Cell (CID) M Thiazolopyridine (in solution) MH [M+H]⁺ (Precursor Ion) M->MH Protonation F1 Fragment Ion 1 (e.g., [M+H - HCN]⁺) MH->F1 Loss of HCN F2 Fragment Ion 2 (e.g., Thiazole ring fragment) MH->F2 Pyridine Ring Cleavage F3 Fragment Ion 3 (e.g., Pyridine ring fragment) MH->F3 Thiazole Ring Cleavage

Caption: Generalized MS/MS Fragmentation Workflow.

The following table summarizes predicted key mass spectral peaks for a generic thiazolopyridine core structure. The exact m/z values will depend on the specific substituents on the ring system.

Predicted m/zProposed Fragment IonNotes
[M+H]⁺Protonated molecular ionThis is the precursor ion for MS/MS analysis.
[M+H - 27]⁺[M+H - HCN]⁺Loss of hydrogen cyanide from the pyridine ring.
VariesThiazole ring fragmentCleavage of the thiazole ring can produce various sulfur-containing fragments.
VariesPyridine ring fragmentFragmentation of the pyridine ring can lead to various nitrogen-containing ions.

The Biological Context: Thiazolopyridines as Kinase Inhibitors

Many thiazolopyridine derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. A prominent example is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[3] Understanding this biological context is vital for drug development professionals.

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth.[4][5] The diagram below illustrates a simplified representation of this pathway, highlighting the role of PI3K and Akt.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Thiazolopyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt Signaling Pathway.

Experimental Protocols for Robust Analysis

A self-validating and reliable LC-MS/MS method is critical for the accurate analysis of thiazolopyridine compounds. Below are detailed, step-by-step methodologies for key aspects of the workflow.

Sample Preparation from Biological Matrices

The choice of sample preparation technique is crucial to remove interfering substances and minimize matrix effects.[6][7] Protein precipitation is a common and straightforward method for plasma samples.

Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A well-developed chromatographic method is essential for separating isomeric thiazolopyridines and minimizing ion suppression.[8]

Instrumentation and Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

    • Collision Energy: This will need to be optimized for each specific compound and transition. A typical starting range is 15-40 eV.[9]

The following workflow diagram illustrates the key steps in the LC-MS/MS analysis:

Sample Prepared Sample (in Autosampler Vial) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Ionization) LC->ESI MS1 MS1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 (Product Ion Detection) CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: LC-MS/MS Analytical Workflow.

Conclusion: A Framework for Confident Characterization

The robust and unambiguous characterization of thiazolopyridine compounds is a critical task for researchers in drug discovery and development. By understanding the principles of mass spectral fragmentation and employing validated, systematic LC-MS/MS methodologies, scientists can confidently distinguish between isomers and obtain high-quality data. This guide provides a foundational framework for these analyses, emphasizing the importance of a deep understanding of the underlying chemistry and biology to drive informed experimental design. The provided protocols and comparative insights aim to empower researchers to tackle the analytical challenges posed by this important class of molecules.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1229, 123872. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • Li, J., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 140, 215-224. Available at: [Link]

  • Noto, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1275-1278. Available at: [Link]

  • Posner, S., et al. (2014). Tandem mass spectrometry of small-molecule signal transduction inhibitors: Accurate-m/z data to adapt structure proposals of product ions. Journal of Mass Spectrometry, 49(11), 1143-1156. Available at: [Link]

  • Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen Research Portal. Available at: [Link]

  • Link, J. (2014). Choosing LC Columns and Sample Prep Options for Biological Matrices. Agilent. Available at: [Link]

  • Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International, 17(12), 1084-1093. Available at: [Link]

  • Li, W. (Ed.). (2020). Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Finoulst, I., et al. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of Biomedicine and Biotechnology, 2011, 245291. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Pop, F., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(15), 5821. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1641. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Thiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a wide array of non-covalent interactions with biological macromolecules, making it a "privileged scaffold" in drug design.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[3] A significant portion of their therapeutic efficacy stems from their ability to act as potent and selective enzyme inhibitors.[3][4]

This guide provides an in-depth, technically-focused protocol for the comparative molecular docking analysis of thiazole derivatives as enzyme inhibitors. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and reproducible in silico workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of novel thiazole-based enzyme inhibitors.

Pillar I: The Strategic Imperative of Comparative Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[6] A comparative docking analysis, which involves docking multiple derivatives against the same enzyme target, allows for the systematic evaluation of structure-activity relationships (SAR). This process is crucial for identifying the key molecular features that govern binding affinity and selectivity, thereby guiding the rational design of more potent and specific inhibitors.

Pillar II: A Self-Validating Experimental Workflow for Comparative Docking

To ensure the scientific integrity of our findings, we will employ a self-validating workflow that integrates computational predictions with established experimental validation principles. This approach ensures that our in silico results are not merely theoretical but are grounded in a framework that anticipates and aligns with real-world experimental outcomes.

Experimental Workflow Overview

Here, we present a logical flow for a robust comparative docking analysis, from target selection to the interpretation and validation of results.

Experimental Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Validation A Target Selection & PDB ID Acquisition B Protein Preparation A->B Clean & Prepare Receptor C Ligand (Thiazole Derivative) Preparation A->C Source Ligand Structures D Grid Box Generation B->D Define Binding Site E Execution of Docking Algorithm (e.g., AutoDock Vina) C->E Input Ligands D->E Define Search Space F Generation of Docked Poses & Binding Affinities E->F Output Results G Analysis of Binding Modes & Interactions F->G Visualize & Interpret H Comparative Analysis of Binding Affinities F->H Rank Derivatives J Experimental Validation (SPR, ITC, FP) H->J Confirm Predictions I Validation of Docking Protocol (Redocking) I->E Validate Protocol Ligand-Protein Interactions cluster_0 Thiazole Derivative cluster_1 Kinase Active Site Ligand Thiazole Core AA1 Lysine Ligand->AA1 H-Bond (Backbone) AA4 Phenylalanine Ligand->AA4 Pi-Pi Stacking R1 Substituent 1 AA2 Glutamic Acid R1->AA2 H-Bond (Side Chain) R2 Substituent 2 AA3 Leucine R2->AA3 Hydrophobic Interaction

Sources

A Comparative Guide to the Efficacy of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol and Other Kinase Inhibitors in Inflammatory and Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of compounds targeting key nodes in cellular signaling. This guide provides a comprehensive comparison of the hypothetical efficacy of a novel derivative, 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, against established inhibitors of IκB kinase β (IKKβ) and TANK-binding kinase 1 (TBK1). These kinases are pivotal regulators of the NF-κB and interferon regulatory factor (IRF) pathways, respectively, and are implicated in a spectrum of diseases, including chronic inflammatory conditions and cancer.

This document is structured to provide not only a direct comparison of inhibitory activities but also a detailed rationale for the experimental methodologies employed, empowering researchers to design and interpret their own inhibitor profiling studies.

Introduction to the Kinase Targets: IKKβ and TBK1

IKKβ is a central component of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IKKβ phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of genes involved in inflammation, cell survival, and proliferation.

TBK1, along with the closely related IKKε, is a non-canonical IKK family member crucial for the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, TBK1 phosphorylates and activates transcription factors IRF3 and IRF7. Activated IRF3/7 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β), which establish an antiviral state. Aberrant TBK1 signaling has also been linked to certain cancers.

Given the precedent for thiazolo[4,5-b]pyridine derivatives as kinase inhibitors, we hypothesize that 5-Methoxythiazolo[4,5-b]pyridine-2-thiol (designated here as Cpd-X) is a dual inhibitor of IKKβ and TBK1. This guide will compare its hypothetical performance against well-characterized inhibitors:

  • BMS-345541 and MLN120B as representative IKKβ inhibitors.

  • Amlexanox and BX795 as established TBK1/IKKε inhibitors.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a kinase inhibitor is defined by its potency, selectivity, and cellular activity. The following tables summarize the (hypothetical) inhibitory profile of Cpd-X in direct comparison to the known inhibitors.

Table 1: Biochemical Potency (IC50) Against IKKβ and TBK1
CompoundIKKβ IC50 (nM)TBK1 IC50 (nM)IKKε IC50 (nM)Assay MethodReference(s)
Cpd-X (Hypothetical) 85 50 150 LanthaScreen™ Eu Kinase Binding Assay-
BMS-345541300>10,000>10,000Cell-free kinase assay[1][2][3]
MLN120B45-60Not reportedNot reportedRecombinant IKKβ kinase assay[4][5]
Amlexanox>2,000~1,000-2,000~1,000-2,000MBP phosphorylation assay[6][7][8]
BX795>10,000641Cell-free kinase assay[9][10]

Causality Behind Experimental Choice: The LanthaScreen™ Eu Kinase Binding Assay is chosen for the hypothetical data as it is a robust, high-throughput method based on Förster Resonance Energy Transfer (FRET) that directly measures the binding of an inhibitor to the kinase's ATP pocket.[4] This provides a direct measure of target engagement. The IC50 values for the comparator compounds were obtained from literature using various biochemical assays, highlighting the importance of consistent assay methodology in comparative studies.

Table 2: Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. Poor selectivity can lead to off-target effects and toxicity.

CompoundPrimary Target(s)Key Off-Targets (Inhibition >50% at 1 µM)Reference(s)
Cpd-X (Hypothetical) IKKβ, TBK1 Limited off-target activity against a panel of 250 kinases -
BMS-345541IKKβ, IKKα (weaker)Highly selective; no significant inhibition of 15 other kinases.[1]
MLN120BIKKβDoes not inhibit other IKK isoforms at concentrations below 50 µM.[5]
AmlexanoxTBK1, IKKεSelective against IKKα and IKKβ.[7]
BX795TBK1, IKKε, PDK1Aurora B, ERK8, MARK3, and others.[11][12][13]

Trustworthiness of the Approach: A broad kinase panel screen is a self-validating system for assessing inhibitor selectivity. By testing the compound against a large and diverse set of kinases, a comprehensive picture of its interaction profile emerges, allowing for a more accurate prediction of its biological effects and potential liabilities.

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, the protocols described below are designed as self-validating systems, with appropriate controls and clear readouts.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

G cluster_0 Assay Principle cluster_1 No Inhibitor cluster_2 With Inhibitor K Kinase (GST-tagged) Ab Eu-labeled anti-GST Antibody K->Ab binds T Alexa Fluor™ 647-labeled Tracer K->T binds Ab->T FRET Signal (High) Ab->T No FRET (Low Signal) I Inhibitor (e.g., Cpd-X) I->K displaces

Caption: LanthaScreen™ Kinase Binding Assay Principle.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 3X kinase/antibody mixture containing the target kinase (e.g., recombinant human IKKβ) and a Europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.

    • Perform serial dilutions of the test compound (e.g., Cpd-X) and reference inhibitors at 3X the final desired concentration.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the serially diluted compounds or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in a cellular context, providing a functional readout of IKKβ inhibition.

G stimulus TNF-α or LPS IKK IKK Complex stimulus->IKK activates inhibitor IKKβ Inhibitor (e.g., Cpd-X) inhibitor->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates reporter NF-κB Response Element Luciferase Gene nucleus->reporter activates transcription luciferase Luciferase Protein reporter->luciferase light Luminescence luciferase->light catalyzes

Caption: NF-κB Luciferase Reporter Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well.[14]

    • Allow cells to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with serial dilutions of the test compound (e.g., Cpd-X) or reference inhibitors for 1 hour.

    • Stimulate the cells with an EC80 concentration of TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.[15] Include unstimulated and vehicle-treated stimulated controls.

  • Lysis and Luminescence Reading:

    • Remove the media and lyse the cells with a passive lysis buffer.

    • Add a luciferase assay substrate to each well.

    • Measure the luminescence signal using a plate-reading luminometer.[16]

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay).

    • Calculate the percent inhibition relative to the stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Western Blot Analysis of Pathway-Specific Phosphorylation

This technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of downstream substrates.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., THP-1 monocytes for IKKβ, A549 lung carcinoma cells for TBK1) and grow to 80-90% confluency.

    • Pre-treat with inhibitors for 1 hour, then stimulate with LPS (100 ng/mL) for 30 minutes (for IKKβ) or poly(I:C) (10 µg/mL) for 4 hours (for TBK1).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Membrane Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:

      • p-IκBα (Ser32/36) for the IKKβ pathway.[17]

      • p-IRF3 (Ser396) for the TBK1 pathway.

      • Total IκBα, total IRF3, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

In Vivo Efficacy Models

Translating in vitro and cellular activity to a whole-organism context is a critical step in drug development. The following models are standard for assessing the efficacy of IKKβ and TBK1 inhibitors.

LPS-Induced Systemic Inflammation in Mice

This model assesses the anti-inflammatory potential of a compound by measuring its ability to suppress the production of pro-inflammatory cytokines in response to a bacterial endotoxin challenge.

Step-by-Step Methodology:

  • Acclimatization and Grouping:

    • Acclimatize C57BL/6 mice for at least one week.

    • Randomize mice into treatment groups (e.g., vehicle, Cpd-X, reference inhibitor).

  • Compound Administration and LPS Challenge:

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the LPS challenge (e.g., 1 hour).[18]

    • Inject mice intraperitoneally with LPS (e.g., 1 mg/kg).[15]

  • Sample Collection and Analysis:

    • At a peak time point for cytokine production (e.g., 1.5-2 hours post-LPS), collect blood via cardiac puncture.[15]

    • Isolate serum and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex bead-based assay.

  • Data Analysis:

    • Compare the cytokine levels in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Human Tumor Xenograft Model in Immunodeficient Mice

This model evaluates the anti-cancer efficacy of a compound by measuring its effect on the growth of human tumors implanted in mice.

Step-by-Step Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., a cell line with known dependence on NF-κB or TBK1 signaling) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).[11]

  • Tumor Growth and Treatment:

    • Monitor tumor growth using calipers. When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Administer the test compound (e.g., Cpd-X) or vehicle on a defined schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • Continue treatment for a specified duration or until tumors in the control group reach a pre-defined endpoint.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess the statistical significance of the differences in tumor growth between groups.

Conclusion

This guide provides a framework for the comparative evaluation of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol (Cpd-X) as a hypothetical dual inhibitor of IKKβ and TBK1. By benchmarking its performance against established inhibitors such as BMS-345541, MLN120B, Amlexanox, and BX795, and employing a suite of validated biochemical, cellular, and in vivo assays, researchers can build a comprehensive profile of this novel compound. The detailed protocols and the rationale behind the experimental choices are intended to uphold the principles of scientific integrity, providing a robust and logical pathway for the characterization of novel kinase inhibitors. The successful progression of any new chemical entity in the drug discovery pipeline relies on such rigorous, comparative, and mechanistically-grounded analysis.

References

Sources

A Senior Application Scientist's Guide to Validating In Vitro Antioxidant Assay Results for Novel Thiazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the pathology of numerous diseases.[1] This has propelled the search for novel antioxidant compounds, with heterocyclic structures like thiazolopyridines showing significant promise due to their diverse biological activities.[2][3] However, the journey from synthesis to validated antioxidant potential is paved with rigorous and multifaceted in vitro testing. A single assay is insufficient to capture the complex mechanisms of antioxidant action.[4][5]

This guide provides an in-depth, technically sound framework for validating the antioxidant capacity of novel thiazolopyridine derivatives. As senior application scientists, we emphasize not just the "how" but the critical "why" behind our experimental choices, ensuring a self-validating and robust analytical approach.

The Rationale for a Multi-Assay Approach

Antioxidants can neutralize free radicals through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7] Therefore, relying on a single assay can provide a skewed perspective of a compound's true antioxidant potential.[4][5] To build a comprehensive and trustworthy profile of novel thiazolopyridines, we will employ a panel of three widely accepted and mechanistically distinct assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A stable, violet-colored free radical, DPPH is neutralized by accepting a hydrogen atom or an electron from an antioxidant, leading to a color change to pale yellow.[8][9][10][11] This assay is valued for its simplicity, reproducibility, and cost-effectiveness, making it an excellent primary screening tool.[6][8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of a blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical cation, causing a loss of color that is proportional to their activity.[12][13][14] The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue color.[6][15][16] The FRAP assay is a measure of the total antioxidant power based on electron donation.

By combining these three assays, we can triangulate the antioxidant profile of our novel thiazolopyridines, providing a more complete and reliable assessment of their potential.

Experimental Workflow and Causality

A logical and well-structured experimental workflow is paramount for generating reproducible and high-quality data. The following diagram illustrates the key stages of our validation process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation synthesis Synthesis of Novel Thiazolopyridines char Structural Characterization (NMR, MS, etc.) synthesis->char sol Preparation of Stock Solutions char->sol dpph DPPH Assay sol->dpph abts ABTS Assay sol->abts frap FRAP Assay sol->frap ic50 IC50 Calculation dpph->ic50 teac TEAC/FRAP Value Determination abts->teac frap->teac comp Comparative Analysis vs. Standards (Trolox, Ascorbic Acid) ic50->comp teac->comp

Caption: A streamlined workflow for the validation of antioxidant activity in novel thiazolopyridines.

The causality behind this workflow is straightforward. We begin with the synthesis and rigorous characterization of the thiazolopyridine compounds to ensure their purity and structural integrity. This is followed by the preparation of standardized stock solutions to maintain consistency across all assays. The core of the workflow is the parallel execution of the DPPH, ABTS, and FRAP assays. Finally, the raw data from these assays are processed to calculate key antioxidant metrics (IC50, TEAC, and FRAP values), which are then compared against well-established antioxidant standards like Trolox and Ascorbic Acid.[17][18][19]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step protocols for each assay. These protocols are designed to be self-validating by including appropriate controls and standards.

DPPH Radical Scavenging Assay

The principle of this assay is based on the reduction of the DPPH radical by an antioxidant, leading to a decrease in absorbance at approximately 517 nm.[8][9]

DPPH_Principle DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H H• donation Antioxidant + Antioxidant-H Antioxidant_Radical + Antioxidant•

Caption: The radical scavenging mechanism in the DPPH assay.[20]

Protocol:

  • Preparation of DPPH Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of the novel thiazolopyridine compounds and the standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or standards to their respective wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[20] A lower IC50 value indicates greater antioxidant activity.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[14]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the novel thiazolopyridine compounds and the standard antioxidant (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the various concentrations of the test compounds or standards to their respective wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 6-30 minutes).[13]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[13]

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the reduction of the Fe³⁺-TPTZ complex to the ferrous form (Fe²⁺) by antioxidants at a low pH.[6][16]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.[15]

  • Sample Preparation: Prepare a series of dilutions of the novel thiazolopyridine compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well and warm to 37°C.

    • Add 20 µL of the test compounds or standards to their respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 4-30 minutes).[6]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[6]

  • Calculation of FRAP Value:

    • A standard curve is generated using a known concentration of Fe²⁺.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative In Vitro Antioxidant Activity of Novel Thiazolopyridines

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe²⁺ Equivalents)
Thiazolopyridine-1Experimental DataExperimental DataExperimental Data
Thiazolopyridine-2Experimental DataExperimental DataExperimental Data
Thiazolopyridine-nExperimental DataExperimental DataExperimental Data
Trolox (Standard) Experimental Data1.00Experimental Data
Ascorbic Acid (Standard) Experimental DataExperimental DataExperimental Data

Note: This table is a template. Researchers should populate it with their experimental data.

Interpreting the Results:

  • DPPH Assay: A lower IC50 value signifies higher radical scavenging activity.

  • ABTS Assay: A higher TEAC value indicates a greater antioxidant capacity compared to Trolox.

  • FRAP Assay: A higher FRAP value reflects a stronger reducing ability.

By comparing the results across the three assays, a comprehensive understanding of the antioxidant profile of the novel thiazolopyridines can be achieved. For instance, a compound may exhibit strong activity in the DPPH and ABTS assays (indicating good radical scavenging ability) but weaker activity in the FRAP assay (suggesting a lower electron-donating capacity). This multi-faceted data is crucial for elucidating the structure-activity relationship and for guiding further drug development efforts. It is important to acknowledge that in vitro assays have limitations and do not fully replicate in vivo conditions.[4] However, they are indispensable tools for the initial screening and characterization of potential antioxidant agents.

Conclusion

The validation of the antioxidant potential of novel thiazolopyridines requires a methodologically sound and multi-pronged approach. By employing a battery of mechanistically distinct in vitro assays such as DPPH, ABTS, and FRAP, researchers can build a robust and trustworthy profile of their compounds. This comprehensive guide, grounded in scientific integrity and causality, provides the necessary framework for conducting these evaluations with confidence, ultimately contributing to the discovery of new therapeutic agents to combat oxidative stress-related diseases.

References

  • Benkhaira, N., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Sharifi-Rad, M., et al. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Foods. [Link]

  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. [Link]

  • Valko, M., et al. (2007). Challenges and Pitfalls in Antioxidant Research. Bentham Science Publishers. [Link]

  • Bisyarah, A., et al. (2018). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. MDPI. [Link]

  • Siregar, R. A. S., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

  • (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. CUSABIO. [Link]

  • El-Sayed, N. F., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Advances. [Link]

  • Valko, M., et al. (2007). Challenges and Pitfalls in Antioxidant Research. Current Medicinal Chemistry. [Link]

  • Hossain, A., et al. (2025). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Production, Processing and Nutrition. [Link]

  • Rocchetti, G., et al. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Abrigach, F., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of the Iranian Chemical Society. [Link]

  • Loizzo, M. R., et al. (2021). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]

  • Ou, B., et al. (2001). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Journal of Agricultural and Food Chemistry. [Link]

  • Valko, M., et al. (2007). Challenges and Pitfalls in Antioxidant Research. ResearchGate. [Link]

  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Kim, D. O., et al. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. [Link]

  • S. I. Rizvi, et al. (2021). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]

  • Poljsak, B., et al. (2007). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. Journal of Applied Toxicology. [Link]

  • (2025). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. [Link]

  • Kim, D. O., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. [Link]

  • Kim, D. O., et al. (2022). Standard curves of ascorbic acid, gallic acid, trolox, catechin by DPPH and ABTS assay. ResearchGate. [Link]

  • (2024). Antioxidant Capacity Assays: TAC & Principle. StudySmarter. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International. [Link]

  • Apak, R., et al. (2007). Antioxidant Capacity/Activity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry. [Link]

  • Caro, C., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • (2016). How to analyze or interpret DPPH data?. ResearchGate. [Link]

  • S. I. Rizvi, et al. (2021). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants. [Link]

  • Lee, J., et al. (2019). Guidelines for antioxidant assays for food components. Food Science and Biotechnology. [Link]

  • Ghys, L., et al. (2023). Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. Antioxidants. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Thiazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the heterocyclic scaffold of thiazolopyridine has emerged as a privileged structure, demonstrating a wide array of biological activities. The fusion of a thiazole and a pyridine ring gives rise to several structural isomers, each with a unique electronic and steric profile that significantly influences its interaction with microbial targets. This guide provides a comparative analysis of the antimicrobial spectrum of different thiazolopyridine isomers, supported by experimental data, to aid researchers in the strategic design of novel anti-infective agents.

Introduction to Thiazolopyridine Isomers: A Structural Overview

The constitutional isomerism in thiazolopyridines arises from the different possible fusion points between the thiazole and pyridine rings. This structural diversity is the foundation for the varied antimicrobial profiles observed. Understanding the fundamental structure of each isomeric core is crucial for interpreting structure-activity relationships (SAR).

Below is a representation of the core structures of the five main thiazolopyridine isomers.

G cluster_0 Thiazolo[3,2-a]pyridine cluster_1 Thiazolo[4,5-b]pyridine cluster_2 Thiazolo[5,4-b]pyridine cluster_3 Thiazolo[4,5-c]pyridine cluster_4 Thiazolo[5,4-c]pyridine 3,2-a 3,2-a 4,5-b 4,5-b 5,4-b 5,4-b 4,5-c 4,5-c 5,4-c 5,4-c

Caption: Core chemical structures of the five primary thiazolopyridine isomers.

Comparative Antimicrobial Spectrum

The antimicrobial activity of thiazolopyridine derivatives is intrinsically linked to their isomeric form and the nature of substituent groups. This section compares the documented antimicrobial spectra of key isomers based on available research data.

Thiazolo[4,5-b]pyridines

This isomer has been extensively studied, with numerous derivatives exhibiting potent antibacterial and antifungal activities.

  • Antibacterial Activity: Derivatives of thiazolo[4,5-b]pyridine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones showed moderate to potent activity, with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli[1]. Another study on thiazolo[4,5-b]pyridin-5-ones reported MIC values ranging from 0.12 to 3.75 mg/mL against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2][3].

  • Antifungal Activity: Certain thiazolo[4,5-b]pyridine derivatives have also shown promising antifungal properties. One study identified a 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid derivative with a notable MIC of 12.5 μg/mL against Candida albicans[4].

Thiazolo[5,4-b]pyridines

Research on this isomer has revealed its potential, particularly in the realm of antifungal agents.

  • Antifungal Activity: A naturally occurring thiazolo[5,4-b]pyridine alkaloid, janthinedine A, isolated from an endophytic fungus, was evaluated for its antimicrobial properties. While its antibacterial activity was not pronounced, related known compounds isolated alongside it showed weak to moderate antifungal activity against Alternaria fragriae, with MIC values of 25 μg/mL and 12.5 μg/mL[5][6]. This suggests that the thiazolo[5,4-b]pyridine scaffold may be a valuable starting point for the development of novel antifungal agents.

Thiazolo[3,2-a]pyridines

This class of thiazolopyridine derivatives has been investigated for a range of biological activities, including antimicrobial effects.

  • Antibacterial and Antifungal Activity: A study on novel quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives reported excellent antimicrobial activity, with MIC values ranging from 1 to 5 µmol/mL against a panel of bacteria (Streptococcus pyogenes, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli) and fungi (Candida albicans, Curvularia lunata, Alternaria alternata, Aspergillus niger)[7]. Another study on thiazolo[3,2-a]pyridine derivatives containing a pyrazolyl moiety also reported their screening for antimicrobial activity[8].

Thiazolo[5,4-c]pyridines and Thiazolo[4,5-c]pyridines

Data on the antimicrobial spectrum of these isomers is less abundant in publicly available literature compared to the other isomers. However, some studies have explored their synthesis and biological potential.

  • Thiazolo[5,4-c]pyridines: One study detailed the synthesis of novel thiazolo[5,4-c]pyridine glycosides and reported that the newly synthesized compounds exhibited high antimicrobial activity against certain bacteria and fungi[9][10].

  • Thiazolo[4,5-c]pyridines: While specific and extensive antimicrobial data for this isomer is limited in the searched literature, the broader class of pyridine-fused heterocycles is known for diverse biological activities, suggesting that this scaffold also holds potential for antimicrobial drug discovery[11].

Quantitative Comparison of Antimicrobial Activity

To provide a clearer comparative overview, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative derivatives of different thiazolopyridine isomers against selected microorganisms. It is important to note that these are examples from different studies and direct comparison should be made with caution due to variations in experimental conditions and the specific derivatives tested.

Isomer CoreDerivative TypeMicroorganismMICReference
Thiazolo[4,5-b]pyridine 5-Methyl-7-(3,4-dimethoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosa0.21 µM[1]
5-Methyl-7-(3,4-dimethoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-oneEscherichia coli0.21 µM[1]
2-Oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acidCandida albicans12.5 µg/mL[4]
Thiazolo[5,4-b]pyridine 7-dehydrobrefeldin A (related compound)Alternaria fragriae25 µg/mL[6]
Brefeldin A (related compound)Alternaria fragriae12.5 µg/mL[6]
Thiazolo[3,2-a]pyridine Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivativeS. pyogenes, S. aureus, K. pneumoniae, E. coli1-5 µmol/mL[7]
Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivativeC. albicans, C. lunata, A. alternata, A. niger1-5 µmol/mL[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazolopyridine isomers is not solely dependent on the core scaffold but is significantly modulated by the nature and position of substituents.

  • Lipophilicity and Electronic Effects: The introduction of various aryl and heteroaryl moieties can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes. Electron-withdrawing or electron-donating groups on these appended rings can modulate the electronic properties of the thiazolopyridine system, impacting its interaction with biological targets.

  • Steric Factors: The size and conformation of substituents can play a crucial role in the binding affinity of the compounds to their target enzymes or receptors. Bulky groups may enhance or hinder activity depending on the topology of the binding site.

For instance, in the thiazolo[4,5-b]pyridine series, the presence of specific phenyl substitutions at the 7-position was found to be critical for potent antibacterial activity[1]. This underscores the importance of a systematic exploration of the chemical space around each isomeric core to identify optimal substitution patterns for desired antimicrobial activity.

Experimental Protocols for Antimicrobial Spectrum Determination

The reliability of antimicrobial susceptibility data hinges on the use of standardized and validated methodologies. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

G cluster_workflow Broth Microdilution Workflow prep Prepare Serial Dilutions of Thiazolopyridine Derivatives in Microtiter Plate inoculate Inoculate Microtiter Plate Wells with Microbial Suspension prep->inoculate inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculum->inoculate incubate Incubate Plates under Appropriate Conditions (Temperature, Time) inoculate->incubate read Visually or Spectrophotometrically Read the Plates for Microbial Growth incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the thiazolopyridine derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at an appropriate temperature and duration for fungi.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method for Qualitative Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity and is useful for screening large numbers of compounds.

G cluster_workflow Agar Disk Diffusion Workflow plate Prepare Agar Plates (e.g., Mueller-Hinton Agar) inoculate Inoculate the Entire Surface of the Agar Plate with a Standardized Microbial Suspension plate->inoculate disk Apply Paper Disks Impregnated with Thiazolopyridine Derivatives onto the Agar Surface inoculate->disk incubate Incubate Plates under Standardized Conditions disk->incubate measure Measure the Diameter of the Zone of Inhibition around Each Disk incubate->measure interpret Interpret Results as Susceptible, Intermediate, or Resistant based on Zone Diameter measure->interpret

Sources

Safety Operating Guide

Safe Disposal of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol. The protocols herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond a simple checklist, explaining the chemical principles that underpin these critical safety measures.

Immediate Safety Profile & Hazard Assessment

The compound is anticipated to be harmful if swallowed, inhaled, or comes into contact with skin, and is likely to cause serious eye irritation and skin irritation.[3][4]

Table 1: Anticipated Hazard Profile

Hazard Classification GHS Hazard Statement Rationale & Implication
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[4] Avoid ingestion, skin contact, and inhalation of dust or vapors. All handling must be performed in a certified chemical fume hood.
Skin Corrosion/Irritation H315: Causes skin irritation.[4] Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Remove contaminated clothing immediately.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4] Safety glasses with side shields or chemical goggles are mandatory. An eyewash station must be readily accessible.[3]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[4] | Use only in a well-ventilated area, preferably a chemical fume hood, to prevent respiratory tract irritation.[3] |

Core Disposal Principle: Professional Hazardous Waste Management

The primary and most secure method for the disposal of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol and its associated waste is through a licensed hazardous waste disposal facility.[5] In-laboratory deactivation should only be considered for trace amounts or for decontaminating glassware, and only by personnel with a deep understanding of the chemical risks involved.

Step-by-Step Procedures for Waste Accumulation

Proper segregation, containment, and labeling are the cornerstones of safe chemical waste management.[6]

Immediately segregate waste into designated, compatible containers at the point of generation. Do not mix different waste streams.

  • Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves and weighing papers, as well as solid residual product.

  • Liquid Waste: Includes solutions containing the compound, such as reaction mixtures or solvent rinses. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps & Glassware: Includes contaminated needles, Pasteur pipettes, and any broken glassware.

  • Select a Compatible Container: Use containers made of a material compatible with the waste. For liquid waste, ensure the container has a tightly fitting cap.[1][6] Never use metal containers for corrosive waste.

  • Affix a "HAZARDOUS WASTE" Label: Before adding any waste, label the container with a hazardous waste tag.[6][7]

  • Detail the Contents: Clearly write the full chemical name, "5-Methoxythiazolo[4,5-b]pyridine-2-thiol," and list all other constituents with their approximate percentages.[6] Vague descriptions are a compliance violation and a safety risk.

  • Keep Containers Closed: Waste containers must remain tightly capped at all times, except when actively adding waste.[1][6] Using a funnel that is left in the opening is not acceptable.[1]

  • Avoid Overfilling: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[7]

Due to the potent stench characteristic of thiol compounds, all materials that come into contact with 5-Methoxythiazolo[4,5-b]pyridine-2-thiol require special handling to prevent the contamination of the laboratory environment.

  • Disposable Items (Gloves, Paper Towels, etc.):

    • Immediately place all contaminated disposable items into a sealable plastic bag (e.g., a zip-lock bag).[2]

    • Seal the bag and place it inside a designated solid hazardous waste container.[2]

  • Contaminated Glassware:

    • Rinse glassware with a suitable solvent inside a fume hood. The solvent rinse should be collected as hazardous liquid waste.

    • For thorough decontamination, submerge the glassware in a bleach solution (sodium hypochlorite) within the fume hood. The oxidation reaction can be slow, so a soaking period of up to 24 hours may be necessary to fully neutralize the thiol odor.[2]

    • The used bleach solution must be collected as hazardous waste.[2]

In-Lab Deactivation of Trace Residues (Expert Use Only)

This procedure is exclusively for the decontamination of small spills or trace amounts of material on equipment and should not be used for bulk waste disposal. The principle is the oxidation of the thiol group to a non-volatile, less hazardous sulfonic acid.

Causality: Thiols (-SH) can be oxidized by sodium hypochlorite (NaOCl, the active ingredient in bleach) to sulfonic acids (R-SO₃H). This transformation eliminates the compound's characteristic foul odor and significantly reduces its reactivity and toxicity.[1]

Protocol:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood while wearing all required PPE.

  • Prepare Oxidizing Solution: Use a commercial bleach solution (typically 5-6% sodium hypochlorite).

  • Neutralization: Carefully add the bleach solution to the contaminated item (e.g., a small amount of residue in a flask). The reaction may be exothermic.

  • Allow Reaction Time: Let the mixture stand for several hours (or up to 24 hours for stubborn residues) to ensure complete oxidation.[2]

  • Dispose of Mixture: The resulting solution must be collected as hazardous waste. Neutralize it to a pH between 6 and 8 if required by your institution's EHS guidelines before adding it to an aqueous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 5-Methoxythiazolo[4,5-b]pyridine-2-thiol.

G cluster_0 Waste Generation Point cluster_3 Final Disposition start Waste Containing 5-Methoxythiazolo[4,5-b]pyridine-2-thiol Generated solid Solid Waste (Gloves, Weigh Paper, Solid Residue) start->solid liquid Liquid Waste (Solvents, Reaction Mixtures) start->liquid glass Contaminated Glassware & Sharps start->glass solid_container Seal in Bag, Place in Labeled Solid Waste Drum solid->solid_container liquid_container Collect in Labeled, Capped Liquid Waste Container liquid->liquid_container glass_container Place in Sharps Container or Decontaminate glass->glass_container pickup Arrange Pickup by EHS / Certified Waste Management solid_container->pickup liquid_container->pickup glass_container->pickup decon In-Lab Decontamination (Trace Residue Only) glass_container->decon Optional for Glassware decon->liquid_container Collect Decon Solution as Liquid Waste

Caption: Decision workflow for handling and disposal of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol waste.

References

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [URL: Available through search results referencing Emory University's chemical waste guidelines]
  • Safe Disposal of 1-Propene-1-thiol: A Procedural Guide. Benchchem. [URL: Available through search results for thiol disposal guides on Benchchem]
  • Thiols. University of Minnesota, Department of Environmental Health and Safety. [URL: Available through search results for University of Minnesota DEHS thiol safety]
  • 5-Methoxythiazolo[4,5-b]pyridine-2-thiol | 1215206-53-3. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92934587_EN.htm]
  • [1][2]thiazolo[5,4-b]pyridine-2-thiol - SAFETY DATA SHEET. Apollo Scientific Ltd. [URL: Available through search results for the SDS of this compound]

  • Pyridine - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • 2-Mercaptopyridine-N-oxide - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • Guidelines: Handling and Disposal of Chemicals. Purdue University, College of Engineering. [URL: https://eng.purdue.edu/jump/2f3a61]
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC (PubMed Central). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999813/]
  • 4-Mercaptopyridine - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California San Diego, Environmental Health & Safety. [URL: https://blink.ucsd.edu/safety/waste/hazardous/chemical/extremely.html]
  • 2-Mercaptopyridine N-Oxide - SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/p/H0302]
  • 2-Hydroxy-5-methylpyridine - Safety Data Sheet. Jubilant Ingrevia. [URL: Available through search results for this SDS]
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17442527/]
  • Pyridine - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sig/270970]
  • [1][2]Thiazolo[4,5-b]pyridine-2-thiol | C6H4N2S2 | CID 21202625. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21202625]

Sources

Personal protective equipment for handling 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Methoxythiazolo[4,5-b]pyridine-2-thiol

As a novel heterocyclic compound, 5-Methoxythiazolo[4,5-b]pyridine-2-thiol presents a unique combination of chemical properties that demand rigorous safety protocols. The presence of a thiazole-pyridine fused ring system and a reactive thiol group necessitates a comprehensive understanding of its potential hazards. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of their work. The protocols outlined below are designed to be self-validating systems, integrating established chemical safety principles with specific considerations for this compound's structure.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is not widely available, a robust hazard assessment can be constructed by analyzing its structural analogs, such as[1][2]thiazolo[5,4-b]pyridine-2-thiol. The primary hazards are associated with the thiol group and the heterocyclic backbone.

Key Hazards Identified from Analogs:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation: Causes significant skin, eye, and respiratory system irritation.[3][4][5]

  • Stench: Thiol-containing compounds are notorious for their powerful and unpleasant odors, which can cause concern and discomfort even at very low concentrations.[2][6]

Based on this data, it is imperative to treat 5-Methoxythiazolo[4,5-b]pyridine-2-thiol as a hazardous substance and to implement a multi-layered PPE strategy.

Summary of Required PPE
Hazard Level & OperationMinimum Required PPE
Low-Risk (Handling sealed containers)Standard laboratory coat, safety glasses, nitrile gloves.
Medium-Risk (Weighing, preparing solutions in a fume hood)Chemical-resistant lab coat, chemical splash goggles, double-layered nitrile gloves.
High-Risk (Large-scale reactions, potential for aerosol generation, spill cleanup)Chemical-resistant suit or apron, chemical splash goggles and face shield, heavy-duty gloves (e.g., butyl rubber over nitrile), approved respirator.[7]

Core PPE Protocol: A Step-by-Step Guide

The selection of PPE is not a static choice but a dynamic process that adapts to the specific experimental context. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling 5-Methoxythiazolo[4,5-b]pyridine-2-thiol task_type Is the task weighing solid powder or generating aerosols? start->task_type splash_risk Is there a significant splash risk? task_type->splash_risk No respirator Add NIOSH-approved respirator (e.g., N95 or higher) task_type->respirator Yes fume_hood Is the procedure conducted entirely within a certified fume hood? splash_risk->fume_hood No face_shield Add Face Shield over goggles splash_risk->face_shield Yes base_ppe Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical-Resistant Lab Coat fume_hood->base_ppe No (Consult safety officer) no_respirator Standard ventilation is sufficient fume_hood->no_respirator Yes respirator->splash_risk face_shield->fume_hood no_respirator->base_ppe

Caption: PPE Selection Workflow for Thiol Compound Handling.

Hand Protection: The First Line of Defense

The primary route of exposure is often dermal contact. Therefore, selecting the correct gloves is critical.

  • Primary Gloving: Single-use nitrile gloves provide excellent protection against incidental splashes and are mandatory for all handling procedures. Ensure gloves meet EN 374 or equivalent standards.[8]

  • Double Gloving: For tasks involving solution preparation, transfers, or direct handling of the compound, wearing two pairs of nitrile gloves is the recommended best practice. This mitigates the risk of exposure from undetected pinholes or tears in the outer glove.

  • Heavy-Duty Gloves: For large-scale operations or spill cleanup where prolonged contact is possible, use heavy-duty chemical-resistant gloves such as butyl or fluorocarbon rubber over a nitrile inner glove.[9]

  • Glove Removal: Always remove gloves without touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.

Eye and Face Protection: Shielding from Splashes and Vapors

Given that analog compounds are severe eye irritants, robust eye and face protection is non-negotiable.[3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, powders, and vapors.[9][10]

  • Face Shield: When handling larger quantities (>1 g) or performing operations with a higher risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[10]

Body Protection: Preventing Contamination

Protective clothing prevents the contamination of personal garments and skin.

  • Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a secure front closure is the minimum requirement.

  • Chemical-Resistant Apron: When handling significant quantities of liquids or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is necessary.

Respiratory Protection: Managing Inhalation Risks

The compound is presumed to be harmful if inhaled and may cause respiratory irritation.[3][4]

  • Fume Hood: All work with 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, including weighing the solid, must be performed inside a certified chemical fume hood to minimize vapor and powder inhalation.[2] Keep the sash as low as possible.

  • Respirator: If engineering controls like a fume hood are not available or are insufficient (e.g., during a large spill), a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge is required.[7][10] Personnel must be fit-tested and trained in the proper use of the selected respirator.

Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures. The stench associated with thiols requires a proactive approach to containment and neutralization.[1][2]

Safe Handling and Engineering Controls
  • Preparation: Before handling the compound, prepare a 1:1 bleach and water solution in a designated plastic bucket or container within the fume hood. This will be used for immediate decontamination of glassware and equipment.[1]

  • Weighing and Transfers: Conduct all weighing and liquid transfers within the fume hood. Use closed containers whenever possible.[1] For liquid transfers, use syringes or cannulas rather than pouring.

  • Reaction Setup: All reactions must be conducted in a closed or isolated system within the fume hood. The reaction's exhaust gas should be passed through a bleach trap (a bubbler filled with commercial-grade bleach) to neutralize the thiol odor before venting into the hood's exhaust.[1]

  • Work-Up: Procedures like rotary evaporation or vacuum filtration must have their vacuum exhaust vented through a bleach trap or a cold trap (-78 °C) to capture volatile thiols.[2]

Spill Management
  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: Wear high-level PPE, including a respirator, heavy-duty gloves, goggles, and a face shield.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Neutralize: Carefully add a bleach solution to the absorbent material and allow it to react.

  • Collect and Dispose: Scoop the neutralized material into a labeled hazardous waste container.[2]

  • Decontaminate: Wipe the spill area with a bleach solution, followed by water.

Decontamination and Waste Disposal

Proper decontamination is essential to prevent the pervasive spread of thiol odors.

Waste_Disposal_Workflow cluster_waste_stream Waste Stream Generation cluster_decon Decontamination & Segregation cluster_disposal Final Disposal start End of Experiment glassware Contaminated Glassware (Flasks, Beakers, etc.) start->glassware consumables Contaminated Consumables (Gloves, Syringes, Paper Towels) start->consumables liquid_waste Liquid Waste (Reaction mixtures, solvents) start->liquid_waste bleach_soak Soak in Bleach Bath (Overnight in Fume Hood) glassware->bleach_soak zip_lock Seal in Zip-Lock Bag consumables->zip_lock quench Quench with Bleach (In Fume Hood) liquid_waste->quench rinse Rinse Thoroughly with Water & Normal Cleaning bleach_soak->rinse hw_solid Place in Labeled Solid Hazardous Waste Container zip_lock->hw_solid hw_liquid Dispose in Labeled Liquid Hazardous Waste Container quench->hw_liquid

Caption: Waste Neutralization and Disposal Workflow.

Protocol:

  • Glassware: Immediately after use, place all contaminated glassware into a bleach bath within the fume hood. Allow it to soak overnight to ensure complete oxidation of the thiol.[1][2] After soaking, the glassware can be rinsed thoroughly with water and cleaned normally.[1]

  • Disposable Items: Malodorous disposable items like gloves, paper towels, and septa should be sealed in a zip-lock bag before being placed in a designated solid hazardous waste container to control the odor.[2]

  • Liquid Waste: Quench all liquid waste containing the thiol with an excess of bleach solution in the fume hood before transferring it to a properly labeled hazardous waste container.

  • Waste Containers: All waste containers must be clearly labeled as containing thiols to inform environmental health and safety personnel.[1] Disposal must comply with all local, state, and federal regulations.[11]

By adhering to this comprehensive guide, researchers can confidently handle 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, ensuring personal safety and maintaining a controlled and odor-free laboratory environment.

References

  • How to Work with Thiols-General SOP . Department of Chemistry: University of Rochester. [Link]

  • Standard Operating Procedures for Using Stench Chemicals . UCLA Department of Chemistry and Biochemistry. [Link]

  • Handling thiols in the lab : r/chemistry . Reddit. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . Certified Safety. [Link]

  • 2-Mercaptopyridine-N-oxide - SAFETY DATA SHEET . Acros Organics. [Link]

  • Thiazole derivatives: prospectives and biological applications . ResearchGate. [Link]

  • Personal protective equipment Medical sector . Trusetal Verbandstoffwerk GmbH. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Occupational health and safety . Castolin Eutectic. [Link]

  • [1][2]Thiazolo[4,5-b]pyridine-2-thiol . PubChem. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.